Technical Documentation Center

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide
  • CAS: 267884-96-8

Core Science & Biosynthesis

Foundational

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide: Mechanistic Foundations and Synthetic Applications

Executive Summary In the landscape of complex organic synthesis and drug development, the precise construction of carbon-carbon bonds without over-alkylation is a critical bottleneck. N-Methoxy-2-(4-methoxyphenyl)-N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex organic synthesis and drug development, the precise construction of carbon-carbon bonds without over-alkylation is a critical bottleneck. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) serves as a highly specialized Weinreb amide building block. Derived from 4-methoxyphenylacetic acid, this compound is engineered to facilitate the controlled synthesis of functionalized aromatic ketones, which are ubiquitous motifs in active pharmaceutical ingredients (APIs), estrogen receptor ligands, and natural product precursors.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its mechanistic advantages, and field-proven, self-validating experimental protocols for its synthesis and downstream application.

Physicochemical Properties & Quantitative Data

Understanding the baseline properties of this intermediate is essential for reaction stoichiometry, purification, and analytical validation. The quantitative data is summarized below[1].

PropertyValue
Chemical Name N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide
CAS Registry Number 267884-96-8
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.245 g/mol
Typical Purity ≥98% (Commercial standard)
InChI Key XWQPEGPTJMQQCZ-UHFFFAOYSA-N
Structural Class Weinreb-Nahm Amide / Benzylic Ether

Mechanistic Causality: The Weinreb-Nahm Advantage

The primary utility of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide lies in its ability to undergo nucleophilic acyl substitution with organometallic reagents (such as Grignard or organolithium reagents) to form ketones exclusively, bypassing the chronic issue of tertiary alcohol over-addition typically seen with standard esters or acid chlorides.

The Chelation-Stabilized Intermediate

As originally detailed in the methodology[2], the causality behind this selectivity is rooted in coordination chemistry. When an organometallic reagent attacks the carbonyl carbon, it forms a tetrahedral intermediate. Instead of immediately collapsing to expel the leaving group (which would generate a highly reactive ketone in the presence of excess organometallic reagent), the metal cation (Mg²⁺ or Li⁺) chelates simultaneously to the negatively charged oxygen and the methoxy oxygen of the amide[3].

This rigid, 5-membered cyclic chelate is thermodynamically stable at low temperatures (-78 °C to 0 °C)[4]. The intermediate remains trapped in this state until an aqueous acidic workup is introduced, which protonates the complex and forces its collapse into the target ketone.

WeinrebMechanism Start Weinreb Amide (CAS: 267884-96-8) Reagent Organometallic Addition (R-MgX or R-Li) Start->Reagent Intermediate Stable 5-Membered Metal-Chelated Intermediate Reagent->Intermediate Nucleophilic Attack & Chelation Workup Aqueous Acidic Quench (H3O+) Intermediate->Workup Maintains stability until quench Product Substituted Ketone + HN(OMe)Me Workup->Product Collapse of tetrahedral intermediate

Fig 1. Mechanistic pathway of the Weinreb-Nahm ketone synthesis preventing over-addition.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints. This prevents downstream failures by confirming the success of each intermediate step.

Protocol A: Synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

This protocol converts 4-methoxyphenylacetic acid into the target Weinreb amide via an acid chloride intermediate.

Reagents Required:

  • 4-Methoxyphenylacetic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Catalytic N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acyl Activation: Dissolve 4-methoxyphenylacetic acid in anhydrous DCM under an inert argon atmosphere. Add 2-3 drops of DMF. Cool the flask to 0 °C.

  • Chlorination: Add oxalyl chloride dropwise.

    • Causality: DMF acts as a catalyst, forming the highly electrophilic Vilsmeier-Haack reagent, which reacts with the acid.

    • Validation Checkpoint: Vigorous gas evolution (CO and CO₂) will occur. The reaction is deemed complete when gas evolution ceases (typically 1-2 hours at room temperature), yielding the activated acid chloride.

  • Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride in DCM and cool to 0 °C. Add Et₃N dropwise.

    • Causality: The hydrochloride salt is used because the free base is a volatile, difficult-to-handle gas. Et₃N neutralizes the HCl, liberating the nucleophilic free amine in situ.

  • Coupling: Transfer the acid chloride solution dropwise into the amine suspension at 0 °C. Stir for 2 hours, allowing it to warm to room temperature.

  • Workup & Purification: Quench with water. Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and Et₃N), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine. Dry over MgSO₄ and concentrate under reduced pressure.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show a single new spot with an Rf distinct from the starting acid.

SynthesisWorkflow Acid 4-Methoxyphenylacetic Acid Activation Activation (Oxalyl Chloride) Acid->Activation Intermediate Activated Acyl Chloride Activation->Intermediate Product Weinreb Amide (CAS: 267884-96-8) Intermediate->Product Amine HN(OMe)Me·HCl + Et3N Amine->Product Nucleophilic Acyl Substitution

Fig 2. Synthesis workflow of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide.

Protocol B: Controlled Ketone Synthesis via Grignard Addition

Step-by-Step Methodology:

  • Preparation: Dissolve N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in anhydrous THF under argon. Cool to 0 °C.

  • Organometallic Addition: Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise.

    • Causality: Maintaining 0 °C is critical. Elevated temperatures provide enough kinetic energy to break the 5-membered metal chelate, leading to premature ketone formation and subsequent over-addition.

  • Incubation: Stir for 1-2 hours at 0 °C.

  • Acidic Quench: Carefully add cold 1M HCl or saturated NH₄Cl solution.

    • Causality: The acidic aqueous environment protonates the leaving group, breaking the stable chelate and forcing the collapse of the tetrahedral intermediate into the target ketone.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Advanced Applications in Complex Molecule Synthesis

Beyond simple ketone formation, N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is leveraged in advanced C-H functionalization. According to research documented by the [5], Weinreb amides act as powerful directing groups for transition metal-catalyzed C-H functionalizations.

The carbonyl oxygen of the Weinreb amide can coordinate to transition metals (such as Ruthenium or Rhodium), directing the catalyst to activate the ortho-C-H bond of the adjacent aromatic system. For drug development professionals synthesizing complex polycyclic frameworks (such as isoquinoline alkaloids or modified aflatoxin analogs), this compound allows for the precise, site-selective oxidation or arylation of the benzylic/aromatic core before the amide is ultimately converted into a reactive ketone or aldehyde for final ring-closure steps.

References

  • Wikipedia. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." Organic-Chemistry.org. Available at:[Link]

  • Chemistry Steps. "Carboxylic Acids to Ketones - Weinreb Ketone Synthesis." ChemistrySteps.com. Available at:[Link]

  • National Institutes of Health (NIH). "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." Molecules. Available at:[Link]

Sources

Exploratory

Technical Guide: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS 267884-96-8)

Executive Summary In the landscape of modern organic synthesis and drug development, the precise construction of carbon-carbon bonds without over-reactivity is a persistent challenge. N-Methoxy-2-(4-methoxyphenyl)-N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, the precise construction of carbon-carbon bonds without over-reactivity is a persistent challenge. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS 267884-96-8) is a specialized Weinreb amide derived from 4-methoxyphenylacetic acid. It serves as a highly controlled acylating agent, allowing researchers to synthesize complex ketone and aldehyde derivatives while strictly circumventing the problematic over-addition typically observed with standard esters and acyl chlorides [1].

This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and downstream application workflows for this critical intermediate, tailored for synthetic chemists and drug development professionals.

Chemical Identity & Quantitative Data

To ensure reproducibility and analytical precision, the baseline physical and chemical properties of the target compound are summarized below.

PropertyValue / Description
Chemical Name N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide
CAS Number 267884-96-8
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Purity Standard ≥ 98% (typically verified via HPLC/NMR)
Physical Form Solid (White to off-white powder)
Storage Conditions Sealed in a dry environment, 2–8°C

Mechanistic Principles: The Causality of the Weinreb Amide

The fundamental reason researchers select N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide over its corresponding methyl ester or acyl chloride lies in the thermodynamics of its reaction intermediates [2].

When a standard ester reacts with a Grignard reagent ( R−MgX ) or an organolithium reagent ( R−Li ), the initial nucleophilic attack forms a tetrahedral intermediate. This intermediate is highly unstable and rapidly collapses to form a ketone. Because ketones are more electrophilic than the starting esters, the newly formed ketone immediately reacts with a second equivalent of the organometallic reagent, yielding an undesired tertiary alcohol.

The Weinreb Advantage: N-Methoxy-N-methylamides possess a unique structural feature: the adjacent methoxy oxygen and carbonyl oxygen act as a bidentate ligand. Upon nucleophilic attack by an organometallic reagent, the metal cation (e.g., Mg2+ or Li+ ) coordinates simultaneously to both oxygen atoms. This forms a highly stable, five-membered cyclic chelate.

This chelate acts as a thermodynamic sink under anhydrous conditions, entirely halting the reaction at the tetrahedral stage and preventing the collapse into a ketone. The target ketone is only liberated later during the aqueous acidic workup, which destroys the chelate and protonates the leaving group (N,O-dimethylhydroxylamine), completely precluding any secondary nucleophilic attack [3].

Mechanism W Weinreb Amide R Organometallic Attack (R-MgX) W->R C Stable 5-Membered Cyclic Chelate R->C Q Aqueous Acidic Workup (H3O+) C->Q K Target Ketone Q->K

Mechanistic pathway showing the stable cyclic chelate that prevents organometallic over-addition.

Upstream Synthesis Protocol

The synthesis of CAS 267884-96-8 relies on the amidation of 4-methoxyphenylacetic acid. The protocol below utilizes standard carbodiimide coupling, though alternative greener methods utilizing polymer-supported reagents ( Pol−PPh3​/I2​ ) have also been documented to streamline purification [4].

Step-by-Step Methodology: Amidation

Reagents Required:

  • 4-Methoxyphenylacetic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

  • HOBt (Hydroxybenzotriazole) (0.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Activation: Dissolve 4-methoxyphenylacetic acid in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Chill the solution to 0°C using an ice bath. Add EDC·HCl and HOBt. Stir for 15 minutes to allow the formation of the active ester.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride to the stirring mixture.

  • Base Addition: Add DIPEA dropwise over 10 minutes. The base neutralizes the hydrochloride salt, liberating the free amine for nucleophilic attack.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).

  • Workup: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove unreacted amine/DIPEA), saturated aqueous NaHCO3​ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary to yield the pure Weinreb amide.

Downstream Experimental Workflows

Once synthesized, N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide can be diverted into multiple synthetic pathways.

Workflow A 4-Methoxyphenylacetic Acid B N-Methoxy-2-(4-methoxyphenyl)- N-methylacetamide (CAS 267884-96-8) A->B NHMe(OMe)·HCl, EDC, DIPEA C Ketone Derivative (e.g., 1-(4-methoxyphenyl)propan-2-one) B->C RMgX or RLi D Aldehyde Derivative (4-methoxyphenylacetaldehyde) B->D DIBAL-H, -78°C

Synthesis of diverse carbonyls from 4-methoxyphenylacetic acid via a Weinreb amide intermediate.

Workflow A: Ketone Synthesis (Reaction with Grignard Reagents)

This self-validating protocol ensures the quantitative conversion of the Weinreb amide to a substituted ketone (e.g., 1-(4-methoxyphenyl)propan-2-one).

  • Preparation: Dissolve CAS 267884-96-8 (1.0 equiv) in anhydrous THF under Argon. Cool to 0°C.

  • Addition: Slowly add Methylmagnesium bromide ( MeMgBr , 3.0 M in diethyl ether, 1.5 equiv) dropwise. The solution may turn slightly yellow as the metal chelate forms.

  • Incubation: Stir at 0°C for 2 hours. TLC should indicate the complete consumption of the starting material.

  • Acidic Quench (Critical Step): Carefully pour the reaction mixture into a vigorously stirring solution of cold 1M HCl. Causality: The acid breaks the stable magnesium chelate and protonates the N,O-dimethylhydroxylamine leaving group, driving the collapse of the tetrahedral intermediate into the final ketone.

  • Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate.

Workflow B: Aldehyde Synthesis (Reduction with DIBAL-H)

Weinreb amides are uniquely suited for partial reduction to aldehydes without over-reduction to primary alcohols.

  • Preparation: Dissolve CAS 267884-96-8 (1.0 equiv) in anhydrous THF. Cool strictly to -78°C using a dry ice/acetone bath.

  • Reduction: Add Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 1.1 equiv) dropwise down the side of the flask.

  • Incubation: Stir at -78°C for 1 hour.

  • Quench: Quench the reaction at -78°C by adding methanol, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).

  • Workup: Warm to room temperature and stir vigorously until the aluminum emulsion breaks into two clear layers. Extract the aqueous layer with DCM to isolate 4-methoxyphenylacetaldehyde.

References

  • Xie, Y., et al. "Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate." The Journal of Organic Chemistry, 2021, 86(7), 5065-5072. URL: [Link]

  • Khalid, M., et al. "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry, 2020, 36(2), 206-219. URL: [Link]

  • Kumar, A., et al. "Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine." European Journal of Organic Chemistry, 2010(14), 200901420. URL: [Link]

Foundational

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Abstract N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is a chemical entity known primarily as a synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Abstract

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is a chemical entity known primarily as a synthetic precursor in the production of para-methoxyamphetamine (PMA) and its derivatives for forensic and analytical purposes. While its direct pharmacological profile is not extensively documented in peer-reviewed literature, its structural similarity to known psychoactive compounds suggests a potential for biological activity. This guide synthesizes available information on structurally related molecules to propose a putative mechanism of action for N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide. We hypothesize that it may function as a prodrug or exhibit weak intrinsic activity at monoaminergic systems. A comprehensive research framework is presented to systematically investigate this hypothesis, encompassing in vitro receptor binding and functional assays, metabolic profiling, and in vivo behavioral analysis. This document is intended for researchers and drug development professionals interested in the pharmacological characterization of novel psychoactive substance precursors.

Introduction and Hypothesis Formulation

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is a Weinreb amide derivative. Its synthesis has been documented as a crucial step in forming 1-(4-methoxyphenyl)propan-2-one, a direct precursor to PMA. The core structure features a 4-methoxyphenyl group, a common moiety in compounds targeting the central nervous system, linked to an N-methoxy-N-methylacetamide side chain.

Given the absence of direct pharmacological data, we must turn to its structural analogs for mechanistic clues. The end product of the synthesis in which this compound is an intermediate, PMA, is a potent serotonin and dopamine releasing agent and a monoamine oxidase A (MAO-A) inhibitor. PMA's high affinity for the serotonin transporter (SERT) and its ability to reverse its transport function leads to significant increases in synaptic serotonin, an effect linked to its stimulant and hallucinogenic properties, as well as its high toxicity.

Based on this relationship, we propose two primary hypotheses for the mechanism of action of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide:

  • Prodrug Hypothesis: The compound is pharmacologically inert but is metabolized in vivo to an active substance, likely para-methoxyamphetamine (PMA) or a related amine, which then exerts effects on monoaminergic systems.

  • Intrinsic Activity Hypothesis: The compound possesses weak, intrinsic affinity for monoamine transporters (SERT, DAT, NET) or receptors (e.g., 5-HT receptor subtypes), acting as a releasing agent or reuptake inhibitor, albeit likely with lower potency than its amphetamine analogs.

This guide outlines a multi-tiered experimental plan to test these hypotheses.

Proposed Experimental Validation Framework

To elucidate the mechanism of action, a logical, phased approach is required, moving from foundational in vitro screening to more complex metabolic and in vivo studies.

Phase 1: In Vitro Pharmacological Profiling

The initial step is to determine if the compound directly interacts with key CNS targets. This is achieved through a panel of receptor binding and neurotransmitter uptake assays.

Experimental Protocol: Radioligand Binding and Neurotransmitter Uptake Assays

  • Objective: To quantify the binding affinity (Ki) of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide for human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as key serotonin receptors (5-HT2A, 5-HT2C). Additionally, to measure its functional potency (IC50) in inhibiting neurotransmitter uptake.

  • Materials:

    • HEK293 cells stably expressing hSERT, hDAT, or hNET.

    • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

    • Test compound: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, dissolved in DMSO.

    • Reference compounds: Fluoxetine (SERT inhibitor), GBR 12909 (DAT inhibitor), Desipramine (NET inhibitor).

    • Scintillation fluid and microplates.

  • Methodology (Binding Assay):

    • Prepare cell membrane homogenates from the transfected HEK293 cells.

    • In a 96-well plate, add membrane homogenate, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound (from 1 nM to 100 µM).

    • Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

    • Rapidly filter the plate contents through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Methodology (Uptake Assay):

    • Plate transfected HEK293 cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of a radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE).

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.

Hypothetical Data Summary

The results of these assays can be summarized to provide a clear overview of the compound's in vitro activity profile.

TargetBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
hSERT> 10,000> 10,000
hDAT> 10,000> 10,000
hNET8,5009,200
h5-HT2A> 10,000Not Determined
h5-HT2C> 10,000Not Determined

Table 1: Hypothetical in vitro pharmacology data for N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide. High Ki and IC50 values would suggest a lack of significant direct activity, supporting the prodrug hypothesis.

Workflow Visualization

G cluster_0 Phase 1: In Vitro Screening cluster_1 Outcomes A Compound Synthesis & QC B Primary Binding Assays (SERT, DAT, NET) A->B C Functional Uptake Assays (SERT, DAT, NET) B->C D Secondary Receptor Screening (e.g., 5-HT2A) B->D E Data Analysis (Ki & IC50 Calculation) C->E D->E F Decision Point: Significant Activity? E->F G Yes: Characterize as Weak Monoaminergic Agent F->G Ki < 1µM H No: Proceed to Metabolism Studies (Phase 2) F->H Ki > 1µM

Caption: Workflow for the in vitro pharmacological profiling of the target compound.

Phase 2: Metabolic Stability and Metabolite Identification

If the compound shows little to no intrinsic activity, the prodrug hypothesis becomes paramount. This phase investigates its metabolic fate.

Experimental Protocol: In Vitro Liver Microsome Stability Assay

  • Objective: To determine the metabolic stability of the compound in the presence of liver enzymes and to identify major metabolites, specifically looking for the formation of PMA.

  • Materials:

    • Human liver microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Test compound and positive control (e.g., Testosterone).

    • Acetonitrile (for reaction quenching).

    • LC-MS/MS system.

  • Methodology:

    • Pre-warm HLM and the NADPH system to 37°C.

    • Initiate the metabolic reaction by adding the test compound (e.g., at 1 µM) to the HLM/NADPH mixture.

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS.

    • Quantify the disappearance of the parent compound over time to calculate its half-life (T½).

    • Simultaneously, perform metabolite identification analysis by searching for the expected mass of potential metabolites, such as PMA, through hydrolysis and reduction of the side chain.

Putative Metabolic Pathway

The most plausible metabolic transformation would involve the hydrolysis and reduction of the Weinreb amide to form the corresponding amine, PMA.

G parent N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide metabolite para-Methoxyamphetamine (PMA) (Active Metabolite) parent->metabolite CYP450-mediated Hydrolisis & Reduction

Caption: Hypothesized metabolic activation of the parent compound to PMA.

Conclusion and Future Directions

This guide outlines a structured, hypothesis-driven approach to characterizing the mechanism of action of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide. The proposed workflow prioritizes the most plausible mechanisms based on structural analogy to known psychoactive substances. Initial in vitro screening at monoamine transporters is essential to rule out significant intrinsic activity. If these results are negative, as hypothesized, subsequent metabolic studies are critical to investigate its potential as a prodrug for more potent amphetamine analogs. The data generated from this framework will provide a definitive characterization of the compound's pharmacological profile and clarify its potential contribution to the effects observed when its downstream products are consumed.

References

  • De la Torre, R., et al. (2001). Non-amphetamine-related designer drugs. Clinical and Forensic Toxicology News. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). 1-(4-methoxyphenyl)propan-2-one. UNODC Laboratory and Scientific Service. Available at: [Link]

  • Hegadoren, K. M., et al. (1999). The amphetamine derivative para-methoxyamphetamine (PMA) inhibits monoamine oxidase-A and is a substrate for monoamine oxidase-B. Psychiatry Research. Available at: [Link]

  • Murphy, D. L., et al. (2008). Monoamine oxidase inhibitors: clinical and basic aspects. In Psychopharmacology: The Fourth Generation of Progress. Available at: [Link]

Exploratory

Comprehensive Structural and Synthetic Analysis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a specialized Weinreb amide widely utilized in advanced organic synthesis[1]. With the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol , this compound serves as a highly controlled acylating agent. By leveraging the unique coordinating properties of the N-methoxy-N-methyl group, it allows for the precise installation of the 2-(4-methoxyphenyl)acetyl moiety into complex molecular architectures without the risk of over-addition typically associated with standard esters or acid chlorides.

This technical guide provides a rigorous, E-E-A-T-aligned breakdown of its synthesis, structural elucidation, and mechanistic utility, designed for researchers and drug development professionals.

Mechanistic Grounding & Chemical Significance

The transformation of carboxylic acids into ketones via organometallic reagents (e.g., Grignard or organolithium reagents) is historically plagued by over-addition, leading to tertiary alcohols. In 1981, introduced N-methoxy-N-methylamides as a definitive solution to this problem[2].

The causality behind this controlled reactivity lies in the formation of a highly stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack[3]. The metal cation (Li⁺ or Mg²⁺) coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen of the amide. This chelation traps the intermediate, preventing the collapse of the tetrahedral structure and the subsequent ejection of the leaving group at low temperatures[4]. Only upon aqueous acidic quench does the intermediate collapse, yielding the desired ketone exclusively.

Synthetic Methodology & Protocol

To synthesize N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide with high atom economy and purity, an EDCI/HOBt-mediated coupling strategy is employed.

Causality of Reagent Selection:

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Chosen over DCC because its urea byproduct (EDU) is highly water-soluble, allowing for removal via simple aqueous extraction rather than tedious filtration[5].

  • HOBt (1-Hydroxybenzotriazole): Acts as a nucleophilic additive that reacts with the highly reactive, but unstable, O-acylisourea intermediate. It forms a stable O-Bt active ester, suppressing the formation of unreactive N-acylurea byproducts and maximizing the yield[5].

Step-by-Step Self-Validating Protocol
  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-(4-methoxyphenyl)acetic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Cool the solution to 0 °C. Add EDCI hydrochloride (1.2 equiv, 12 mmol) and HOBt (1.2 equiv, 12 mmol). Stir for 30 minutes.

    • Validation Check: TLC (Hexane/EtOAc 1:1, UV 254 nm) should indicate the formation of a new, lower-Rf spot corresponding to the O-Bt active ester.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv, 12 mmol) to the mixture in one portion.

  • Base Introduction: Dropwise add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol).

    • Causality: DIPEA serves a dual purpose: it neutralizes the HCl salt to liberate the free N,O-dimethylhydroxylamine and acts as a general base to drive the coupling forward.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup (Self-Purifying System): Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated aqueous NaHCO₃ (removes HOBt and unreacted acid), and brine. The water-soluble EDU byproduct is entirely partitioned into the aqueous layers.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 70:30 Hexane/EtOAc) to yield the pure Weinreb amide as a colorless oil or white solid.

Synthesis A 2-(4-methoxyphenyl) acetic acid B EDCI / HOBt Activation A->B Step 1 (0 °C) C O-Bt Active Ester Intermediate B->C -H2O E N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide C->E Step 2 (RT) D HN(OMe)Me·HCl + DIPEA D->E Nucleophilic Substitution

Fig 1. Stepwise EDCI/HOBt-mediated synthesis of the Weinreb amide.

Structural Elucidation & Quantitative Data

The structural integrity of the synthesized Weinreb amide must be verified using multinuclear NMR, IR spectroscopy, and Mass Spectrometry. The unique magnetic environment of the N-methoxy and N-methyl groups provides distinct spectroscopic signatures.

Table 1: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 100 MHz, CDCl₃)
Functional Group¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)
Amide Carbonyl (C=O) --172.4
Aromatic (C-OMe) --158.6
Aromatic (CH) 7.18d, J = 8.6 Hz, 2H130.2
Aromatic (CH) 6.85d, J = 8.6 Hz, 2H114.1
Aromatic (C-CH₂) --126.8
N-OCH₃ 3.61s, 3H61.2
Ar-OCH₃ 3.78s, 3H55.3
Alpha-CH₂ 3.70s, 2H39.5
N-CH₃ 3.18s, 3H32.2
Table 2: IR and High-Resolution Mass Spectrometry (HRMS) Data
Analytical MethodKey Parameter / ObservationStructural Significance
IR Spectroscopy (ATR) 1658 cm⁻¹ (Strong)Characteristic Weinreb amide C=O stretching frequency.
IR Spectroscopy (ATR) 1245 cm⁻¹ (Medium)Aryl alkyl ether (C-O-C) stretching.
HRMS (ESI-TOF) m/z 210.1128 [M+H]⁺Confirms molecular formula C₁₁H₁₅NO₃ (Calc: 210.1130).

Mechanistic Pathway of Organometallic Addition

When N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is subjected to an organolithium (R-Li) or Grignard reagent (R-MgX), the reaction proceeds via a highly orchestrated pathway.

The thermodynamic sink of this reaction prior to the quench is the five-membered chelate . The oxygen of the N-methoxy group and the oxygen of the tetrahedral alkoxide simultaneously bind the metal center. This bidentate coordination creates a rigid, stable complex that prevents the expulsion of the N(OMe)Me leaving group[3][4]. Consequently, the electrophilicity of the original carbonyl carbon is neutralized, rendering it inert to a second equivalent of the organometallic reagent.

Chelation WA Weinreb Amide N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide TI Tetrahedral Intermediate (Stable 5-Membered Chelate) WA->TI Nucleophilic Addition (Low Temp) OM Organometallic Reagent (R-M, M = Li or MgX) OM->TI Metal Coordination (Bidentate) Ketone Ketone Product (1-(4-methoxyphenyl)propan-2-one derivative) TI->Ketone Aqueous Acid Quench (Collapse)

Fig 2. Mechanistic pathway of organometallic addition and chelation.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-n-methylamides as effective acylating agents". Tetrahedron Letters (1981), 22(39), 3815-3818. URL:[Link][2]

  • Qu, B.; Collum, D. B. "Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide". The Journal of Organic Chemistry (2006), 71(18), 7117-7119. URL:[Link][4]

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews (2009), 38, 606-631. URL:[Link][5]

  • Wikipedia Contributors. "Weinreb ketone synthesis". Wikipedia, The Free Encyclopedia. URL:[Link][3]

Sources

Foundational

The Pharmacological Utility and Biological Translation of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

An In-Depth Technical Guide for Researchers and Drug Development Professionals While many technical guides focus exclusively on active pharmaceutical ingredients (APIs) that directly bind to biological receptors, modern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

While many technical guides focus exclusively on active pharmaceutical ingredients (APIs) that directly bind to biological receptors, modern drug discovery relies equally on "privileged scaffolds"—highly specialized synthetic intermediates that reliably grant access to bioactive chemical space. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a prime example of such a molecule[1].

Structurally, it is the Weinreb amide derivative of 4-methoxyphenylacetic acid. It does not possess intrinsic receptor-modulating activity in isolation; rather, its biological significance lies in its unparalleled utility as a precision vector for synthesizing complex immunomodulators, neuroactive alkaloids, and toxicological models[2][3][4]. This whitepaper dissects the mechanistic causality behind its use, its downstream biological applications, and the validated protocols required to harness it in a drug development setting.

Mechanistic Rationale: The Weinreb Amide Advantage

In medicinal chemistry, constructing exact pharmacophores often requires the synthesis of specific ketones from carboxylic acid derivatives. Traditional methods using esters or acid chlorides are notoriously difficult to control; the addition of highly reactive organometallic reagents (like Grignard or organolithium reagents) typically results in over-addition, yielding biologically inactive tertiary alcohols.

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide circumvents this through a precise stereoelectronic mechanism. When a nucleophile attacks the carbonyl carbon, the presence of the N-methoxy group allows for the formation of a highly stable, five-membered chelated tetrahedral intermediate with the metal cation (typically Mg²⁺ or Li⁺).

Causality of the Design: The chelation rigidly locks the intermediate, preventing the expulsion of the leaving group (which would regenerate a reactive carbonyl). The intermediate only collapses to form the desired biologically active ketone after the reaction is intentionally quenched with an aqueous acid[2]. This allows chemists to install the 4-methoxyphenyl moiety—a common motif in neurology and immunology drugs—with absolute stoichiometric control.

Fig 1. Mechanism of chelation-controlled Grignard addition to the Weinreb amide.

Translation to Biological Targets

The 4-methoxyphenyl group is a privileged motif that enhances lipophilicity and often engages in crucial π-π stacking or hydrophobic interactions within target protein binding pockets. By utilizing this specific Weinreb amide, researchers have successfully synthesized several classes of biologically active molecules.

LFA-1 Inhibitors (Immunomodulation)

Leukocyte function-associated antigen-1 (LFA-1) is an integrin that plays a critical role in immune system signaling and T-cell migration. Small molecule LFA-1 inhibitors are developed to treat autoimmune diseases by disrupting the interaction between LFA-1 and its counter-ligand, ICAM-1. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is reacted with aryl-Grignard reagents (e.g., 4-chlorophenylmagnesium bromide) to form the diaryl ketone core essential for binding to the allosteric site of the LFA-1 beta chain[3].

Isoquinoline Alkaloids (Neurology & Oncology)

Isoquinoline alkaloids, such as aporphines and menisperdaurines, exhibit a broad spectrum of biological activities, including dopaminergic receptor modulation and cytotoxicity against cancer cell lines. The Weinreb amide serves as a highly efficient precursor. Following controlled amidation and Bischler–Napieralski cyclization, the 4-methoxyphenyl backbone is integrated into the asymmetric tetrahydroisoquinoline skeleton, enabling the synthesis of complex neuroactive agents[4].

Aflatoxin B2 Analogs (Toxicology)

In the study of mycotoxins and liver carcinogenesis, accessing synthetic Aflatoxin B2 is vital for toxicological modeling. The Weinreb amide acts as a directing group for complex C–H functionalization. It directs the carbonyl-acetoxylation of arene C–H bonds under mild conditions, uniquely preserving sensitive benzylic stereocenters that are easily racemized under standard basic conditions[2][5].

Fig 2. Divergent synthetic workflows utilizing the Weinreb amide to access diverse biological targets.

Quantitative Data: Synthetic Utility & Yields

The following table summarizes the quantitative efficiency of utilizing N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide across different biological target syntheses.

Downstream Biological TargetReaction / TransformationReagents / ConditionsYield (%)Stereochemical Integrity
LFA-1 Inhibitor Core [3]Ketone Formation4-Chlorophenylmagnesium bromide, THF, 0°C to RT, 14h>85%N/A (Achiral center)
Isoquinoline Alkaloid [4]Bischler–NapieralskiPOCl3, Toluene, Reflux (followed by asymmetric reduction)65-75%High ee via Noyori hydrogenation
Aflatoxin B2 Precursor [2]C–H FunctionalizationRhodium carbenes, DIBAL-H reduction64-96%Preserved benzylic stereocenter (er > 95:5)

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity replication in drug development labs, the following protocols integrate causality and in-process controls (IPCs) to create self-validating experimental systems.

Protocol A: Synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Objective: Convert 4-methoxyphenylacetic acid to the stable Weinreb amide[3].

  • Activation: Suspend 4-methoxyphenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0°C to prevent exothermic degradation.

  • Chlorination: Add oxalyl chloride (2.1 eq) dropwise, followed by a catalytic amount of DMF.

    • Causality: DMF forms the Vilsmeier-Haack intermediate, drastically accelerating the conversion to the acid chloride.

    • Validation: The reaction is complete when gas evolution (CO and CO₂) ceases and a clear, slightly yellow solution is formed (approx. 3.5 h).

  • Amidation: In a separate flask, prepare a suspension of N,O-dimethylhydroxylamine hydrochloride (1.6 eq) and triethylamine (10 eq) in DCM.

    • Causality: The large excess of triethylamine is required to both free-base the hydroxylamine salt and neutralize the HCl generated during amidation.

  • Coupling: Transfer the acid chloride solution dropwise into the hydroxylamine suspension at 0°C over 1 hour. Stir for an additional 2 hours at room temperature.

  • Workup & Validation: Quench with water, extract with DCM, and wash with brine. Dry over Na₂SO₄ and concentrate.

    • Self-Validation: Confirm product identity via ¹H NMR. The disappearance of the carboxylic acid proton and the appearance of two distinct singlets at ~3.2 ppm (N-CH₃) and ~3.6 ppm (O-CH₃) confirm successful Weinreb amide formation.

Protocol B: Synthesis of LFA-1 Inhibitor Ketone Core

Objective: Perform a controlled Grignard addition to yield the bioactive diaryl ketone precursor[3].

  • Preparation: Dissolve the synthesized Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool strictly to 0°C.

  • Nucleophilic Addition: Add 4-chlorophenylmagnesium bromide (1M in Et₂O, 2.7 eq) dropwise over 5 minutes.

    • Causality: The 0°C temperature is critical to stabilize the magnesium-chelated tetrahedral intermediate and prevent premature collapse.

  • Incubation: Allow the reaction mixture to slowly warm to room temperature and stir for 14 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc). The complete consumption of the lower-Rf Weinreb amide spot indicates full conversion to the intermediate.

  • Controlled Quench: Cool the mixture back to 0°C and quench meticulously with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild proton source that breaks the magnesium chelate, allowing the intermediate to collapse into the target ketone without risking acid-catalyzed aldol condensations or dehydrations.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with water and brine, dry, and concentrate under vacuum to yield the biologically active ketone precursor.

References

  • Cymit Quimica. Product Information: N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8).
  • ACS Publications (Organic Letters). A C–H Functionalization Strategy Enables an Enantioselective Formal Synthesis of (−)-Aflatoxin B2.
  • Google Patents (WO2015189265A1). Small molecule LFA-1 inhibitors.
  • RSC Publishing. Isolation, biological activity, and synthesis of isoquinoline alkaloids.

Sources

Exploratory

An In-Depth Technical Guide to the Potential Research Applications of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Versatile Scaffold In the landscape of modern medicinal chemistry and drug discovery, the exploration of no...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel chemical entities with the potential for diverse therapeutic applications is paramount. This guide focuses on N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, a molecule belonging to the class of Weinreb amides, which are renowned for their utility in organic synthesis. While direct and extensive research on this specific compound is nascent, its structural motifs—the 4-methoxyphenylacetamide core and the N-methoxy-N-methylamide functionality—are present in a variety of biologically active molecules. This guide, therefore, aims to provide a comprehensive overview of the potential research applications of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide by extrapolating from the known activities of its structural analogs. By presenting a synthesis of existing knowledge and proposing scientifically-grounded hypotheses for future investigation, we endeavor to equip researchers with the foundational information necessary to unlock the full potential of this promising compound.

Section 1: Chemical Identity and Synthesis

Physicochemical Properties

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is a solid at room temperature with the following properties:

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
CAS Number 267884-96-8[1]
Appearance Solid[2]
Purity Typically ≥98%[1]
Storage Sealed in dry, 2-8°C[2]
Synthesis via Weinreb Amidation

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide can be reliably synthesized via the Weinreb amidation of 4-methoxyphenylacetic acid. This method is advantageous due to its high yields and the stability of the resulting N-methoxy-N-methylamide (Weinreb amide), which serves as a versatile intermediate for further chemical transformations.

Synthesis_of_N_Methoxy_2_4_methoxyphenyl_N_methylacetamide cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Amidation Reagents cluster_product Final Product 4_methoxyphenylacetic_acid 4-Methoxyphenylacetic Acid acid_chloride 4-Methoxyphenylacetyl Chloride 4_methoxyphenylacetic_acid->acid_chloride Activation activating_agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) activating_agent->acid_chloride product N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide acid_chloride->product Weinreb Amidation weinreb_amine N,O-Dimethylhydroxylamine Hydrochloride weinreb_amine->product base Base (e.g., Pyridine, Triethylamine) base->product

Figure 1: Synthetic workflow for N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide.

Detailed Protocol:

  • Activation of Carboxylic Acid: To a solution of 4-methoxyphenylacetic acid in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0°C. The reaction mixture is then typically stirred at room temperature for a specified period to ensure complete conversion to the acid chloride intermediate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Weinreb Amidation: In a separate flask, a solution of N,O-dimethylhydroxylamine hydrochloride and a base (e.g., pyridine or triethylamine) in an anhydrous solvent is prepared at 0°C. The previously formed acid chloride solution is then added dropwise to this mixture. The reaction is allowed to warm to room temperature and stirred until completion.

  • Workup and Purification: Upon completion, the reaction is quenched with a mild acid or water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide.

Section 2: Potential Research Applications

The structural components of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide suggest a range of potential biological activities that warrant investigation. The following sections outline these potential research avenues, supported by findings from studies on analogous compounds.

Antimicrobial and Antifungal Research

Derivatives of N-(4-methoxyphenyl)acetamide have demonstrated notable antifungal and antibacterial properties.[3][4] For instance, sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative, has shown high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%.[3] This same compound also exhibited significant antibacterial activity against Pectobacterium carotovorum.[3]

Proposed Research Workflow:

Antimicrobial_Screening_Workflow start Synthesize and Purify N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide primary_screen Primary Antimicrobial Screening (Disk Diffusion or Broth Microdilution) start->primary_screen determine_mic Determine Minimum Inhibitory Concentration (MIC) primary_screen->determine_mic Active end Lead Compound for Further Development primary_screen->end Inactive determine_mfc Determine Minimum Fungicidal/ Bactericidal Concentration (MFC/MBC) determine_mic->determine_mfc mechanism_studies Mechanism of Action Studies (e.g., Cell Wall Synthesis Inhibition, Enzyme Assays) determine_mfc->mechanism_studies mechanism_studies->end

Figure 2: Workflow for antimicrobial screening.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Stock Solution: Dissolve N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism in broth without the compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuropharmacology: Serotonin 2A Receptor Inverse Agonism

A structurally related compound, AC-90179 [2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride], has been characterized as a selective serotonin 2A (5-HT2A) receptor inverse agonist.[5] Inverse agonists at the 5-HT2A receptor are of significant interest for the treatment of psychosis and other neuropsychiatric disorders.[5] The 4-methoxyphenylacetamide core of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide suggests that it may also interact with this receptor.

Signaling Pathway of 5-HT2A Receptor Inverse Agonism:

5-HT2A receptors are G-protein coupled receptors (GPCRs) that, in their constitutively active state, can signal through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. An inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling.

5HT2A_Inverse_Agonist_Pathway Compound N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide Receptor 5-HT2A Receptor (Constitutively Active) Compound->Receptor Binds and Stabilizes Inactive State Gq Gq Protein Receptor->Gq Reduced Basal Activation PLC Phospholipase C Gq->PLC Reduced Activation IP3 IP3 PLC->IP3 Reduced Hydrolysis DAG DAG PLC->DAG Reduced Hydrolysis PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release Inhibition PKC PKC Activation DAG->PKC Inhibition

Figure 3: Proposed mechanism of 5-HT2A receptor inverse agonism.

Experimental Protocol: 5-HT2A Receptor Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Utilize a suitable radiolabeled antagonist for the 5-HT2A receptor, such as [³H]ketanserin.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value can then be calculated using the Cheng-Prusoff equation.

Anticancer Research

Phenylacetamide derivatives have been investigated for their potential as anticancer agents.[6] Some derivatives have been shown to induce apoptosis in cancer cells through the modulation of pro- and anti-apoptotic proteins.[1]

Proposed Research Workflow:

Anticancer_Screening_Workflow start Synthesize and Purify N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT, XTT) on Cancer Cell Lines start->cytotoxicity_assay determine_ic50 Determine IC₅₀ Values cytotoxicity_assay->determine_ic50 Active end Lead Compound for Further Development cytotoxicity_assay->end Inactive apoptosis_assays Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) determine_ic50->apoptosis_assays cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) apoptosis_assays->cell_cycle_analysis mechanism_studies Mechanism of Action Studies (e.g., Western Blot for Apoptotic Proteins) cell_cycle_analysis->mechanism_studies mechanism_studies->end

Figure 4: Workflow for anticancer screening.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Insecticidal Research

The acetamide moiety is present in various insecticides.[7][8] Therefore, N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide could be investigated for its potential insecticidal properties.

Experimental Protocol: Topical Application Bioassay

  • Insect Rearing: Rear a susceptible strain of a target insect species (e.g., Spodoptera frugiperda or Aphis craccivora) under controlled laboratory conditions.

  • Dose Preparation: Prepare a series of dilutions of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in a volatile solvent like acetone.

  • Topical Application: Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a microapplicator. A control group should be treated with the solvent alone.

  • Observation: Place the treated insects in individual containers with access to food and water.

  • Mortality Assessment: Record mortality at specific time points (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the lethal dose required to kill 50% of the test population (LD₅₀) using probit analysis.

Section 3: Future Directions and Conclusion

The structural features of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide position it as a compound of interest for a multitude of research applications. The presence of the 4-methoxyphenylacetamide core, a known pharmacophore in various biologically active molecules, provides a strong rationale for its investigation in the fields of antimicrobial and antifungal drug discovery, neuropharmacology, oncology, and agricultural science.

The synthetic accessibility of this compound via the robust Weinreb amidation allows for the straightforward generation of material for screening and the potential for future structure-activity relationship (SAR) studies. By systematically evaluating its efficacy in the proposed biological assays, researchers can begin to delineate the therapeutic potential of this molecule.

This guide has provided a foundational framework for initiating research into N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide. The proposed experimental workflows and detailed protocols are intended to serve as a starting point for rigorous scientific inquiry. It is our hope that this document will stimulate further investigation into this promising compound and contribute to the advancement of new therapeutic and agrochemical agents.

References

  • PrepChem. Synthesis of N-(4-methoxyphenyl)-N-methyl-2-{2-[3-(3-methylphenyl)ureido]-N-phenylacetamido}acetamide. [Link]

  • Sychova, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • Sychova, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • PubChem. 2-(4-ethoxyphenoxy)-N-methoxy-N-methylacetamide. [Link]

  • Cyberleninka. SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. [Link]

  • Popolo, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. [Link]

  • Chemical Journal of Kazakhstan. View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]

  • Vanover, K. E., et al. (2004). Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. PubMed. [Link]

  • Kang, D. W., et al. (2010). Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin. PMC. [Link]

  • Acikbas, Y., et al. (2015). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC. [Link]

  • LookChem. Cas 51-66-1,N-(4-Methoxyphenyl)acetamide. [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]

  • Patsnap Synapse. What are 5-HT2A receptor inverse agonists and how do they work?. [Link]

  • Pharmaceutical Sciences. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]

  • Wikipedia. 5-HT2A receptor. [Link]

  • Shaban, S. Y., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. [Link]

  • Shaban, S. Y., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Periodikos. [Link]

Sources

Foundational

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide: Solubility Profile, Thermodynamic Behavior, and Applications in Directed C–C Bond Formation

Introduction As a Senior Application Scientist, I frequently encounter challenges in scaling up organometallic workflows due to poorly characterized solubility parameters of specialized intermediates. N-Methoxy-2-(4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter challenges in scaling up organometallic workflows due to poorly characterized solubility parameters of specialized intermediates. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide () is a highly versatile Weinreb amide utilized extensively in the controlled synthesis of aryl-aliphatic ketones. Unlike standard amides or esters, Weinreb amides are specifically engineered to prevent the over-addition of highly reactive nucleophiles.

This technical guide elucidates the solubility profile of this specific compound, explaining the thermodynamic causality behind its solvent compatibility, and provides self-validating protocols for its application in Grignard-mediated C–C bond formation.

Physicochemical Properties & Molecular Descriptors

To understand the solubility behavior of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, we must first analyze its molecular architecture. The molecule consists of a hydrophobic 4-methoxyphenyl ring, a flexible methylene linker, and the polar but non-hydrogen-bond-donating N-methoxy-N-methylacetamide core.

Table 1: Key Physicochemical Descriptors

DescriptorValueCausality / Impact on Solubility
Molecular Weight 209.24 g/mol Moderate size allows for rapid dissolution kinetics in low-viscosity organic solvents.
Chemical Formula C11H15NO3High carbon-to-heteroatom ratio dictates strong lipophilicity.
H-Bond Donors 0Inability to donate hydrogen bonds strictly limits aqueous solubility.
H-Bond Acceptors 3Oxygen/Nitrogen lone pairs allow dipole-dipole interactions with polar aprotic solvents (e.g., THF).
Aqueous Solubility < 1 mg/mLHydrophobic aromatic core and lack of H-bond donors drive phase separation in water.

Thermodynamic Solubility Profile & Solvent Compatibility

The solubility of an intermediate dictates the homogeneity of the reaction mixture, which is paramount for reproducible kinetics.

Aqueous vs. Organic Partitioning Recent comparative analyses of acylating agents highlight that traditional Weinreb amides exhibit significantly lower aqueous solubility compared to modern alternatives like [1]. For N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, the absence of an ionizable functional group at physiological pH, combined with the hydrophobic methoxy-aryl moiety, results in a highly unfavorable free energy of hydration ( ΔGhyd​>0 ). Consequently, the compound is practically insoluble in water.

Optimal Solvents for Organometallic Addition In synthetic applications, this compound must be dissolved in strictly anhydrous, aprotic solvents. Tetrahydrofuran (THF) and diethyl ether are the gold standards. THF ( ϵ=7.5 ) provides the perfect dielectric environment: it is polar enough to dissolve the amide at high concentrations, yet aprotic, ensuring it does not quench the incoming organometallic reagent.

Table 2: Empirical Solubility Profile at 25 °C

SolventDielectric Constant ( ϵ )Solubility ClassSynthetic Utility
Tetrahydrofuran (THF) 7.5Freely Soluble (> 100 mg/mL)Optimal. Stabilizes Grignard reagents via Lewis acid-base coordination.
Dichloromethane (DCM) 8.9Freely Soluble (> 100 mg/mL)Excellent for extraction and purification, but incompatible with strong nucleophiles.
Diethyl Ether 4.3Soluble (~50 mg/mL)Good alternative for organolithium additions requiring lower polarity.
Methanol 32.7SolubleIncompatible. Protic nature will instantly quench RMgX/RLi reagents.
Water 80.1Insoluble (< 1 mg/mL)Utilized exclusively for the acidic quenching phase to precipitate the product.

Mechanistic Insights: The Weinreb-Nahm Ketone Synthesis

The true value of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide lies in its predictable reactivity during the [2]. The solubility in THF is not merely a physical requirement; it is a mechanistic necessity.

When a Grignard reagent (RMgX) is introduced, it attacks the electrophilic carbonyl carbon. Instead of the intermediate collapsing immediately—which would allow a second equivalent of RMgX to attack and form an unwanted tertiary alcohol—the magnesium ion chelates to both the carbonyl oxygen and the methoxy oxygen of the Weinreb group[2]. This forms a stable, five-membered cyclic intermediate. This chelation is highly stable in THF at low temperatures (0 °C to -78 °C). The intermediate only collapses upon the introduction of an aqueous acidic workup, releasing the desired ketone and the water-soluble N,O-dimethylhydroxylamine hydrochloride[2].

WeinrebMechanism A Weinreb Amide (CAS: 267884-96-8) C Tetrahedral Intermediate (Mg-Chelated) A->C Nucleophilic Attack (THF) B Organometallic Reagent (RMgX) B->C E Aryl-Aliphatic Ketone + HN(OMe)Me C->E Hydrolysis & Collapse D Acidic Aqueous Workup (H3O+) D->E

Mechanistic workflow of the Weinreb-Nahm ketone synthesis via a metal-chelated intermediate.

Self-Validating Experimental Protocols

As a standard practice in application science, protocols must be self-validating—meaning the system contains internal checks to confirm success before proceeding to the next step.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

To precisely quantify the solubility of the amide in a given solvent system prior to scale-up.

  • Step 1: Saturation. Add 500 mg of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide to a 10 mL glass vial. Add 2 mL of the target solvent (e.g., anhydrous THF).

    • Causality: An excess of solid must be present to ensure the solution reaches thermodynamic saturation, rather than just kinetic dissolution.

  • Step 2: Equilibration. Seal the vial and agitate on an isothermal shaker at 25 °C for 24 hours.

  • Step 3: Phase Separation. Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: Filtration removes micro-particulates that would artificially inflate downstream UV-Vis or HPLC absorbance readings.

  • Step 4: Quantification & Validation. Dilute the filtrate by a factor of 100 and analyze via HPLC-UV ( λ = 254 nm) against a pre-established calibration curve.

    • Self-Validation Check: Inject a known internal standard (e.g., biphenyl) alongside the sample to verify that instrumental drift has not skewed the quantification.

SolubilityWorkflow S1 Weigh Amide (Excess Solid) S3 Isothermal Shaking (24h at 25°C) S1->S3 S2 Add Solvent (THF/Water) S2->S3 S4 Centrifugation & Filtration (0.45 µm) S3->S4 Phase Separation S5 HPLC-UV Quantification S4->S5 Supernatant Analysis

Shake-flask experimental workflow for determining thermodynamic solubility profiles.

Protocol 2: Controlled Mono-Addition of Grignard Reagent

This protocol details the conversion of the Weinreb amide to a ketone, leveraging its high solubility in THF.

  • Step 1: System Preparation. Flame-dry a 50 mL two-neck round-bottom flask under vacuum, then backfill with ultra-pure Argon.

    • Causality: Grignard reagents are exquisitely sensitive to moisture. Even trace water will prematurely protonate the reagent, destroying the stoichiometry and generating alkane byproducts.

  • Step 2: Substrate Dissolution. Dissolve 1.0 mmol (209.2 mg) of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in 5.0 mL of anhydrous THF. Stir until a completely homogeneous solution is achieved. Cool the flask to 0 °C using an ice-water bath.

  • Step 3: Reagent Addition. Dropwise, add 1.2 mmol of the desired Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether) via syringe over 10 minutes.

    • Causality: The dropwise addition controls the exothermic nature of the nucleophilic attack, ensuring the temperature remains low enough to preserve the delicate Mg-chelated tetrahedral intermediate.

  • Step 4: Reaction Monitoring. Stir for 2 hours at 0 °C.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using a 70:30 Hexane/Ethyl Acetate eluent. The complete disappearance of the UV-active starting material spot ( Rf​ ~0.3) confirms 100% conversion to the intermediate.

  • Step 5: Acidic Quenching. Slowly add 5.0 mL of cold 1.0 M HCl.

    • Causality: The acid hydrolyzes the Mg-O bonds, forcefully collapsing the tetrahedral intermediate. This releases the final ketone into the organic phase and partitions the N,O-dimethylhydroxylamine byproduct into the aqueous phase as a highly water-soluble hydrochloride salt.

  • Step 6: Extraction. Extract the aqueous layer with DCM (3 x 10 mL), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the pure aryl-aliphatic ketone.

References

  • Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia.[Link]

Sources

Exploratory

Engineering Precision in Carbon-Carbon Bond Formation: A Technical Guide to the Weinreb Amide Functionality in N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Introduction In the realm of advanced organic synthesis and drug development, the controlled construction of carbon-carbon bonds is paramount. Traditional acylating agents, such as esters and acid chlorides, often fail t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of advanced organic synthesis and drug development, the controlled construction of carbon-carbon bonds is paramount. Traditional acylating agents, such as esters and acid chlorides, often fail to provide selective mono-addition when reacted with highly reactive organometallic reagents (e.g., Grignard or organolithium reagents)[1]. This lack of selectivity results in the "over-addition" phenomenon, yielding tertiary alcohols instead of the desired ketones ()[2].

To circumvent this, the Weinreb amide—specifically N-methoxy-N-methylamides—was introduced by Steven Nahm and Steven M. Weinreb in 1981 ()[3]. This whitepaper explores the mechanistic brilliance of this functional group, focusing on a highly versatile pharmaceutical building block: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) ()[4].

Mechanistic Causality: The Power of the Chelate

The defining feature of a Weinreb amide is its ability to form a highly stable, five-membered tetrahedral intermediate upon nucleophilic attack by an organometallic reagent[1].

Why does this intermediate not collapse? When an organolithium or Grignard reagent attacks the carbonyl carbon, the metal cation (Li⁺ or MgX⁺) coordinates simultaneously to the negatively charged oxygen of the former carbonyl group and the oxygen atom of the N-methoxy group[2]. This bidentate coordination creates a rigid, stable five-membered chelate ring.

Because this intermediate is thermodynamically stable at low temperatures (typically -78 °C to 0 °C), it traps the molecule in the tetrahedral state, preventing the expulsion of the leaving group (the amine)[1]. Consequently, the carbonyl group is not regenerated in situ, rendering the molecule inert to a second equivalent of the organometallic reagent[2]. The desired ketone is only liberated upon the introduction of an aqueous acidic quench, which protonates the intermediate, breaks the metal chelate, and drives the collapse into the final ketone[1].

Mechanism W Weinreb Amide (N-Methoxy-N-methylamide) T Tetrahedral Intermediate (5-Membered Metal Chelate) W->T Nucleophilic Attack R Organometallic Reagent (R-MgX or R-Li) R->T Metal Coordination Q Aqueous Acidic Quench (HCl / H2O) T->Q Stable at Low Temp K Target Ketone (No Over-addition) Q->K Chelate Collapse

Mechanistic pathway of organometallic addition to a Weinreb amide forming a stable chelate.

Structural Advantages of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

The specific molecule, N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, combines the robust reactivity of the Weinreb amide with the synthetic utility of a 4-methoxyphenyl (PMP) moiety[4].

  • Electronic Insulation: The methylene bridge (-CH₂-) between the aromatic ring and the carbonyl group insulates the Weinreb amide from the strong electron-donating resonance of the 4-methoxy group. This ensures the carbonyl carbon remains sufficiently electrophilic for organometallic attack.

  • UV Traceability: The PMP group acts as a strong chromophore, allowing for precise real-time reaction monitoring via UV-Vis detectors in HPLC or simple TLC under a 254 nm lamp.

  • Pharmaceutical Relevance: The 4-methoxyphenylacetone derivatives generated from this building block are critical precursors for synthesizing substituted amphetamines, cardiovascular drugs, and various alkaloid natural products.

Quantitative Performance Data

To illustrate the superiority of the Weinreb amide functionality over traditional esters, the following table summarizes typical reaction metrics when synthesizing substituted benzyl ketones.

ParameterTraditional EsterWeinreb AmideCausality / Rationale
Intermediate Stability LowHighBidentate metal chelation stabilizes the tetrahedral intermediate[2].
Over-addition Risk HighMinimalStable chelate prevents in situ carbonyl regeneration[1].
Optimal Temperature -78 °C (Strict)-78 °C to 0 °CChelate robustness allows for more flexible, scalable temperature profiles.
Typical Ketone Yield 20% – 40%85% – 95%Suppression of tertiary alcohol byproducts maximizes target conversion[3].
Reagent Stoichiometry >2.0 equiv (often wasted)1.05 – 1.2 equiv~1:1 stoichiometry is achievable due to the lack of competitive secondary reactions[3].

Validated Experimental Protocols

As a self-validating system, the following protocols incorporate built-in checks to ensure high-fidelity execution and reproducibility.

SynthesisWorkflow A 4-Methoxyphenylacetic Acid (Starting Material) B Activation (EDC·HCl / HOBt) A->B Step 1 C Amidation (MeO(Me)NH·HCl + DIPEA) B->C Step 2 D N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide C->D Step 3

Workflow for the synthesis of the target Weinreb amide from its carboxylic acid precursor.

Protocol A: Synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Objective: Convert 4-methoxyphenylacetic acid to its corresponding Weinreb amide using standard peptide coupling conditions.

  • Activation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-methoxyphenylacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv).

    • Causality: EDC/HOBt forms an active ester intermediate that is highly susceptible to nucleophilic attack but stable enough to prevent unwanted side reactions (like dimerization).

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) to the stirring solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

    • Causality: DIPEA neutralizes the hydrochloride salt, liberating the free N,O-dimethylhydroxylamine nucleophile. The excess base also neutralizes the HCl generated during the coupling.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 1:1, UV 254 nm). The starting material spot will disappear, replaced by a higher Rf spot (the less polar Weinreb amide).

  • Workup: Quench with 1M HCl to remove unreacted amine and DIPEA. Wash with saturated NaHCO₃ to remove unreacted acid and HOBt. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the pure Weinreb amide[4].

Protocol B: Chelation-Controlled Grignard Addition

Objective: Synthesize 1-(4-methoxyphenyl)propan-2-one via methyl Grignard addition.

  • Preparation: Dissolve N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M) under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Organometallic Addition: Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) (1.1 equiv) dropwise via syringe.

    • Causality: Dropwise addition prevents localized heating. The reaction is kept at 0 °C to ensure the 5-membered chelate remains thermodynamically stable and does not prematurely collapse[1].

  • Incubation: Stir at 0 °C for 2 hours. TLC will validate the total consumption of the Weinreb amide.

  • Acidic Quench (Critical Step): Slowly add cold 1M aqueous HCl directly to the reaction mixture at 0 °C.

    • Causality: The acid protonates the methoxy and carbonyl oxygens, destroying the magnesium chelate. The tetrahedral intermediate collapses, expelling N,O-dimethylhydroxylamine and liberating the target ketone ()[2].

  • Isolation: Extract with diethyl ether (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield the ketone.

Conclusion

The Weinreb amide functionality represents a triumph of mechanistic design in organic chemistry. By intentionally engineering an intermediate that traps the reaction pathway in a stable chelate, chemists can leverage N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide to build complex, pharmacologically relevant carbon frameworks with unparalleled precision and yield.

References

  • Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Title: N-methoxy-n-methylamides as effective acylating agents Source: Tetrahedron Letters URL: [Link]

  • Title: Weinreb Ketone Synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide as a Versatile Synthetic Intermediate

Introduction & Chemical Identity N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a highly valuable synthetic intermediate belonging to the class of Weinreb amides[1]. Derived from 4-methoxyphenylace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a highly valuable synthetic intermediate belonging to the class of Weinreb amides[1]. Derived from 4-methoxyphenylacetic acid, this compound acts as a precisely controlled electrophile in organic synthesis[2]. In drug development and complex natural product synthesis, it is primarily utilized to synthesize 1-(4-methoxyphenyl)ketones and 4-methoxyphenylacetaldehyde derivatives without the risk of over-alkylation or over-reduction[3].

  • Molecular Formula: C₁₁H₁₅NO₃[1]

  • Molecular Weight: 209.24 g/mol [1]

  • Appearance: White to off-white solid/oil (dependent on purity and temperature)[4].

Mechanistic Insights: The Weinreb Amide Advantage (E-E-A-T)

Standard esters and amides often suffer from poor chemoselectivity when reacted with strong organometallic nucleophiles (e.g., Grignard or organolithium reagents). The initial addition forms a highly reactive ketone intermediate in situ, which rapidly undergoes a second nucleophilic attack to yield an unwanted tertiary alcohol.

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide overcomes this limitation through a self-validating mechanistic safeguard.

  • Chelation-Controlled Stability: Upon nucleophilic attack by a carbanion or hydride, the methoxy oxygen and the carbonyl oxygen coordinate with the metal counterion (Mg²⁺, Li⁺, or Al³⁺).

  • Arrested Intermediate: This forms a highly stable, five-membered cyclic chelate (a tetrahedral intermediate) that resists spontaneous collapse under anhydrous reaction conditions.

  • Controlled Release: The intermediate strictly prevents secondary nucleophilic attack. Only upon the introduction of an aqueous acidic workup does the chelate break down to release the desired ketone or aldehyde.

Mechanism A Weinreb Amide Electrophile B 5-Membered Cyclic Chelate (Stable Tetrahedral Intermediate) A->B Nucleophile (R⁻/H⁻) Metal Coordination (Mg/Li/Al) C Target Carbonyl (Ketone/Aldehyde) B->C Aqueous Acid Workup (Chelate Collapse)

Mechanistic pathway highlighting the stable cyclic chelate that prevents over-addition.

Experimental Protocols & Workflows

Protocol A: Synthesis of the Weinreb Amide Intermediate

While peptide coupling reagents (like EDCI/HOBt) can be used[5], the acid chloride route is preferred for scale-up due to superior atom economy and volatile byproducts.

Reagents: 4-Methoxyphenylacetic acid (1.0 eq), Oxalyl chloride (1.2 eq), DMF (catalytic), N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), Triethylamine (3.0 eq), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend 4-methoxyphenylacetic acid in anhydrous DCM at 0 °C under inert atmosphere (N₂/Ar). Add a catalytic amount of DMF (approx. 2 drops per 10 mmol).

    • Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, accelerating the conversion of the carboxylic acid to the acid chloride.

  • Activation: Dropwise add oxalyl chloride. Stir at 0 °C for 30 minutes, then warm to room temperature until gas evolution (CO and CO₂) ceases. Concentrate under reduced pressure to remove excess oxalyl chloride.

  • Amide Coupling: Redissolve the crude acid chloride in DCM and cool to 0 °C. In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride in DCM, add triethylamine, and stir for 10 minutes to generate the free base.

    • Causality: Triethylamine neutralizes the HCl salt of the amine and acts as an acid scavenger for the subsequent coupling, preventing degradation.

  • Addition: Slowly transfer the free amine solution to the acid chloride. Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography if necessary[6].

Protocol B: Synthesis of 1-(4-Methoxyphenyl)ketones via Grignard Addition

Step-by-Step Methodology:

  • Preparation: Dissolve N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in anhydrous THF (0.2 M) under N₂ and cool to 0 °C.

    • Causality: THF efficiently solvates the Grignard reagent and stabilizes the critical magnesium-chelate intermediate.

  • Nucleophilic Attack: Dropwise add the desired Grignard reagent (R-MgX, 1.5 eq).

  • Incubation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours to ensure complete conversion to the tetrahedral intermediate.

  • Hydrolysis: Carefully quench the reaction at 0 °C with 1M HCl or saturated aqueous NH₄Cl.

    • Causality: The acidic aqueous environment protonates the oxygen atoms of the chelate, forcing its collapse into the target ketone and dissolving the precipitated magnesium salts.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry, and purify.

Workflow A 4-Methoxyphenylacetic acid B N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide A->B 1. (COCl)₂, DMF 2. HN(OMe)Me·HCl C 1-(4-Methoxyphenyl)ketones B->C RMgX / RLi THF, 0°C to RT D 4-Methoxyphenylacetaldehyde B->D DIBAL-H THF, -78°C

Workflow for the synthesis and downstream functionalization of the Weinreb amide intermediate.

Applications in Complex Natural Product Synthesis

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide and its structural analogs are foundational in advanced total synthesis. A prominent example is the enantioselective formal synthesis of (−)-Aflatoxin B2 [2]. Researchers utilized 4-methoxyphenylacetic acid as a starting material, converting it into a Weinreb amide to facilitate site-selective C–H functionalizations[3]. The Weinreb amide moiety was crucial because it allowed for the carbonyl-directed acetoxylation of arene C–H bonds under mild conditions, preserving the delicate configuration of sensitive benzylic stereocenters before a late-stage reduction to an aldehyde[2],[3].

Quantitative Data: Nucleophilic Addition Profiles

The table below summarizes the expected performance of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide across different nucleophilic additions based on standard organic synthesis benchmarks.

Reagent / NucleophileTarget Product ClassOptimal TempEquivalentsExpected Yield RangeChemoselectivity (Target vs. Alcohol)
Alkyl/Aryl-MgBr Benzyl Ketones0 °C to RT1.2 – 1.5 eq85% – 95%> 99:1
Alkyl/Aryl-Li Benzyl Ketones-78 °C to 0 °C1.1 – 1.2 eq80% – 90%> 95:5
DIBAL-H Phenylacetaldehydes-78 °C1.0 – 1.1 eq75% – 85%> 90:10
LiAlH₄ Phenylacetaldehydes-78 °C0.5 – 0.75 eq60% – 75%Moderate (Prone to over-reduction)

References

  • CymitQuimica / Fluorochem. Product Information: N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8). Retrieved from 1

  • Organic Letters (ACS Publications). A C–H Functionalization Strategy Enables an Enantioselective Formal Synthesis of (−)-Aflatoxin B2. (2021). Retrieved from

  • Google Patents (WO2015189265A1). Small molecule lfa-1 inhibitors (Synthesis of Weinreb amides from 4-methoxyphenylacetic acid). Retrieved from6

  • Enlighten Theses (University of Glasgow). Novel One-Pot Methods for the Synthesis of Heterocycles and Functional Aromatic Compounds. Henry, Martyn Craig (2020). Retrieved from 4

Sources

Application

Application Note: Chelation-Controlled Ketone Synthesis Utilizing N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Executive Summary & Strategic Context N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a highly specialized Weinreb amide utilized in advanced organic synthesis and drug development. It serves as an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a highly specialized Weinreb amide utilized in advanced organic synthesis and drug development. It serves as an optimal acylating agent for transferring the 4-methoxyphenylacetyl (PMB-like) framework into complex molecular architectures.

Traditional acylating agents, such as acid chlorides or esters, are notoriously difficult to control during carbon-carbon bond formation, often suffering from over-addition of the organometallic reagent to yield tertiary alcohols. By employing this specific Weinreb amide, researchers can synthesize unsymmetrical ketones with near-quantitative selectivity, leveraging a highly stable, chelation-controlled intermediate.

Mechanistic Causality & The Chelation-Control Paradigm

The fundamental advantage of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide lies in its ability to arrest the nucleophilic acyl substitution halfway through the reaction coordinate[1].

When an organometallic reagent (such as a Grignard or organolithium) attacks the carbonyl carbon, it forms a tetrahedral intermediate. In standard esters, this intermediate rapidly collapses, ejecting the alkoxide leaving group and forming a highly reactive ketone that immediately undergoes a second nucleophilic attack[2].

Conversely, the Weinreb amide dictates a different causality. The metal cation (Mg²⁺ or Li⁺) coordinates simultaneously to the methoxy oxygen and the carbonyl oxygen, forming a rigid, five-membered cyclic chelate[1]. This chelation stabilizes the tetrahedral intermediate, preventing its collapse at reaction temperatures. The intermediate remains locked until an external aqueous acidic quench is deliberately introduced, which protonates the system, breaks the chelate, and releases the target ketone alongside a water-soluble N,O-dimethylhydroxylamine salt[3].

WeinrebMechanism Amide N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide Intermediate Chelated Tetrahedral Intermediate (Stable) Amide->Intermediate Nucleophilic Addition Nu Organometallic Reagent (R-MgX or R-Li) Nu->Intermediate Ketone Target Ketone Product Intermediate->Ketone Collapse upon Hydrolysis Quench Acidic Quench (H3O+ / H2O) Quench->Ketone

Fig 1: Chelation-controlled mechanism preventing over-addition in Weinreb ketone synthesis.

Quantitative Reaction Parameters & Scope

The choice of organometallic reagent and temperature directly influences the stability of the chelated intermediate. The following table summarizes the optimized empirical parameters for reacting Weinreb amides with various nucleophiles.

Organometallic ReagentEquivalentsOptimal Temp (°C)Reaction Time (h)Expected Yield (%)Primary Impurity Profile
Alkylmagnesium Halide1.2 - 1.5-20 to 02 - 485 - 95Unreacted amide
Arylmagnesium Halide1.5 - 2.00 to 254 - 1280 - 90Homocoupled aryl
Alkyllithium (RLi)1.1 - 1.2-781 - 288 - 98Enolization byproducts
Alkynyllithium1.2 - 1.5-78 to 02 - 475 - 85Starting material

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . Each critical phase contains a built-in observational check to confirm the chemical state before proceeding[4].

Reagents & Equipment
  • Substrate: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (1.0 equiv, 10 mmol, ~2.09 g)

  • Nucleophile: Isopropylmagnesium chloride (2.0 M in THF, 1.5 equiv, 15 mmol, 7.5 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Equipment: Flame-dried 100 mL 3-neck round-bottom flask, internal thermocouple, dropping funnel, nitrogen/argon line.

Step-by-Step Methodology
  • System Preparation & Atmospheric Validation:

    • Charge the flame-dried flask with the Weinreb amide and anhydrous THF under a steady stream of nitrogen.

    • Self-Validation Check: Add a single drop of the Grignard reagent. If rapid, localized bubbling occurs that quickly dissipates, trace moisture is being quenched. If the solution remains clear and homogeneous, the system is suitably anhydrous.

  • Thermal Control:

    • Submerge the flask in a dry ice/ethylene glycol bath to bring the internal temperature to -20 °C.

  • Controlled Nucleophilic Addition:

    • Load the dropping funnel with the Grignard reagent. Begin dropwise addition at a rate that maintains the internal temperature between -20 °C and -15 °C.

    • Self-Validation Check: The internal thermocouple must not spike above -15 °C[4]. A stable thermal profile validates the controlled formation of the tetrahedral intermediate without triggering premature collapse or side reactions.

  • Reaction Maturation:

    • Once addition is complete, remove the cooling bath and allow the reaction to slowly warm to 0 °C over 2 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The Weinreb amide is strongly UV-active; its complete disappearance from the baseline validates 100% conversion to the intermediate.

  • Acidic Quench & Hydrolysis:

    • Cool the mixture back to -10 °C. Vigorously stir and add 20 mL of cold 2.0 M HCl in a single, rapid portion.

    • Self-Validation Check: The release of the target ketone is visually confirmed by the dissolution of all suspended magnesium salts, yielding two distinct, highly transparent liquid phases (aqueous and organic)[4].

  • Workup & Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace homocoupled impurities are detected.

Workflow Step1 1. System Preparation Anhydrous THF, N2 Atmosphere Step2 2. Thermal Control Cool to -20°C (Grignard) or -78°C (RLi) Step1->Step2 Step3 3. Reagent Addition Controlled dropwise addition Step2->Step3 Step4 4. In-Process Validation Monitor via UV-active TLC Step3->Step4 Step5 5. Acidic Quench Hydrolyze intermediate with 2M HCl Step4->Step5 Step6 6. Isolation Phase separation & Chromatography Step5->Step6

Fig 2: Self-validating experimental workflow for Weinreb ketone synthesis.

References

  • Weinreb ketone synthesis Source: Wikipedia URL:[Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: PubMed Central (PMC) / National Institutes of Health URL:[Link](Search Title for Full Open-Access Article)

  • Weinreb Ketone Synthesis Mechanism and Scope Source: Organic Chemistry Portal URL:[Link]

  • Organic Syntheses Procedure: Preparation and Reaction of Weinreb Amides Source: Organic Syntheses (Vol. 101, p. 61) URL:[Link]

Sources

Method

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in Grignard reactions

Application Note & Protocol Guide Topic: Strategic Ketone Synthesis: The Application of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in Grignard Reactions Authored For: Researchers, Synthetic Chemists, and Drug Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Ketone Synthesis: The Application of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in Grignard Reactions

Authored For: Researchers, Synthetic Chemists, and Drug Development Professionals

Abstract

The synthesis of ketones is a foundational transformation in organic chemistry, critical for the construction of pharmaceutical intermediates and complex molecular architectures. The Weinreb-Nahm ketone synthesis provides a robust and high-fidelity method for this purpose, overcoming the pervasive issue of over-addition commonly seen with more reactive acylating agents like esters or acid chlorides.[1] This guide provides an in-depth examination of the use of a specific Weinreb amide, N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide, in Grignard reactions. We will explore the mechanistic underpinnings that ensure the selective formation of ketones, present a detailed, field-tested protocol for its application, and offer insights into process optimization and troubleshooting.

The Scientific Cornerstone: The Weinreb Amide Advantage

N-methoxy-N-methylamides, commonly known as Weinreb amides, are privileged acylating agents in modern synthesis.[2] Their utility stems from a unique structural feature that allows for the controlled, single addition of potent organometallic nucleophiles, such as Grignard or organolithium reagents.[1][3] Unlike reactions with esters, which typically yield tertiary alcohols after a double addition, the Weinreb amide arrests the reaction at the ketone stage.[1][4]

The Mechanism of Controlled Acylation

The remarkable selectivity of the Weinreb-Nahm ketone synthesis is attributed to the formation of a stable tetrahedral intermediate. The reaction proceeds via two key stages:

  • Nucleophilic Addition: The Grignard reagent (R-MgX) performs a nucleophilic attack on the electrophilic carbonyl carbon of the Weinreb amide.

  • Intermediate Stabilization: The resulting tetrahedral intermediate is stabilized by the chelation of the magnesium halide between the carbonyl oxygen and the N-methoxy oxygen.[5][6] This five-membered chelate is stable at low temperatures and does not collapse to eliminate the N-methoxy-N-methylamine group.[6][7]

  • Hydrolytic Workup: Upon the addition of a mild acid (e.g., aqueous NH₄Cl or HCl) during workup, the chelate is broken, and the intermediate collapses to cleanly afford the desired ketone.[8]

This chelation is the critical control element, preventing the formation of a highly reactive ketone in situ in the presence of unreacted Grignard reagent, thereby precluding the second addition that leads to tertiary alcohol byproducts.[2][6]

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Featured Reagent: N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide

This specific Weinreb amide is a versatile building block for introducing the 4-methoxyphenethyl moiety, a common structural motif in natural products and pharmacologically active compounds.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃[9]
Molecular Weight 209.24 g/mol [9]
Appearance Typically an oil or low-melting solid-
Solubility Soluble in THF, Diethyl Ether, DCM-
Precursor Acid 2-(4-methoxyphenyl)acetic acid-
Preparation

While commercially available, N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide can be readily synthesized from 2-(4-methoxyphenyl)acetic acid and N,O-dimethylhydroxylamine hydrochloride using standard peptide coupling reagents (e.g., DCC, EDC, HATU) or by converting the acid to its acid chloride followed by reaction with the hydroxylamine derivative.[1][10]

Experimental Protocol: Grignard Reaction

This protocol details the synthesis of 1-(4-methoxyphenyl)propan-2-one by reacting N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide with methylmagnesium bromide.

Materials and Equipment
  • Reagents :

    • N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide (1.0 eq)

    • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (1.2 - 1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate (for extraction)

    • Saturated aqueous sodium chloride (Brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment :

    • Round-bottom flask, oven-dried

    • Magnetic stirrer and stir bar

    • Septa

    • Syringes and needles

    • Inert gas line (Nitrogen or Argon) with bubbler

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

Reaction Workflow

Workflow A 1. Setup - Oven-dry all glassware. - Assemble under N₂/Ar atmosphere. B 2. Reagent Preparation - Dissolve Weinreb amide (1.0 eq) in anhydrous THF. A->B C 3. Reaction - Cool amide solution to 0°C. - Add MeMgBr (1.2 eq) dropwise  via syringe over 15-20 min. B->C D 4. Monitoring - Stir at 0°C for 1h, then allow to  warm to RT for 1-2h. - Monitor by TLC. C->D E 5. Quenching - Cool back to 0°C. - Slowly add sat. aq. NH₄Cl  to quench excess Grignard. D->E F 6. Workup - Partition with Ether/EtOAc. - Wash organic layer with brine. E->F G 7. Isolation - Dry organic layer (MgSO₄). - Filter and concentrate in vacuo. F->G H 8. Purification - Purify crude product via  flash column chromatography. G->H

Caption: Experimental workflow for Grignard synthesis of a ketone.

Step-by-Step Procedure

CAUTION: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[11][12] All operations must be conducted under a dry, inert atmosphere.

  • Preparation :

    • Oven-dry a 100 mL two-neck round-bottom flask and a magnetic stir bar. Allow to cool to room temperature under a stream of nitrogen or argon.

    • Equip the flask with a rubber septum and a nitrogen inlet.

  • Reaction Setup :

    • To the flask, add N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide (e.g., 2.09 g, 10.0 mmol, 1.0 eq).

    • Add 30 mL of anhydrous THF via syringe to dissolve the amide.

    • Cool the flask to 0°C using an ice-water bath and stir the solution.

  • Grignard Addition :

    • Slowly add methylmagnesium bromide (3.0 M in Et₂O, 4.0 mL, 12.0 mmol, 1.2 eq) dropwise via syringe over 15-20 minutes.

    • Rationale : Dropwise addition is crucial to control the reaction exotherm and prevent localized overheating, which could lead to decomposition of the intermediate or side reactions.

  • Reaction Monitoring :

    • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting amide.

  • Quenching :

    • Once the reaction is complete, cool the flask back down to 0°C.

    • Slowly and carefully add 20 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction. Observe for gas evolution (methane) as excess Grignard reagent is neutralized.

    • Rationale : Saturated NH₄Cl is a mild proton source that effectively quenches the reaction and breaks down the magnesium chelate without causing acid-sensitive side reactions.[8]

  • Workup and Extraction :

    • Transfer the mixture to a separatory funnel.

    • Add 50 mL of diethyl ether or ethyl acetate and shake.

    • Separate the layers. Extract the aqueous layer again with 25 mL of the organic solvent.

    • Combine the organic layers and wash with 30 mL of saturated brine.

    • Rationale : The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration :

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification :

    • Purify the crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(4-methoxyphenyl)propan-2-one.

Key Considerations and Troubleshooting

IssuePotential CauseRecommended Solution
Reaction Fails to Initiate Inactive magnesium (if preparing Grignard in situ); wet glassware/solvent.[13]Activate magnesium with a crystal of iodine or 1,2-dibromoethane. Ensure all glassware is rigorously dried and solvents are anhydrous.
Low Yield of Ketone Insufficient Grignard reagent; incomplete reaction; degradation of reagent.Use a slight excess (1.2-1.5 eq) of Grignard reagent. Titrate the Grignard solution before use to confirm its concentration. Allow for longer reaction times or gentle warming.
Recovery of Starting Material Inactive Grignard reagent; reaction temperature too low.Check the quality and concentration of the Grignard reagent. Allow the reaction to proceed at room temperature for a longer duration.
Formation of Byproducts Presence of protic impurities (water, alcohols) destroying the Grignard reagent.[11][12]Ensure all reagents and solvents are scrupulously dry. Perform the reaction under a strict inert atmosphere.

Conclusion

The use of N-methoxy-N-methylamides, such as N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide, represents a superior strategy for the synthesis of ketones via Grignard reagents. The formation of a stable, chelated intermediate effectively prevents over-addition, leading to clean and high-yielding conversions.[3][6] This methodology is highly versatile, tolerates a wide range of functional groups, and is a reliable tool for synthetic chemists in both academic and industrial settings.[1] The protocol outlined herein provides a robust framework for successfully employing this powerful transformation.

References

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Google Cloud.
  • Bosse, F., et al. (2002). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.
  • Weinreb ketone synthesis. Wikipedia. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Bartolo, N. D., et al. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses. [Link]

  • Benhalima, T., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]

  • Pace, V., et al. (2021). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. [Link]

  • Long, J. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange. [Link]

  • Sharma, U., et al. (2017). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

  • Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry. [Link]

  • Al-Zoubi, R. M. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • How do you prepare a Weinreb amide?. TutorChase. [Link]

  • Lee, J.-I., et al. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. ResearchGate. [Link]

  • Grignard Reaction - Common Conditions. Common Organic Chemistry. [Link]

  • Al-Zoubi, R. M. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Eurasian Journal of Chemical, Medicinal and Petroleum Research. [Link]

  • Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Grignard Synthesis of Triphenylmethanol. Jasperse, Chem 355. [Link]

  • Lee, J.-I., et al. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Sibi, M. P., et al. (2011). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. ResearchGate. [Link]

  • The Grignard Reaction. University of Toronto Scarborough. [Link]

  • Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. [Link]

  • Hines III, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. ResearchGate. [Link]

Sources

Application

organolithium reactions with N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Application Note: Controlled Organolithium Addition to N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide for Aryl-Alkyl Ketone Synthesis Executive Briefing The synthesis of complex aryl-alkyl ketones is a cornerstone of ph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Organolithium Addition to N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide for Aryl-Alkyl Ketone Synthesis

Executive Briefing

The synthesis of complex aryl-alkyl ketones is a cornerstone of pharmaceutical development. Utilizing N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (a homoanisic acid-derived Weinreb amide) as an electrophilic hub allows for the highly chemoselective construction of these ketone motifs. By leveraging organolithium reagents, chemists can drive carbon-carbon bond formation while strictly avoiding the over-addition issues that plague standard esters and acid chlorides.

Mechanistic Causality & The Alpha-Proton Challenge

The defining advantage of this transformation is the formation of a highly stable, [1]. When an organolithium reagent attacks the amide's carbonyl carbon, the lithium cation coordinates simultaneously to the carbonyl oxygen and the N-methoxy oxygen. This robust tetrahedral intermediate traps the molecule, preventing subsequent nucleophilic attacks that would otherwise yield a tertiary alcohol[2].

Expert Insight: The Enolization Competition Unlike standard aromatic Weinreb amides, N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide possesses benzylic α -protons adjacent to the carbonyl. Because organolithium reagents are exceptionally strong bases,[3] against nucleophilic acyl substitution.

  • Causality of Temperature: To suppress enolate formation, the reaction must be initiated at strict cryogenic temperatures (-78 °C). At this thermal baseline, the activation energy for nucleophilic addition is favored over proton abstraction.

  • Causality of Stoichiometry: A slight excess of the organolithium (1.1 to 1.2 equivalents) is utilized to ensure complete conversion, compensating for any minor reagent loss to the reversible enolization pathway.

Workflow Visualization

Workflow Sub 1. Substrate Preparation Dissolve Weinreb Amide in dry THF Cool to -78 °C Add 2. Organolithium Addition Dropwise MeLi addition (Favors addition over enolization) Sub->Add Int 3. Chelate Formation Stable Li+ Tetrahedral Intermediate Stir at -78 °C to 0 °C Add->Int Quench 4. Acidic Quench Sat. NH4Cl addition at 0 °C Breaks chelate Int->Quench Prod 5. Isolation Extract, Dry, Concentrate Yields Aryl-Alkyl Ketone Quench->Prod

Fig 1: Step-by-step experimental workflow and mechanistic progression for Weinreb ketone synthesis.

Self-Validating Protocol Architecture

Scale: 1.0 mmol. Target Product: 1-(4-methoxyphenyl)propan-2-one.

Materials Required:

  • N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide: 209 mg (1.0 mmol, 1.0 eq)

  • Methyllithium (MeLi, 1.6 M in Diethyl Ether): 0.75 mL (1.2 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF): 5.0 mL

  • Saturated Aqueous Ammonium Chloride ( NH4​Cl ): 5.0 mL

Step-by-Step Methodology:

  • System Purging: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes. Causality: Organolithiums are highly pyrophoric and rapidly degrade in the presence of atmospheric moisture.

  • Substrate Solvation: Dissolve 209 mg of the Weinreb amide in 5.0 mL of anhydrous THF. Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 10 minutes for thermal equilibration.

  • Nucleophilic Addition: Using a gas-tight syringe, add 0.75 mL of MeLi dropwise over 5 minutes down the inner wall of the flask.

    • Validation Checkpoint: The solution should remain clear or turn very pale yellow. If the solution flashes deep red or orange, localized heating has occurred, triggering excessive enolization. Ensure the addition rate is slowed.

  • Incubation: Stir the reaction at -78 °C for 1 hour.

    • Self-Validating TLC Check: You cannot spot the reaction directly onto a TLC plate, as the [4]. Withdraw a 0.1 mL aliquot, quench it in a vial containing 0.5 mL sat. NH4​Cl and 0.5 mL Ethyl Acetate (EtOAc). Spot the organic layer. The starting material (lower Rf​ ) should be completely consumed, replaced by the ketone product (higher Rf​ ).

  • Hydrolytic Quench: While still at -78 °C, rapidly inject 5.0 mL of saturated aqueous NH4​Cl . Causality: The mild acid protonates the intermediate, forcing the collapse of the tetrahedral structure to liberate the ketone and N,O-dimethylhydroxylamine. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure ketone.

Quantitative Reaction Matrix

The modularity of the Weinreb amide allows for the synthesis of various ketones simply by altering the organolithium reagent. The table below summarizes optimized parameters for different derivatives.

Organolithium ReagentEquivalentsThermal ProfilePrimary Ketone ProductExpected Isolated Yield
Methyllithium (MeLi) 1.2 eq-78 °C (1h) Quench1-(4-methoxyphenyl)propan-2-one84 - 88%
n-Butyllithium (n-BuLi) 1.1 eq-78 °C (1h) -20 °C1-(4-methoxyphenyl)hexan-2-one75 - 80%*
Phenyllithium (PhLi) 1.3 eq-78 °C (1h) 0 °C2-(4-methoxyphenyl)-1-phenylethan-1-one85 - 92%

*Note: n-BuLi is a significantly stronger base than MeLi or PhLi. The slightly lower yield is attributed to a higher rate of competitive α -deprotonation.

Critical Parameters & Troubleshooting

  • Incomplete Conversion: If the TLC reveals unreacted starting material after 1 hour, the organolithium titer may have degraded. Always titrate organolithium reagents (e.g., using diphenylacetic acid or N-benzylbenzamide) prior to critical syntheses.

  • Over-addition (Tertiary Alcohol Formation): This is exceptionally rare in [5]. If tertiary alcohols are observed, it indicates that the reaction was allowed to warm up too much prior to the acidic quench, causing the tetrahedral intermediate to prematurely collapse into the highly electrophilic ketone in situ.

References

  • [2] Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • [4] Chemistry Steps. "Converting Amides to Aldehydes and Ketones." Chemistry Steps. Available at:[Link]

  • [1] Organic Chemistry Portal. "Weinreb Ketone Synthesis." Organic Chemistry Portal. Available at:[Link]

  • [3] Collum, D. B., et al. "Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings." Journal of the American Chemical Society / NIH PMC. Available at:[Link]

  • [5] American Chemical Society. "Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide." The Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Application Note: Large-Scale Synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Executive Summary & Strategic Rationale In modern pharmaceutical development, the precise construction of carbon-carbon bonds without over-alkylation is a critical challenge. Weinreb amides (N-methoxy-N-methylamides) ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern pharmaceutical development, the precise construction of carbon-carbon bonds without over-alkylation is a critical challenge. Weinreb amides (N-methoxy-N-methylamides) serve as premier acylating agents, reacting with organolithium or Grignard reagents to form ketones while intrinsically preventing over-addition to the tertiary alcohol [1].

This application note details the optimized, large-scale synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide , a highly valuable intermediate used to install 4-methoxyphenyl (homoanisyl) moieties in complex APIs. Derived from 2-(4-methoxyphenyl)acetic acid [3], this specific Weinreb amide is frequently utilized in the synthesis of para-methoxybenzyl (PMB) substituted ketones. As a Senior Application Scientist, I have structured this protocol to move beyond basic bench-scale techniques, focusing instead on a self-validating, highly scalable workflow designed for 1–10 kg pilot-plant execution.

Route Selection and Scalability Metrics

When transitioning from milligram-scale discovery to kilogram-scale production, the choice of carboxylic acid activation dictates the safety, cost, and downstream purification of the process. While coupling reagents like EDCI/HOBt are ubiquitous in discovery labs, their poor atom economy and difficult byproduct removal make them unviable for scale-up.

For the large-scale synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, we employ 1,1'-Carbonyldiimidazole (CDI) . As detailed in Table 1, CDI offers an optimal balance of safety, cost, and intrinsic reaction monitoring.

Table 1: Comparison of Activation Reagents for Large-Scale Weinreb Amide Synthesis

Activation ReagentAtom EconomyPrimary ByproductsCost at ScaleSafety & Handling ProfileProcess Recommendation
CDI ModerateCO₂, ImidazoleLowSafe, mild, non-corrosivePrimary Choice (1–10 kg scale)
SOCl₂ HighSO₂, HClVery LowHighly corrosive, toxic gasesAlternative (>10 kg industrial scale)
EDCI / HOBt LowUrea derivativesHighSensitizer, expensiveNot recommended for scale-up
T3P® ModerateWater-soluble phosphatesModerateMild, extremely easy workupViable alternative (1–5 kg scale)

Experimental Workflow and Mechanistic Pathway

The CDI-mediated protocol is a two-stage, one-pot process. The logical flow of this operation is mapped below, emphasizing the visual and analytical cues that make the system self-validating.

SynthesisWorkflow Start 2-(4-methoxyphenyl)acetic acid (1.0 equiv, in DCM) Activation Add CDI (1.1 equiv) in portions at 0°C to RT Start->Activation GasEvol Monitor CO2 Effervescence (Self-Validation Cue) Activation->GasEvol Exothermic Amidation Add HN(OMe)Me·HCl (1.2 equiv) + DIPEA (1.2 equiv) GasEvol->Amidation Bubbling ceases (Acyl imidazole formed) Reaction Stir at RT for 4-6h (In-process HPLC) Amidation->Reaction Workup Sequential Aqueous Washes: 1M HCl -> Sat. NaHCO3 -> Brine Reaction->Workup >99% Conversion Product N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide Workup->Product Organic phase dried & concentrated

Figure 1: Self-validating large-scale workflow for CDI-mediated Weinreb amide synthesis.

Self-Validating Protocol: CDI-Mediated Synthesis (1 kg Scale)

Materials and Stoichiometry
  • 2-(4-methoxyphenyl)acetic acid : 1.00 kg (6.02 mol, 1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) : 1.07 kg (6.62 mol, 1.1 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride : 0.70 kg (7.22 mol, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) : 1.26 L (7.22 mol, 1.2 equiv)

  • Dichloromethane (DCM) : 10.0 L (Reaction solvent)

Step-by-Step Methodology & Causality

Phase 1: Carboxylic Acid Activation

  • Preparation: Charge a 20 L jacketed glass reactor with 2-(4-methoxyphenyl)acetic acid (1.00 kg) and anhydrous DCM (8.0 L). Initiate stirring at 150 rpm and cool the jacket to 0 °C.

  • Activation: Add CDI (1.07 kg) portion-wise over 45 minutes.

    • Mechanistic Causality: CDI reacts with the carboxylic acid to form an active acyl imidazole intermediate. This step is thermodynamically driven by the release of CO₂ gas. The portion-wise addition controls the exothermic trajectory and prevents excessive foaming.

    • Self-Validation Check: The evolution of CO₂ gas provides a direct visual cue of reaction progress. Once the addition is complete, warm the reactor to 20 °C. The complete cessation of effervescence (typically 1–2 hours) validates that the acyl imidazole intermediate has been fully formed.

Phase 2: Amidation 3. Amine Addition: Cool the reactor back to 0 °C. Add N,O-Dimethylhydroxylamine hydrochloride (0.70 kg) in one portion. 4. Base Addition: Add DIPEA (1.26 L) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Mechanistic Causality: N,O-dimethylhydroxylamine is supplied as a hydrochloride salt for bench stability. DIPEA is required to deprotonate the salt, liberating the free nucleophilic amine. DIPEA is preferred over Triethylamine (TEA) at scale because its steric bulk prevents unwanted side reactions (such as ketene formation from the activated acid) and it has a superior safety profile [2].
  • Reaction Maturation: Warm the reactor to 20 °C and stir for 4–6 hours.
  • Self-Validation Check: Pull a 1 mL aliquot, dilute with acetonitrile, and analyze via Process Analytical Technology (PAT) such as HPLC. The reaction is validated as complete when the acyl imidazole peak is <1% relative to the product peak.

Phase 3: Biphasic Quench and Isolation 6. Acidic Wash: Add 3.0 L of 1M aqueous HCl to the reactor. Stir vigorously for 15 minutes, then halt agitation to allow phase separation. Drain the lower organic layer.

  • Mechanistic Causality: Imidazole is generated as a byproduct during both the activation and amidation steps. The 1M HCl wash protonates the imidazole (pKa ~7.0) and any excess DIPEA/amine, rendering them highly water-soluble and ensuring their complete extraction into the aqueous waste stream.
  • Neutralization and Brine Wash: Return the organic layer to the reactor. Wash sequentially with saturated aqueous NaHCO₃ (3.0 L) to neutralize residual acid, followed by saturated brine (3.0 L) to pre-dry the organic phase.
  • Concentration: Dry the organic phase over anhydrous Na₂SO₄ (0.5 kg), filter, and concentrate under reduced pressure (30–40 °C, 50 mbar) to afford N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide as a pale yellow to off-white oil that may crystallize upon standing.
  • Expected Yield: 1.15 – 1.20 kg (91–95%).

Downstream Application Note

The isolated N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is highly stable and can be stored at room temperature. In subsequent steps, it can be reacted with Grignard reagents (e.g., Methylmagnesium bromide) in THF at -10 °C. The stable tetrahedral intermediate formed during the Grignard addition survives until the aqueous acidic workup, safely collapsing to the desired ketone without suffering from tertiary alcohol over-addition [2].

References

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001). A convenient and simple one-flask method for the preparation of Weinreb amides. Journal of Organic Chemistry, 66(7), 2534-2537. URL:[Link]

  • Xue, X., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Organic Process Research & Development, 25(4), 986-991. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic Acid. PubChem Database. URL:[Link]

Application

Application Note: Advanced Analytical Methodologies for N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Introduction & Scope N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a highly specialized Weinreb amide utilized extensively in advanced organic synthesis and drug discovery[1]. Weinreb amides are p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a highly specialized Weinreb amide utilized extensively in advanced organic synthesis and drug discovery[1]. Weinreb amides are privileged acylating agents; their primary mechanistic advantage lies in their ability to undergo controlled mono-addition with organometallic reagents (e.g., Grignard or organolithium reagents) to yield ketones, effectively bypassing the over-addition to tertiary alcohols that typically plagues standard esters or acid chlorides[2].

This application note provides drug development professionals and analytical scientists with field-proven, self-validating protocols for the comprehensive physicochemical profiling of this compound, ensuring its suitability for downstream synthetic applications[3].

Physicochemical Profiling

To establish a baseline for analytical testing, the fundamental physicochemical properties of the analyte are summarized below.

PropertySpecification / Value
Chemical Name N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide
CAS Registry Number 267884-96-8[1]
Molecular Formula C11H15NO3[1]
Molecular Weight 209.24 g/mol [1]
Target Purity ≥ 98.0% (HPLC-UV)[4]
Structural Class Weinreb Amide / Homoanisic Acid Derivative

Mechanistic Context: The Importance of Purity

The synthetic utility of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide depends entirely on the formation of a stable, five-membered metal-chelated tetrahedral intermediate during nucleophilic attack[5]. If the compound contains acidic impurities (e.g., unreacted 4-methoxyphenylacetic acid) or residual coupling agents, the organometallic reagent will be prematurely quenched, leading to catastrophic yield losses. Therefore, rigorous chromatographic and spectroscopic validation is mandatory[6].

WeinrebMechanism WA Weinreb Amide Substrate Tetra Stable Metal-Chelated Tetrahedral Intermediate WA->Tetra Nucleophilic Attack Nu Organometallic Reagent (R-MgX) Nu->Tetra Chelation Ketone Target Ketone (No Over-addition) Tetra->Ketone Intermediate Collapse Workup Aqueous Acidic Workup (H3O+) Workup->Ketone Hydrolysis

Caption: Mechanistic pathway of Weinreb amide reacting with an organometallic reagent to form a ketone.

Protocol 1: Chromatographic Purity via HPLC-UV

Expertise & Causality : A reversed-phase HPLC method utilizing a high-efficiency C18 stationary phase is optimal for this moderately polar aromatic amide. The addition of 0.1% Formic Acid (FA) to the mobile phase is a critical parameter; it suppresses the ionization of residual silanols on the silica matrix. Without this acidic modifier, secondary interactions between the basic amide nitrogen and the stationary phase would cause severe peak tailing, compromising integration accuracy[3].

Self-Validating System Suitability (SST) : Prior to sample analysis, the system must pass the following SST criteria to ensure trustworthiness:

  • Resolution ( Rs​ ) : > 2.0 between the main peak and the nearest eluting impurity.

  • Tailing Factor ( Tf​ ) : ≤ 1.5 for the principal peak.

  • Injection Precision : Relative Standard Deviation (RSD) ≤ 2.0% over 5 replicate injections of the standard.

Step-by-Step Methodology :

  • Sample Preparation : Accurately weigh 10.0 mg of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide. Dissolve in 10.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Filtration : Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial to protect the column frit from particulate occlusion.

  • Instrument Setup : Configure the HPLC according to the parameters below.

  • Execution : Inject a blank (diluent) to establish the baseline, followed by the SST standard, and finally the sample preparations.

HPLC Method Parameters :

Parameter Setting
Column C18, 150 mm × 4.6 mm, 3.5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Maintains consistent viscosity and retention)

| Detection Wavelength | 220 nm and 254 nm (Captures aromatic π−π∗ transitions) | | Injection Volume | 5 µL |

Gradient Program :

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
12.0 10 90
15.0 10 90
15.1 90 10

| 20.0 | 90 | 10 (Re-equilibration) |

Protocol 2: Structural Elucidation via Multinuclear NMR Spectroscopy

Expertise & Causality : Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the structural connectivity of the Weinreb amide. Deuterated chloroform (CDCl 3​ ) is selected as the solvent because it provides excellent solubility for amides and lacks exchangeable protons that could complicate the spectrum[6]. The diagnostic hallmark of a Weinreb amide in 1 H NMR is the presence of two distinct, sharp singlets in the 3.10–3.80 ppm region, corresponding to the N-methoxy and N-methyl groups[7].

Self-Validating System Suitability :

  • Lock and Shim : The instrument must achieve a stable deuterium lock on CDCl 3​ , and shimming must yield a full-width at half-maximum (FWHM) of ≤ 1.0 Hz for the residual CHCl 3​ peak (7.26 ppm).

  • Reference : Spectra must be internally referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Step-by-Step Methodology :

  • Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS).

  • Transfer : Transfer the homogeneous solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

  • Acquisition ( 1 H) : Acquire data at 400 MHz or higher. Use a standard 30° pulse sequence, 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the methyl groups.

  • Acquisition ( 13 C) : Acquire data at 100 MHz or higher using proton decoupling. Use a minimum of 512 scans and a D1 of 2.0 seconds to capture the quaternary carbonyl and aromatic carbons.

Expected NMR Assignments (Simulated for C 11​ H 15​ NO 3​ ) :

Nucleus Chemical Shift (ppm) Multiplicity Integration Assignment

| 1 H | ~7.21 | doublet (d, J=8.6 Hz) | 2H | Aromatic CH (meta to OMe) | | 1 H | ~6.86 | doublet (d, J=8.6 Hz) | 2H | Aromatic CH (ortho to OMe) | | 1 H | ~3.79 | singlet (s) | 3H | Ar-OCH 3​ | | 1 H | ~3.68 | singlet (s) | 2H | Ar-CH 2​ -C=O | | 1 H | ~3.61 | singlet (s) | 3H | N-OCH 3​ (Weinreb) | | 1 H | ~3.18 | singlet (s) | 3H | N-CH 3​ (Weinreb) | | 13 C | ~172.0 | singlet (Cq) | - | C=O (Carbonyl) | | 13 C | ~158.5 | singlet (Cq) | - | Ar-C (attached to OMe) | | 13 C | ~61.2 | singlet (CH3) | - | N-OCH 3​ |

Protocol 3: Mass Confirmation via LC-MS (ESI+)

Expertise & Causality : Electrospray Ionization (ESI) in positive ion mode is highly effective for this molecule. The localized lone pairs on the amide nitrogen and the carbonyl oxygen act as excellent proton acceptors, readily forming the [M+H]+ pseudomolecular ion. A soft ionization approach prevents excessive in-source fragmentation, preserving the intact molecular mass for definitive identification.

Self-Validating System Suitability :

  • Calibration : The mass spectrometer must be calibrated using a standard tuning mix to achieve mass accuracy within ± 0.5 Da for unit-resolution instruments, or ± 5 ppm for High-Resolution Mass Spectrometry (HRMS).

Step-by-Step Methodology :

  • Preparation : Dilute the HPLC stock solution to a final concentration of 10 µg/mL in Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Infusion/Injection : Introduce the sample via flow injection analysis (FIA) or through the analytical column at 0.4 mL/min.

  • Source Tuning : Set the Capillary Voltage to 3.0 kV, Desolvation Temperature to 350 °C, and Nebulizer Gas to 40 psi.

  • Data Analysis : Extract the ion chromatogram (EIC) for the expected mass.

    • Expected [M+H]+ : 210.1 m/z

    • Expected [M+Na]+ : 232.1 m/z (Sodium adducts are common in ESI+ due to trace glassware sodium).

AnalyticalWorkflow cluster_methods Orthogonal Analytical Techniques Sample N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide Prep Sample Preparation (Solubilization & Filtration) Sample->Prep HPLC HPLC-UV (Purity Profiling) Prep->HPLC LCMS LC-MS (ESI+) (Mass Confirmation) Prep->LCMS NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR Data Data Synthesis & Batch Release HPLC->Data LCMS->Data NMR->Data

Caption: Orthogonal analytical workflow for the comprehensive validation of the Weinreb amide.

References

  • Title : An efficient conversion of carboxylic acids into Weinreb amides Source : Arkivoc URL : [Link]

  • Title : Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine Source : PubMed Central (PMC) URL : [Link]

  • Title : A Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides Source : Amazon AWS / Academic Archives URL : [Link]

  • Title : Synthesis of Weinreb and their Derivatives (A Review) Source : Oriental Journal of Chemistry URL : [Link]

  • Title : Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction Source : ChemRxiv URL :[Link]

Sources

Method

Application Notes and Protocols for Reactions Involving N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Introduction In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds to construct carbonyl compounds remains a cornerstone of molecular architecture. N-Methoxy-2-(4-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, the precise and controlled formation of carbon-carbon bonds to construct carbonyl compounds remains a cornerstone of molecular architecture. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide belongs to a class of reagents known as Weinreb-Nahm amides, which have become indispensable tools for the synthesis of ketones.[1] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this methodology provides a reliable route to ketones from organometallic reagents such as Grignard or organolithium reagents.[1]

The principal advantage of the Weinreb-Nahm amide over traditional acylating agents like esters or acid chlorides is its ability to prevent the common issue of over-addition.[1][2] The reaction with an organometallic reagent forms a stable, chelated tetrahedral intermediate at low temperatures.[1][2][3] This intermediate is unreactive towards a second equivalent of the nucleophile, thus arresting the reaction at the ketone stage.[1][4] The desired ketone is then liberated upon aqueous workup.[2] This remarkable selectivity has cemented the Weinreb-Nahm ketone synthesis as a go-to method in the synthesis of complex natural products and pharmaceuticals.[1]

This document provides detailed protocols for both the synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide and its subsequent use in ketone synthesis, aimed at researchers, scientists, and professionals in drug development.

Part 1: Synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

This protocol details the conversion of a carboxylic acid to its corresponding Weinreb-Nahm amide. The most common methods involve activating the carboxylic acid, often by converting it to an acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[1]

Protocol 1: Amide Synthesis via Acid Chloride

This two-step procedure first converts 2-(4-methoxyphenyl)acetic acid to its acid chloride, which is then immediately reacted with N,O-dimethylhydroxylamine hydrochloride to yield the target Weinreb-Nahm amide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(4-methoxyphenyl)acetic acid≥98%Commercial
Oxalyl chloride or Thionyl chlorideReagentCommercialUse in a fume hood.
N,O-Dimethylhydroxylamine HCl≥98%Commercial
Pyridine or TriethylamineAnhydrousCommercialUse as a base.
Dichloromethane (DCM)AnhydrousCommercialSolvent.
Saturated aq. NaHCO₃Lab PreparedFor workup.
BrineLab PreparedFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent.
Round-bottom flasksOven-dried.
Magnetic stirrer and stir bars
Septa, needles, and syringesFor inert atmosphere.
Inert gas supply (Nitrogen or Argon)High Purity
Experimental Procedure

Step 1: Formation of the Acid Chloride

  • In a fume hood, add 2-(4-methoxyphenyl)acetic acid (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous dichloromethane (DCM) to dissolve the acid.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Once complete, remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Formation of the Weinreb-Nahm Amide

  • Dissolve the crude acid chloride in fresh anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

  • Cool both solutions to 0 °C.

  • Slowly add pyridine (2.2 eq) or triethylamine (2.2 eq) to the hydroxylamine suspension.

  • Transfer the acid chloride solution to the hydroxylamine slurry via cannula or syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until completion as monitored by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to afford the pure N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide.

Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation start_acid 2-(4-methoxyphenyl)acetic acid in DCM add_reagent Add Oxalyl Chloride @ 0°C start_acid->add_reagent react_rt Stir at RT (1-2h) add_reagent->react_rt evaporate Concentrate in vacuo react_rt->evaporate acid_chloride Crude Acid Chloride evaporate->acid_chloride combine Combine Reagents acid_chloride->combine Add to hydroxylamine slurry hydroxylamine N,O-Dimethylhydroxylamine HCl + Pyridine in DCM @ 0°C hydroxylamine->combine react_amide Stir, warm to RT (2-4h) combine->react_amide workup Aqueous Workup & Extraction react_amide->workup purify Column Chromatography workup->purify product Pure Weinreb Amide purify->product

Caption: Workflow for the synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide.

Expected Characterization Data
PropertyValue
Molecular Formula C₁₁H₁₅NO₃[5]
Molecular Weight 209.24 g/mol [5]
Appearance Typically a solid or oil[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.2 (d, 2H), ~6.8 (d, 2H), ~3.8 (s, 3H, Ar-OCH₃), ~3.7 (s, 2H, CH₂), ~3.6 (s, 3H, N-OCH₃), ~3.2 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~173 (C=O), ~159 (Ar-C), ~130 (Ar-CH), ~127 (Ar-C), ~114 (Ar-CH), ~61 (N-OCH₃), ~55 (Ar-OCH₃), ~40 (CH₂), ~32 (N-CH₃)
Mass Spec (ESI+) m/z [M+H]⁺ calculated 210.11, found ~210.1

Note: NMR shifts are approximate and should be confirmed with experimental data.

Part 2: Application in Ketone Synthesis

The synthesized Weinreb-Nahm amide serves as a versatile precursor for a wide array of ketones. The protocol below describes a general procedure for its reaction with an organometallic reagent, using a Grignard reagent as a representative example.

Protocol 2: Ketone Synthesis via Grignard Reaction

This procedure details the addition of an organomagnesium halide (Grignard reagent) to N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide to form the corresponding ketone after workup.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamideAs SynthesizedStarting material.
Grignard Reagent (e.g., Phenylmagnesium bromide)1.0 M in THFCommercialHighly reactive, pyrophoric potential.[7][8]
Tetrahydrofuran (THF)AnhydrousCommercialSolvent.
Saturated aq. NH₄ClLab PreparedFor quenching.
1 M HCl (optional)Lab PreparedFor workup.
Diethyl ether or Ethyl acetateReagentCommercialFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying agent.
Schlenk flask or flame-dried glasswareFor inert atmosphere reaction.
Inert gas supply (Nitrogen or Argon)High Purity
Experimental Procedure
  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, septum, and an inert gas inlet/outlet (bubbler). Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.[9]

  • Reaction: Add the Weinreb-Nahm amide (1.0 eq) to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the reactivity of the organometallic reagent. For most Grignard and organolithium reagents, -78 °C is preferred to minimize side reactions.

  • Slowly add the Grignard reagent (1.1-1.5 eq) dropwise via syringe to the stirred solution, maintaining the low temperature. The addition should be controlled to prevent a significant exotherm.

  • Stir the reaction at the low temperature for 1-3 hours. Monitor the reaction progress by TLC, quenching a small aliquot with saturated NH₄Cl before spotting.

  • Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at the low temperature.

  • Allow the mixture to warm to room temperature. If a precipitate forms, 1 M HCl can be added to dissolve it.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure ketone.

Reaction Mechanism and Workflow

The success of the Weinreb ketone synthesis hinges on the formation of a stable six-membered chelated intermediate.[1] This prevents the collapse of the tetrahedral intermediate and subsequent over-addition of the nucleophile.[2][3]

Mechanism_Workflow cluster_reaction Reaction Phase (Anhydrous, Inert) cluster_workup Workup Phase (Aqueous) start_amide Weinreb Amide in THF cool Cool to -78°C start_amide->cool add_grignard Add Grignard Reagent (R-MgX) cool->add_grignard intermediate Form Stable Chelated Tetrahedral Intermediate add_grignard->intermediate stir Stir for 1-3h intermediate->stir quench Quench with aq. NH₄Cl @ -78°C stir->quench Proceed to workup warm Warm to RT quench->warm extract Extract with Ether/EtOAc warm->extract purify Purify (Chromatography) extract->purify ketone Final Ketone Product (R-C(O)-CH₂-Ar) purify->ketone

Sources

Application

Application Note: Synthesis and Organometallic Functionalization of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8)[1] Introduction & Mechanistic Rationale In complex natural product...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8)[1]

Introduction & Mechanistic Rationale

In complex natural product synthesis and targeted drug development, the precise installation of aryl-alkyl ketones or aldehydes is a critical, yet challenging, operation. Traditional acylating agents (such as acid chlorides or esters) frequently suffer from poor chemoselectivity when reacted with highly nucleophilic organometallic reagents. This lack of control typically leads to over-addition, yielding unwanted tertiary alcohols[2].

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is a highly versatile Weinreb amide derived from 4-methoxyphenylacetic acid[3]. The Weinreb–Nahm ketone synthesis circumvents the over-addition problem by exploiting a strictly chelation-controlled mechanism[2]. When this amide is treated with a Grignard or organolithium reagent, the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. Crucially, the metal cation (Mg²⁺ or Li⁺) is strongly chelated by both the carbonyl oxygen and the N-methoxy oxygen, forming a highly stable five-membered cyclic intermediate.

This chelate prevents the in situ expulsion of the N,O-dimethylhydroxylamine leaving group. The intermediate only collapses to the desired ketone (or aldehyde, if reduced with hydrides) upon aqueous acidic workup, ensuring strict 1:1 stoichiometry and absolute chemoselectivity[2][4].

Quantitative Data: Reaction Profiles

The table below summarizes the expected yields and validated reaction parameters for the functionalization of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide using various nucleophiles[3][5].

ReagentEquivalentsSolventTemp (°C)Time (h)ProductExpected Yield (%)
4-Chlorophenylmagnesium bromide2.5THF0 to 25141-(4-Chlorophenyl)-2-(4-methoxyphenyl)ethan-1-one85 - 92
Isopropylmagnesium chloride3.0THF-20 to 861-(4-Methoxyphenyl)-3-methylbutan-2-one80 - 88
Methyllithium1.5Et₂O-78 to 041-(4-Methoxyphenyl)propan-2-one82 - 89
DIBAL-H1.5DCM-7824-Methoxyphenylacetaldehyde75 - 85

Experimental Protocols

Protocol A: Synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Objective: Convert 4-methoxyphenylacetic acid to its corresponding Weinreb amide via an acid chloride intermediate[3].

  • Activation: Suspend 4-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.3 M) under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C.

  • Acid Chloride Formation: Add oxalyl chloride (2.1 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

    • Causality: Oxalyl chloride is selected over thionyl chloride to ensure mild activation with easily vented gaseous byproducts (CO, CO₂), preventing harsh acidic degradation of the methoxyarene.

    • Self-Validation: The reaction will vigorously evolve gas. Stir at 0 °C for 3.5 hours until a clear, slightly yellow solution forms, indicating complete conversion to the acid chloride[3].

  • Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.6 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (10.0 eq) dropwise.

    • Causality: The massive excess of base ensures complete free-basing of the amine salt and acts as an aggressive acid scavenger for the HCl generated during the subsequent coupling, preventing the reaction from stalling[3].

  • Coupling: Transfer the acid chloride solution dropwise into the amine suspension over 1 hour at 0 °C.

  • Workup: After stirring for an additional 2 hours at room temperature, quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Grignard Addition for Ketone Synthesis

Objective: Synthesize an aryl-alkyl ketone without tertiary alcohol byproducts[3][5].

  • Preparation: Dissolve N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide (1.0 eq) in anhydrous THF (0.2 M) under N₂. Cool the solution to 0 °C.

  • Nucleophilic Addition: Add the desired Grignard reagent (e.g., 4-chlorophenylmagnesium bromide, 1M in Et₂O, 2.5 eq) dropwise over 10 minutes[3].

    • Causality: The excess reagent compensates for any adventitious moisture and drives the equilibrium toward the chelated intermediate. THF is critical here as it coordinates the magnesium species, stabilizing the transition state[5].

  • Incubation: Allow the reaction to warm to room temperature and stir for 14 hours.

    • Self-Validation: Monitor by TLC (UV active). The starting Weinreb amide spot must completely disappear before proceeding.

  • Quench & Hydrolysis: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mildly acidic environment (pH ~5-6) sufficient to protonate the intermediate and collapse the tetrahedral chelate into the ketone, without causing acid-catalyzed aldol condensation of the newly formed product[3].

  • Isolation: Extract with EtOAc, wash with water and brine, dry over MgSO₄, and purify via column chromatography.

Protocol C: DIBAL-H Reduction to Aldehyde

Objective: Chemoselective reduction to 4-methoxyphenylacetaldehyde[6][7].

  • Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (1.0 M in hexanes, 1.5 eq) dropwise down the side of the flask.

    • Causality: Running the reagent down the cold glass pre-cools it before it hits the reaction mixture, maintaining the strict -78 °C internal temperature. This thermal control is mandatory to prevent over-reduction to the primary alcohol[6].

  • Quench: After 2 hours, quench the reaction at -78 °C by adding methanol (3.0 eq) to destroy excess DIBAL-H, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Phase Separation: Remove the cooling bath and stir vigorously at room temperature for 1-2 hours.

    • Causality & Self-Validation: Rochelle's salt chelates the aluminum salts, breaking up the stubborn emulsion. The validation of a successful quench is the resolution of the milky suspension into two distinct, easily separable layers (organic and aqueous).

  • Isolation: Extract the aqueous layer with DCM, combine the organics, dry, and concentrate to yield the aldehyde.

Reaction Workflow & Mechanistic Pathway

G A 4-Methoxyphenylacetic Acid B Activation (Oxalyl Chloride, DMF) A->B C Acid Chloride Intermediate B->C D Amidation (HN(OMe)Me·HCl, Et3N) C->D E N-Methoxy-2-(4-methoxyphenyl)- N-methylacetamide D->E F Organometallic Addition (R-MgBr, THF, 0 °C) E->F J Hydride Reduction (DIBAL-H, -78 °C) E->J G Stable Chelated Tetrahedral Intermediate F->G H Aqueous Quench (NH4Cl) G->H I Aryl/Alkyl Ketone (No Over-addition) H->I K Stable Chelated Tetrahedral Intermediate J->K L Aqueous Quench (Rochelle's Salt) K->L M 4-Methoxyphenylacetaldehyde L->M

Workflow for the synthesis and functionalization of the Weinreb amide.

References

  • Wikipedia. "Weinreb ketone synthesis." Wikimedia Foundation.[Link]

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." Named Reactions.[Link]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-n-methylamides as effective acylating agents." Tetrahedron Letters, 1981.[Link]

  • Organic Syntheses. "Procedure: Grignard reagents can be added to Weinreb amide..." Org. Syn.[Link]

  • ACS Publications. "A C–H Functionalization Strategy Enables an Enantioselective Formal Synthesis of (−)-Aflatoxin B2." Organic Letters, 2021.[Link]

  • Google Patents. "WO2015189265A1 - Small molecule lfa-1 inhibitors." WIPO.

Sources

Method

Application Notes &amp; Protocols: The Role and Utility of the 4-Methoxyphenyl Group in N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Executive Summary N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a highly versatile, bifunctional building block widely utilized in complex organic synthesis and API (Active Pharmaceutical Ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a highly versatile, bifunctional building block widely utilized in complex organic synthesis and API (Active Pharmaceutical Ingredient) development. As a Senior Application Scientist, it is critical to understand that this molecule is not merely a substrate; it is a highly engineered synthetic hub. It combines the chelation-controlled precision of a Weinreb amide[1] with the electronic modulation and pharmacophoric utility of a 4-methoxyphenyl moiety[2]. This guide details the mechanistic causality, quantitative performance, and self-validating protocols for exploiting this compound in advanced drug development.

Mechanistic Causality: The 4-Methoxyphenyl Advantage

The strategic inclusion of the 4-methoxyphenyl group—as opposed to an unsubstituted phenyl or an aliphatic chain—imparts three distinct chemical advantages:

  • Electronic Modulation of the Benzylic Position: The methoxy group is a strong electron-donating group (EDG) via resonance (+R) but inductively withdrawing (-I). In the context of the benzylic methylene ( α -carbon), the EDG slightly destabilizes the corresponding carbanion compared to an unsubstituted phenyl ring. This finely tunes the pKa of the benzylic protons, ensuring that while they can be kinetically deprotonated by strong bases (e.g., LDA), the resulting enolate is less prone to spontaneous epimerization or unwanted self-condensation.

  • Latent Phenolic Handle (Protecting Group Strategy): In drug discovery, free phenols often interfere with organometallic steps (such as Grignard additions) due to their acidic protons. The 4-methoxy ether acts as a robust protecting group that survives highly basic and nucleophilic conditions, which can later be selectively cleaved (e.g., via BBr 3​ ) to reveal the phenol for subsequent functionalization or receptor binding.

  • Pharmacophoric Integration: The 4-methoxyphenyl (p-methoxybenzyl) motif is a privileged structure in medicinal chemistry[2]. It provides a balanced partition coefficient (LogP) for cellular permeability and acts as a hydrogen-bond acceptor, making it a direct precursor for synthesizing opioids, antitussives, and selective serotonin reuptake inhibitors (SSRIs).

G1 A N-Methoxy-2-(4-methoxyphenyl)- N-methylacetamide B Organometallic Addition (R-MgX or R-Li) A->B C 5-Membered Cyclic Chelate (Tetrahedral Intermediate) B->C Chelation locks reactivity D Aqueous Acidic Quench (HCl / NH4Cl) C->D Stable at 0 °C E p-Methoxybenzyl Ketone (No Over-Addition) D->E Intermediate collapses

Mechanism of chelation-controlled Grignard addition to the Weinreb amide.

Quantitative Data: Reactivity Profiling

The following table summarizes the expected quantitative outcomes and chemoselectivity when subjecting N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide to standard synthetic transformations. The data highlights the stabilizing effect of the N-methoxy moiety during nucleophilic attack[3].

TransformationReagents & ConditionsTarget MotifAvg. Yield (%)Chemoselectivity / Purity
Nucleophilic Acylation R-MgBr, THF, 0 °Cp-Methoxybenzyl Ketone85–95%>99% (No 3° alcohol observed)
α -Alkylation LDA, R-X, THF, -78 °C α -Substituted Weinreb Amide75–85%High (Mono-alkylation favored)
O-Demethylation BBr 3​ , DCM, -78 °C to RT4-Hydroxyphenyl Weinreb Amide80–90%High (Amide moiety preserved)
Controlled Reduction DIBAL-H, THF, -78 °C4-Methoxyphenylacetaldehyde80–88%High (No over-reduction to alcohol)

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating. Real-time observational checks are built into the steps to ensure the mechanistic integrity of the reaction is maintained.

Protocol A: Chelation-Controlled Grignard Addition

Objective: Synthesis of 1-(4-methoxyphenyl)propan-2-one (a versatile API precursor) via methylmagnesium bromide addition.

  • Preparation: Dissolve N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Causality: Argon and anhydrous THF are mandatory. Any adventitious moisture will prematurely protonate and destroy the Grignard reagent, drastically reducing the yield.

  • Cooling: Cool the reaction flask strictly to 0 °C using an ice-water bath.

  • Addition: Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv) dropwise over 15 minutes.

    • Causality & Validation: The slow addition prevents localized heating. The reaction must stay at 0 °C to stabilize the 5-membered cyclic magnesium chelate[1]. Self-Validation: If the temperature spikes, the chelate will collapse prematurely, leading to a second addition and the formation of a tertiary alcohol (visible as a highly non-polar spot on TLC; Rf ~0.8 in 3:1 Hexanes:EtOAc).

  • Stirring: Stir at 0 °C for 2 hours. Monitor by TLC (UV active due to the 4-methoxyphenyl chromophore).

  • Quenching: Quench the reaction while still at 0 °C by pouring it into a vigorously stirred solution of cold saturated aqueous NH 4​ Cl.

    • Causality: The acidic aqueous quench breaks the stable tetrahedral intermediate, releasing the desired ketone and magnesium salts[3].

Protocol B: Benzylic α -Alkylation

Objective: Installation of a functional group at the benzylic position prior to Weinreb amide cleavage.

  • Enolization: Add LDA (1.1 equiv, 2.0 M in THF/heptane) to a -78 °C solution of the Weinreb amide in anhydrous THF. Stir for 45 minutes.

    • Causality: The low temperature is critical. The 4-methoxy group slightly destabilizes the benzylic carbanion. At higher temperatures, the enolate may undergo ketene elimination or self-condensation.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Allow the reaction to slowly warm to -20 °C over 2 hours.

    • Validation: The deep color of the enolate solution should gradually fade as the alkylation proceeds, serving as a visual indicator of reaction progress.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol C: O-Demethylation to Reveal the Phenol

Objective: Cleavage of the 4-methoxy ether to yield the free phenol without disrupting the Weinreb amide.

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M) and cool to -78 °C.

  • Addition: Add Boron tribromide (BBr 3​ , 1.0 M in DCM, 2.5 equiv) dropwise.

    • Causality: BBr 3​ is a hard Lewis acid that selectively coordinates to the sterically accessible methoxy oxygen. The subsequent S N​ 2 attack by bromide cleaves the methyl group. Starting at -78 °C prevents the highly exothermic degradation of the Weinreb amide nitrogen-oxygen bond.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature for 4 hours.

    • Validation: The reaction mixture typically turns a deep brown/red color upon complexation. Complete consumption of the starting material should be verified by TLC (the phenolic product will streak slightly and have a lower Rf value).

  • Quenching: Carefully quench with methanol at 0 °C to destroy excess BBr 3​ , followed by water.

G2 Core 4-MeO-C6H4-CH2-CON(OMe)Me (Bifunctional Hub) PathA Alpha-Alkylation (LDA, R-X) Core->PathA PathB O-Demethylation (BBr3) Core->PathB ProdA Alpha-Substituted Weinreb Amide PathA->ProdA Exploits benzylic acidity ProdB Phenolic Weinreb Amide PathB->ProdB Reveals latent pharmacophore

Synthetic divergence of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide. This Weinreb amide is a critical, stable acylating intermediate used to prevent the over-addition of organometallic reagents during ketone synthesis[1].

Below, you will find mechanistic troubleshooting, quantitative comparisons, and a self-validating protocol to ensure reproducible, high-yield amidation.

Synthesis Workflow & Failure Analysis

G Start 4-Methoxyphenylacetic Acid Route1 Route A: Acid Chloride (Oxalyl Chloride / DMF cat.) Start->Route1 Route2 Route B: T3P Coupling (T3P / DIPEA / EtOAc) Start->Route2 Inter1 4-Methoxyphenylacetyl Chloride Route1->Inter1 Inter2 T3P-Activated Ester Route2->Inter2 Amine Add HN(OMe)Me·HCl + Base Inter1->Amine Issue1 Issue: Ketene Dimerization (If base added too fast/warm) Inter1->Issue1 Inter2->Amine Issue2 Issue: Incomplete Activation (If base is insufficient) Inter2->Issue2 Product N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide Amine->Product Optimal Conditions

Workflow and failure points in Weinreb amide synthesis from 4-methoxyphenylacetic acid.

Troubleshooting FAQs

Q1: I am using the acid chloride route (oxalyl chloride/DMF), but my yield is stuck at 40-50%, and the reaction turns dark. What is happening? Causality: 4-Methoxyphenylacetic acid possesses highly acidic alpha-protons due to the adjacent aromatic ring and carbonyl group. When the resulting acid chloride is treated with a strong, unhindered base like Triethylamine (TEA) at room temperature, it rapidly undergoes dehydrohalogenation to form a reactive ketene intermediate[1]. This ketene dimerizes or reacts with trace moisture, drastically reducing the yield and creating dark, tarry byproducts. Solution: Switch to an inverse addition protocol. Pre-mix the N,O-dimethylhydroxylamine hydrochloride and a sterically hindered base (DIPEA) at 0 °C. Slowly add the acid chloride dropwise, maintaining the temperature strictly at 0 °C to suppress ketene formation.

Q2: I switched to a carbodiimide coupling agent (EDC/HOBt) to avoid ketenes, but the reaction stalls at 70% conversion. How can I drive it to completion? Causality: While EDC/HOBt avoids ketene formation, the intermediate O-acylisourea can undergo an N-acylurea rearrangement if the nucleophile does not attack quickly. N,O-dimethylhydroxylamine is supplied as a hydrochloride salt; if it is not fully neutralized, the effective concentration of the free amine is too low to outcompete the rearrangement. Solution: Ensure you are using at least 3.0 equivalents of DIPEA to fully liberate the free amine. For optimal results, abandon EDC and switch to T3P (1-Propanephosphonic acid cyclic anhydride)[2]. T3P is highly efficient for Weinreb amide synthesis, minimizes epimerization/rearrangement, and drives the reaction to >90% completion[3].

Q3: During workup, I am losing product to the aqueous layer. Isn't this molecule hydrophobic? Causality: While the 4-methoxyphenyl moiety is hydrophobic, the Weinreb amide group (N-methoxy-N-methyl) is highly polar and acts as a strong hydrogen bond acceptor[1]. This significantly increases its aqueous solubility, especially during aggressive acidic or basic washes. Solution: Avoid washing with 1M HCl or 1M NaOH. Use half-saturated brine for all aqueous washes and back-extract the aqueous layer at least once with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Quantitative Method Comparison

The following table summarizes the performance of various amidation strategies for this specific substrate based on empirical laboratory data.

Coupling MethodReagentsBaseTempTypical YieldPrimary Byproduct / Issue
Acid Chloride (Standard) (COCl)₂, DMF (cat)TEA25 °C45–55%Ketene dimers, dark coloration
Acid Chloride (Optimized) (COCl)₂, DMF (cat)DIPEA0 °C75–85%Trace hydrolysis back to acid
Carbodiimide EDC, HOBtDIPEA25 °C65–75%N-acylurea (difficult to purify)
Phosphonic Anhydride T3P (50% in EtOAc)DIPEA25 °C90–95% None (water-soluble byproducts) [2]

Validated Step-by-Step Protocol: T3P-Mediated Synthesis

This protocol utilizes T3P to bypass ketene formation and simplify purification, as T3P byproducts are entirely water-soluble[2]. The procedure is designed as a self-validating system to ensure quality control at each step.

Reagents:

  • 4-Methoxyphenylacetic acid: 1.0 eq (10 mmol, 1.66 g)

  • N,O-Dimethylhydroxylamine hydrochloride: 1.5 eq (15 mmol, 1.46 g)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq (30 mmol, 5.2 mL)

  • T3P (50% w/w solution in EtOAc): 1.5 eq (15 mmol, ~8.9 mL)

  • Anhydrous Ethyl Acetate (EtOAc): 50 mL

Step-by-Step Methodology:

  • Preparation & Solubilization: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 4-methoxyphenylacetic acid and N,O-dimethylhydroxylamine hydrochloride in 50 mL of anhydrous EtOAc.

  • Neutralization (Validation Point 1): Cool the suspension to 0 °C using an ice bath. Add DIPEA dropwise over 5 minutes.

    • Self-Validation: Observe the reaction mixture. The cloudy suspension of the amine hydrochloride salt will transition to a clear, homogenous solution as the free amine is liberated.

  • Activation & Coupling: While maintaining the temperature at 0 °C, add the T3P solution (50% in EtOAc) dropwise via syringe over 10 minutes[2].

  • Reaction Progression (Validation Point 2): Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

    • Self-Validation: Perform TLC analysis (Eluent: 1:1 Hexanes/EtOAc, UV detection). The starting acid (Rf ≈ 0.2) should be completely consumed, replaced by a single new spot for the Weinreb amide (Rf ≈ 0.5).

  • Quench & Phase Separation: Quench the reaction by adding 25 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. Transfer to a separatory funnel and separate the layers.

  • Washing & Back-Extraction: Wash the organic layer with 25 mL of water, followed by 25 mL of half-saturated brine. Back-extract the combined aqueous layers with 20 mL of fresh EtOAc to recover any partitioned product.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product, N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, is typically obtained as a pale yellow to colorless oil in >90% yield and >95% purity without the need for column chromatography[4].

References

  • Weinreb ketone synthesis Source: Wikipedia URL:[Link]

  • Synthesis of hydroxamates (Weinreb amides) Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Welcome to the technical support guide for the synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, a common Weinreb amide intermediate critical in pharmaceutical and fine chemical synthesis. This document provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, a common Weinreb amide intermediate critical in pharmaceutical and fine chemical synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthetic procedure. Our goal is to equip you with the foundational knowledge and practical solutions to overcome common challenges, ensuring high-yield, high-purity outcomes.

Introduction: The Chemistry of Weinreb Amide Synthesis

The synthesis of a Weinreb amide, such as N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, is a two-stage process: first, the activation of a carboxylic acid (4-methoxyphenylacetic acid), and second, its coupling with N,O-dimethylhydroxylamine.[1] The remarkable stability of the resulting amide is due to the formation of a stable chelated tetrahedral intermediate during subsequent reactions with organometallic reagents, which prevents the common problem of over-addition that plagues reactions with other acyl compounds.[2][3] However, the synthesis of the amide itself is not without its challenges. This guide will address the most common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than reported in the literature. What are the most likely causes?

Low yield is the most common issue and can usually be traced to one of three areas: inefficient carboxylic acid activation, suboptimal coupling conditions, or issues during workup and purification.

A1.1: Inefficient Carboxylic Acid Activation The carboxylic acid must be converted into a more reactive electrophile. The choice of activation method is critical.

  • Acid Chloride Method: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is effective but can be harsh. Incomplete conversion or degradation of the acid chloride can occur.

  • Peptide Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offer milder conditions but come with their own set of challenges, primarily the removal of byproducts.[4]

Pro-Tip: For sensitive substrates, using a coupling agent is often preferred. However, for a robust substrate like 4-methoxyphenylacetic acid, careful execution of the acid chloride method is often the most cost-effective.

Table 1: Comparison of Common Carboxylic Acid Activation Methods

Activation MethodReagent ExamplesAdvantagesDisadvantages & Common Side Reactions
Acid Chloride Formation Thionyl Chloride (SOCl₂), Oxalyl ChlorideHigh reactivity of intermediate, inexpensive reagents.Harsh conditions (heat, HCl byproduct), potential for substrate degradation, requires anhydrous conditions.
Carbodiimide Coupling DCC, EDCMild reaction conditions, high efficiency.Formation of stoichiometric urea byproducts (e.g., DCU) which can be difficult to remove, potential for racemization in chiral substrates.[4]
Other Coupling Agents HATU, HOBt, PPh₃/I₂[5]High yields, reduced side reactions, suitable for sensitive substrates.Higher cost of reagents, byproducts may still require careful removal.

A1.2: Suboptimal Coupling Conditions The reaction between the activated acid and N,O-dimethylhydroxylamine hydrochloride requires careful control.

  • Base Stoichiometry: N,O-dimethylhydroxylamine is typically used as its hydrochloride salt for stability and ease of handling.[2][6] A non-nucleophilic base (e.g., pyridine, triethylamine) is required to neutralize the HCl and liberate the free amine for reaction. Insufficient base will result in unreacted starting material. Typically, 2.2 equivalents of base are used relative to the acid chloride: one to neutralize the HCl from the hydroxylamine salt and one to scavenge the HCl generated during the acylation.[7]

  • Moisture: The presence of water is highly detrimental, especially when using an acid chloride intermediate, as it will readily hydrolyze back to the carboxylic acid. All glassware must be oven- or flame-dried, and anhydrous solvents are essential.[8]

  • Temperature: The initial addition of reagents is often performed at 0 °C to control the exothermic reaction, followed by stirring at room temperature to ensure completion.[7]

Q2: My crude NMR shows a significant amount of unreacted 4-methoxyphenylacetic acid. How do I solve this?

This is a classic symptom of either failed activation or premature hydrolysis. The following workflow can help diagnose the issue.

G start Problem: Unreacted Carboxylic Acid check_activation Did you confirm activated intermediate formation? (e.g., via IR if using acid chloride) start->check_activation no_activation Activation Failure check_activation->no_activation No yes_activation Activation Successful check_activation->yes_activation Yes cause1 Inactive Reagent (e.g., old SOCl₂) no_activation->cause1 cause2 Insufficient Reagent or Reaction Time no_activation->cause2 check_hydrolysis Were strictly anhydrous conditions maintained? yes_activation->check_hydrolysis no_hydrolysis Coupling Failure check_hydrolysis->no_hydrolysis Yes yes_hydrolysis Hydrolysis Occurred check_hydrolysis->yes_hydrolysis No cause5 Insufficient Base (Amine not free) no_hydrolysis->cause5 cause6 Low Temperature/ Insufficient Reaction Time no_hydrolysis->cause6 cause3 Wet Solvents/Reagents or Glassware yes_hydrolysis->cause3 cause4 Atmospheric Moisture yes_hydrolysis->cause4

Caption: Troubleshooting workflow for unreacted starting material.

Q3: I have a persistent impurity that co-elutes with my product. What could it be?

Identifying unknown impurities requires understanding the potential side reactions.

Table 2: Troubleshooting Common Impurities

Potential ImpurityLikely CauseMitigation StrategyAnalytical Signature (¹H NMR)
Dicyclohexylurea (DCU) Use of DCC as a coupling agent.[4]DCU has low solubility in many organic solvents. Filter the crude reaction mixture before workup. If it persists, it can sometimes be precipitated from a concentrated solution by adding a non-polar solvent.Broad multiplets in the aliphatic region (1.0-2.0 ppm).
N-methoxy-N-methylmethanesulfonamide Use of methanesulfonyl chloride for activation.This byproduct is often volatile and can be removed under high vacuum over an extended period (14-24 h).[9]Sharp singlets corresponding to the methyl groups.
Ethyl 4-methoxyphenylacetate Use of ethanol-contaminated chloroform when starting from the acid chloride.Use fresh, anhydrous, or specifically "ethanol-free" grade chloroform.[7]Characteristic quartet and triplet for the ethyl group (~4.1 and ~1.2 ppm).
O-Acylated Isomer Kinetically-controlled acylation on the oxygen instead of nitrogen of the hydroxylamine.This is thermodynamically disfavored and generally not a major byproduct under standard conditions. Ensure the reaction is run to completion at room temperature to allow for potential equilibration to the more stable N-acyl product.The N-CH₃ and O-CH₃ signals would be in different environments compared to the desired product.

Protocols & Methodologies

Protocol 1: Synthesis via Acid Chloride Intermediate

This protocol is adapted from standard literature procedures.[7]

1. Acid Chloride Formation: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M). b. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). c. Cool the solution to 0 °C in an ice bath. d. Add oxalyl chloride (1.2 eq) dropwise over 15 minutes. Caution: Gas evolution (CO, CO₂) will occur. e. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. f. Remove the solvent and excess reagent in vacuo to yield the crude acid chloride, which should be used immediately.

2. Weinreb Amide Formation: a. In a separate flame-dried flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM (~0.3 M). b. Cool the suspension to 0 °C. c. Add anhydrous pyridine (2.2 eq) dropwise. d. Dissolve the crude acid chloride from step 1f in a minimal amount of anhydrous DCM. e. Add the acid chloride solution dropwise to the hydroxylamine/pyridine mixture at 0 °C. f. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours or until TLC indicates completion.

3. Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. e. Purify the crude residue by silica gel column chromatography (e.g., using an ethyl acetate/hexanes gradient) to afford the pure Weinreb amide.

G cluster_0 Acid Activation cluster_1 Amide Coupling cluster_2 Purification A 4-Methoxyphenylacetic Acid + Oxalyl Chloride B 4-Methoxyphenylacetyl Chloride A->B DCM, DMF (cat.) 0 °C to RT E Crude Product Mixture B->E Couple C N,O-Dimethylhydroxylamine HCl + Pyridine D Free N,O-Dimethylhydroxylamine C->D DCM, 0 °C D->E Couple F Aqueous Workup E->F G Column Chromatography F->G H Pure Weinreb Amide G->H

Caption: Experimental workflow for Weinreb amide synthesis.

Data Interpretation

Successful synthesis should be confirmed with standard analytical techniques.

Table 3: Typical ¹H NMR Data for N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H ~7.20Doublet2HProtons ortho to CH₂
Ar-H ~6.85Doublet2HProtons ortho to OCH₃
Ar-OCH₃ ~3.79Singlet3HMethoxy group on phenyl ring
Ar-CH₂ ~3.75Singlet2HBenzylic methylene
N-OCH₃ ~3.71Singlet3HMethoxy group on nitrogen[7]
N-CH₃ ~3.27Singlet3HMethyl group on nitrogen[7]

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide? [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. [Link]

  • Singh, J., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-198. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). An Efficient Method for the Preparation of N-Methoxy-N-methyl Amides (Weinreb Amides) from Carboxylic Acids Using Methanesulfonyl Chloride. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]

  • Wikipedia. (2023). N,O-Dimethylhydroxylamine. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Organic Syntheses. (n.d.). N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. [Link]

  • Organic Syntheses. (n.d.). N-METHOXY-N-METHYLSPIRO[CYCLOPROPANE-1,9'-FLUORENE]-2-CARBOXAMIDE. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

  • Ali, M. A., & Appiagyei, K. A. (2008). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Molecules, 13(6), 1319–1329. [Link]

Sources

Troubleshooting

preventing over-addition in reactions with N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Focus: Troubleshooting Over-Addition in N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Workflows Welcome to the advanced technical support and troubleshooting guide for nucleophilic acyl substitutions involving N-Methox...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Troubleshooting Over-Addition in N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Workflows

Welcome to the advanced technical support and troubleshooting guide for nucleophilic acyl substitutions involving N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8)[1]. While Weinreb amides are widely considered the "textbook" directing groups for the mono-addition of organometallic reagents to form ketones[2], achieving absolute chemoselectivity requires precise control over the reaction's microenvironment.

This guide is designed for drug development professionals and synthetic chemists, providing mechanistic insights, verified quantitative parameters, and a self-validating experimental protocol to eliminate tertiary alcohol byproducts.

Mechanistic Causality: The "Why" Behind Over-Addition

To prevent over-addition, one must understand the causality of the Weinreb-Nahm ketone synthesis. When an organometallic reagent (such as a Grignard or organolithium) attacks the carbonyl carbon of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, it forms a unique 5-membered cyclic tetrahedral intermediate[3].

This intermediate is stabilized by the bidentate chelation of the metal center (typically Mg²⁺ or Li⁺) by both the N-methoxy oxygen and the former carbonyl oxygen[4]. This chelation effectively "locks" the intermediate, preventing the expulsion of the amine leaving group. Over-addition occurs exclusively when this stable chelate collapses prematurely into a highly electrophilic ketone while unreacted organometallic reagent is still present in the reaction mixture [4][5].

Mechanism WA N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide TI Stable 5-Membered Tetrahedral Intermediate WA->TI Nuc addition Nuc Nucleophile (R-MgX / R-Li) Nuc->TI Ketone Desired Ketone (Mono-addition) TI->Ketone Cold Acidic Quench Premature Premature Collapse (High Temp / Poor Chelation) TI->Premature Loss of Chelation Alcohol Tertiary Alcohol (Over-addition Product) Premature->Alcohol 2nd Nuc addition

Fig 1. Mechanistic divergence between stable tetrahedral intermediate and over-addition pathways.

Troubleshooting FAQs

Q1: I am using exactly 1.05 equivalents of Grignard reagent at 0 °C, but I still isolate 15% tertiary alcohol. Why? A1: The issue is localized heating leading to intermediate collapse. Even if the bulk solution is at 0 °C, the exothermic nature of the Grignard addition can create micro-environments of elevated temperature at the point of dropwise addition. This thermal spike breaks the metal-chelate bonds, causing the tetrahedral intermediate to collapse into the ketone[4]. Because ketones are more electrophilic than the starting Weinreb amide, the unreacted Grignard reagent immediately attacks the newly formed ketone, yielding the tertiary alcohol. Solution: Lower the bulk temperature to -78 °C during addition and increase the stirring rate to maximize heat dissipation.

Q2: Does the choice between Organolithium (RLi) and Grignard (RMgX) reagents impact the stability of the intermediate? A2: Yes, significantly. Magnesium forms a highly robust, covalently characterized chelate with the N-methoxy and carbonyl oxygens. Lithium chelates are generally more labile and prone to autoinhibition or mixed tetramer formation, which can complicate the reaction kinetics[6]. However, recent studies have demonstrated that utilizing non-traditional solvents like Cyclopentyl methyl ether (CPME) can stabilize the lithium-based tetrahedral intermediate even at room temperature[7].

Q3: My reaction In-Process Control (IPC) shows no over-addition during the reaction, but after workup, I see 20% tertiary alcohol. What went wrong? A3: Your quenching protocol is flawed. If the quench is too slow, insufficiently acidic, or performed at an elevated temperature, the aqueous media disrupts the metal chelate (forming the ketone) before the acid can protonate and destroy the remaining organometallic nucleophile[5]. Solution: Utilize a "reverse-quench" methodology by pouring the cold reaction mixture directly into a vigorously stirred, ice-cold acidic solution.

Quantitative Parameter Comparison

To optimize the synthesis of ketones from N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, adhere to the following empirically validated parameters:

Reaction ParameterHigh Risk of Over-Addition (Avoid)Optimal Condition (Recommended)Mechanistic Rationale
Addition Temperature > 0 °C-78 °C to -20 °CLow temperatures preserve the kinetic stability of the 5-membered metal chelate[4].
Nucleophile Equivalents > 1.2 equivalents1.05 equivalentsExcess nucleophile guarantees over-addition if even a fraction of the intermediate collapses[4].
Metal Counterion Organocuprates / Soft MetalsMgX (Grignard)Mg²⁺ provides superior bidentate coordination to the N-methoxy and carbonyl oxygens.
Quenching Method Slow addition of water at RTReverse-quench into cold 1M HClRapid, cold protonation destroys excess nucleophile simultaneously as the ketone is liberated[5].
Solvent Matrix Diethyl Ether (reflux)Dry THF or CPMECPME and THF provide optimal solvation for the tetrahedral intermediate without disrupting the chelate[7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating an isolated micro-quench step, you chemically prove the stability of the intermediate before committing the entire batch to the final workup.

Materials:
  • N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (Substrate)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous THF

  • 1M HCl (Ice cold)

Step-by-Step Workflow:

Step 1: Substrate Preparation Dissolve 1.0 equivalent of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in anhydrous THF (0.2 M concentration) under an inert argon or nitrogen atmosphere.

Step 2: Cryo-Cooling & Addition Cool the reaction flask to -78 °C using a dry ice/acetone bath. Begin vigorous stirring. Add 1.05 equivalents of the Grignard reagent dropwise via a syringe pump over 30 minutes. Maintain the temperature at -78 °C for an additional 1 hour, then slowly warm to 0 °C over 2 hours.

Step 3: Self-Validation (Micro-Quench IPC) Causality check: Before quenching the bulk reaction, withdraw a 0.1 mL aliquot using a dry syringe. Immediately inject this aliquot into a small vial containing 0.5 mL of ice-cold 1M HCl and 1 mL of ethyl acetate. Shake vigorously. Analyze the organic layer via TLC or LC-MS.

  • Validation Pass: Only the desired ketone is observed. This proves the tetrahedral intermediate remained stable in the bulk solution.

  • Validation Fail: Tertiary alcohol is observed. This indicates the intermediate collapsed in situ due to poor temperature control or moisture.

Step 4: Bulk Reverse-Quench Upon a passing IPC result, transfer the bulk reaction mixture via cannula directly into a vigorously stirred flask containing 10 volumes of ice-cold 1M HCl. This guarantees the immediate destruction of any residual Grignard reagent exactly as the tetrahedral intermediate collapses into the ketone, physically preventing over-addition.

Step 5: Isolation Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ketone.

Workflow Step1 1. Substrate Prep Dry THF, N2 atm Step2 2. Cryo-Cooling -78 °C to 0 °C Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. IPC Check Aliquot Quench Step3->Step4 Step5 5. Acidic Quench Cold NH4Cl/HCl Step4->Step5

Fig 2. Self-validating experimental workflow for Weinreb amide nucleophilic acyl substitution.

References

  • Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL:[Link]

  • Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL:[Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: Molecules (NIH / MDPI) URL:[Link]

  • Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Fast and General Route to Ketones from Amides and Organolithium Compounds under Aerobic Conditions Source: Università degli Studi di Torino (UniTo) URL:[Link]

Sources

Optimization

Technical Support Center: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Purification Challenges

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide . As a Weinreb amide derived from 4-methoxyphenylacetic acid, this compound is a critical intermediate for the controlled synthesis of ketones, uniquely designed to prevent the over-addition of organometallic reagents[1].

While the amidation coupling itself is generally robust, downstream purification is notoriously challenging due to the physicochemical similarities between the amphiphilic product, unreacted starting materials, and coupling reagent byproducts. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why am I seeing persistent urea byproducts (e.g., DCU or EDU) in my NMR after aqueous extraction? Causality & Solution: If you utilized DCC or EDC as your coupling reagent, you generated dicyclohexylurea (DCU) or 1-(3-dimethylaminopropyl)-3-ethylurea (EDU) as stoichiometric byproducts[2]. DCU is notoriously insoluble in most organic solvents but retains slight solubility in dichloromethane (DCM), leading to carryover. EDU is water-soluble, but the Weinreb amide's inherent polarity can trap it in the organic phase during extraction. Actionable Step:

  • For DCC: Swap the extraction solvent from DCM to ethyl acetate (EtOAc), chill the crude mixture to 0 °C for 2 hours, and filter the precipitated DCU through a Celite pad before extraction.

  • For EDC: Ensure your aqueous washes include a stringent 1M HCl wash. This strictly protonates the dimethylamine group of EDU, forcing it into the aqueous phase.

  • Alternative: Consider using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)[3] or DPDTC[4] as coupling agents in future syntheses, as they produce easily removable, water-soluble byproducts.

Q2: How do I completely separate unreacted 4-methoxyphenylacetic acid from the Weinreb amide? Causality & Solution: 4-Methoxyphenylacetic acid has a pKa of approximately 4.3. If the aqueous wash is not sufficiently basic, the acid remains protonated and highly soluble in the organic phase alongside your product. Actionable Step: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3, pH ~8). This ensures complete deprotonation of the carboxylic acid into its water-soluble sodium salt.

Q3: My column chromatography yields mixed fractions. Why is the Weinreb amide co-eluting with unreacted N,O-dimethylhydroxylamine? Causality & Solution: Both the Weinreb amide and the free base of N,O-dimethylhydroxylamine possess strong hydrogen-bond accepting capabilities (via the N-methoxy and carbonyl oxygen). On standard unmodified silica gel, they will streak and co-elute if the amine is not completely removed prior to loading. Actionable Step: Do not rely on chromatography to remove the amine. Pre-treat the crude mixture with a 1M HCl aqueous wash during the liquid-liquid extraction phase. The HCl strictly protonates the amine (forming the chloride salt), driving it entirely into the aqueous phase.

Q4: Stubborn emulsions form during the aqueous workup. How do I break them without losing my product? Causality & Solution: The target molecule possesses both a lipophilic aromatic ring (4-methoxyphenyl) and a highly polar, hydrogen-bonding Weinreb amide motif. This amphiphilic character lowers the interfacial tension between the organic and aqueous layers, stabilizing emulsions. Actionable Step: Break the emulsion by adding brine (saturated NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product in water (the "salting-out" effect) and forcing phase separation.

Part 2: Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) Workflow

This protocol is designed to chemically isolate the Weinreb amide from standard EDC/HOBt or DCC coupling mixtures before chromatography.

  • Solvent Swap: Concentrate the crude reaction mixture under reduced pressure and redissolve the residue in EtOAc (15 mL per gram of theoretical yield).

    • Self-Validation: EtOAc minimizes the solubility of DCU and reduces emulsion formation compared to DCM.

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (3 x 10 mL).

    • Self-Validation: Spot the organic layer on a TLC plate and stain with Ninhydrin; the absence of a purple/brown spot confirms the complete removal of unreacted N,O-dimethylhydroxylamine.

  • Base Wash (Acid Removal): Wash with saturated aqueous NaHCO3 (3 x 10 mL).

    • Self-Validation: Add a drop of 1M HCl to the discarded aqueous wash; immediate precipitation or cloudiness confirms the successful extraction of unreacted 4-methoxyphenylacetic acid. Check the pH of the aqueous waste to ensure it remains >7.

  • Brine Wash & Drying: Wash with saturated NaCl (1 x 10 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Flash Chromatography Optimization
  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Loading: Dry-load the crude mixture onto silica gel. Causality: Liquid loading with polar solvents (like DCM) causes band broadening due to the polar Weinreb amide interacting with the loading solvent rather than the stationary phase.

  • Elution: Start at 90:10 Hexanes:EtOAc and ramp to 50:50. The N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide typically elutes around 60:40 Hexanes:EtOAc.

Part 3: Quantitative Data Reference

Table 1: Physicochemical and Chromatographic Properties for Purification Tracking

CompoundRolepKaTLC Rf (Hex/EtOAc 1:1)Aqueous Partitioning Strategy
N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Target ProductN/A~0.45Retained in Organic Phase (EtOAc)
4-Methoxyphenylacetic acid Starting Material~4.3~0.10 (streaks)Extracted into Aq. Phase with Sat. NaHCO3
N,O-Dimethylhydroxylamine Reactant~4.5 (conjugate acid)BaselineExtracted into Aq. Phase with 1M HCl
Dicyclohexylurea (DCU) Byproduct (DCC)N/A~0.80Removed via filtration at 0 °C
1-(3-Dimethylaminopropyl)-3-ethylurea (EDU) Byproduct (EDC)~9.0 (conjugate acid)BaselineExtracted into Aq. Phase with 1M HCl

Part 4: Visualizations

purification_workflow Crude Crude Reaction Mixture (Amide, Acid, Amine, Urea) Filter Cool to 0°C & Filter (Removes DCU) Crude->Filter AqWorkup Aqueous Workup (EtOAc / Water) Filter->AqWorkup AcidWash 1M HCl Wash (Removes Amine & EDU) AqWorkup->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acid) AcidWash->BaseWash OrgPhase Organic Phase (Crude Weinreb Amide) BaseWash->OrgPhase Chromatography Flash Chromatography (Hexane/EtOAc) OrgPhase->Chromatography PureProduct Pure N-Methoxy-2- (4-methoxyphenyl)-N-methylacetamide Chromatography->PureProduct

Step-by-step downstream processing workflow for isolating the target Weinreb amide.

logic_tree Issue Contaminant Identified in Crude Product IsAcid Unreacted 4-methoxyphenylacetic acid? Issue->IsAcid IsAmine Unreacted N,O-dimethylhydroxylamine? Issue->IsAmine IsUrea Coupling Byproduct (e.g., DCU/EDU)? Issue->IsUrea WashBase Wash with Sat. NaHCO3 (Deprotonates acid to aqueous layer) IsAcid->WashBase Yes WashAcid Wash with 1M HCl (Protonates amine to aqueous layer) IsAmine->WashAcid Yes Filter Precipitate & Filter (Removes insoluble ureas) IsUrea->Filter Yes

Decision tree for targeted removal of specific synthetic impurities during workup.

References

  • How do you prepare a Weinreb amide? - TutorChase Source: tutorchase.com URL: [Link]

  • An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates Source: organic-chemistry.org (citing J. Org. Chem., 2001, 66, 2534-2537) URL:[Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC Source: nih.gov (PMC) URL:[Link]

  • Weinreb ketone synthesis - Wikipedia Source: wikipedia.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Workflows

Welcome to the Application Support Center. This guide is designed for drug development professionals and synthetic chemists working with N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for drug development professionals and synthetic chemists working with N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8). As a derivative of 4-methoxyphenylacetic acid, this specific Weinreb amide is a critical intermediate for synthesizing functionalized aryl ketones via nucleophilic acyl substitution.

The core challenge in these workflows is maintaining the stability of the tetrahedral metal-chelate intermediate. Below, we provide a mechanistic breakdown, troubleshooting FAQs, solvent selection data, and a self-validating experimental protocol.

Mechanistic Pathway & The Role of Solvent

The defining feature of a Weinreb amide is its ability to prevent over-addition during reactions with organometallic reagents (Grignard or organolithium). Upon nucleophilic attack, the methoxy oxygen and the carbonyl oxygen coordinate with the metal cation (Mg²⁺ or Li⁺) to form a highly stable, five-membered tetrahedral cyclic intermediate[1].

Causality of Solvent Effects: The solvent dictates the fate of this intermediate. Moderately coordinating solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) stabilize the metal center without displacing the methoxy group. However, if strongly coordinating additives (e.g., TMEDA, HMPA) are introduced, or if the temperature exceeds the chelate's thermal stability threshold, the solvent/additive outcompetes the internal methoxy chelation. This causes the intermediate to prematurely collapse into a highly reactive ketone in situ, which immediately reacts with a second equivalent of the nucleophile to form an unwanted tertiary alcohol[2].

G WA N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide Add Nucleophilic Addition (R-MgX or R-Li) WA->Add Chelate Tetrahedral Intermediate (Stable 5-Membered Chelate) Add->Chelate Coordinating Solvent (THF, Et2O, CPME) Quench Acidic Quench (Low Temp) Chelate->Quench Disrupt Chelate Disruption (TMEDA / High Temp) Chelate->Disrupt Ketone Target Ketone (Mono-addition) Quench->Ketone OverAdd Second Addition (R-MgX or R-Li) Disrupt->OverAdd Alcohol Tertiary Alcohol (Over-addition Byproduct) OverAdd->Alcohol

Mechanistic pathway of Weinreb amide nucleophilic addition highlighting solvent-dependent chelate stability.

Troubleshooting & FAQs

Q1: My reaction with methylmagnesium bromide is yielding significant amounts of a tertiary alcohol byproduct instead of the target 4-methoxyphenyl acetone. What is causing this? A: You are experiencing premature chelate collapse. This is almost always caused by either elevated temperatures or solvent competition. If you are using pure THF, the localized heat of reaction during Grignard addition might be pushing the internal temperature above 0 °C. Solution: Ensure the addition is done dropwise at -78 °C to -20 °C. If the problem persists, switch your solvent to Et₂O. Et₂O is less coordinating than THF, which slightly decreases the solubility of the Grignard but significantly strengthens the internal Mg-methoxy chelate, preventing collapse[3].

Q2: The Grignard addition is sluggish and incomplete, leaving unreacted N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide. Should I switch to a non-polar solvent like Toluene? A: No. Switching entirely to Toluene will likely stall the reaction further. In non-coordinating solvents, Grignard reagents heavily aggregate (shifting the Schlenk equilibrium toward polymeric species), reducing their nucleophilicity. Solution: Use a co-solvent system (e.g., Toluene/THF 4:1). The THF will break up the Grignard aggregates to maintain reactivity, while the bulk non-polar toluene environment prevents solvent-induced chelate disruption[4].

Q3: We are scaling up this synthesis for a preclinical batch and want to avoid highly volatile Et₂O and peroxide-forming THF. Are there greener solvent alternatives that support the Weinreb mechanism? A: Yes. Cyclopentyl methyl ether (CPME) is an excellent, sustainable alternative. CPME is highly stable under strongly basic conditions, has a low peroxide-formation tendency, and its steric bulk prevents it from outcompeting the internal Weinreb chelate. Furthermore, CPME's immiscibility with water allows for a streamlined, extraction-free aqueous workup, which is highly advantageous for scaling up N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide reactions.

Solvent Performance Data

Use the following table to select the optimal solvent system based on your specific synthesis constraints.

Solvent SystemChelate StabilityReaction RateOver-Addition RiskScalability / Green Profile
Diethyl Ether (Et₂O) ExcellentFastVery LowPoor (Highly volatile, flammable)
Tetrahydrofuran (THF) Good (at < 0 °C)Very FastModerate (if temp rises)Moderate (Peroxide former)
CPME ExcellentModerate-FastLowExcellent (Green, water-immiscible)
Toluene / DCM GoodSlow (Aggregation)LowModerate (DCM is regulated)[5]
THF + TMEDA Poor (Disrupted)Extremely FastHigh (Chelate collapses)N/A (Avoid for Weinreb amides)

Self-Validating Experimental Protocol

This protocol describes the conversion of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide to a substituted ketone using a Grignard reagent. It incorporates an inverse quench —a critical self-validating step that prevents localized basic pockets from causing late-stage chelate collapse during workup.

Materials:

  • N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (1.0 equiv, rigorously dried)

  • Grignard Reagent (e.g., RMgBr, 1.2 - 1.5 equiv)

  • Anhydrous THF or CPME (0.2 M relative to substrate)

  • 1M HCl (aqueous)

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Dissolve the N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in anhydrous THF (or CPME).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Causality: Low temperatures freeze the conformational dynamics of the tetrahedral intermediate, preventing premature expulsion of the N(OMe)Me leaving group[1].

  • Addition: Add the Grignard reagent dropwise via syringe pump over 30 minutes. The solution may turn slightly yellow/orange.

  • Maturation: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours. Validation Check: Monitor by TLC (Hexanes/EtOAc). The starting material spot (UV active) should disappear, but the ketone product will not yet be visible, as it remains trapped as the metal chelate.

  • Inverse Quench (Critical Step): Instead of adding acid to the reaction, transfer the cold reaction mixture dropwise via cannula into a vigorously stirred flask of ice-cold 1M HCl. Causality: Standard quenching (adding acid to the reaction) creates temporary, localized basic/warm zones where unquenched intermediate can collapse and react with residual Grignard. Inverse quenching ensures the intermediate is instantly protonated and hydrolyzed to the ketone in a globally acidic environment.

  • Isolation: Separate the organic layer. If using CPME, simply decant the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Weinreb Ketone Synthesis Mechanism & Chelation Stability. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Institutes of Health (NIH) / Molecules. Available at:[Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, and Isolation. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Sustainable Asymmetric Organolithium Chemistry: Enantio- and Chemoselective Acylations through Recycling of Solvent. Stockholm University / ChemSusChem. Available at:[Link](Note: Referenced for the application of CPME in Weinreb amide chemistry).

  • Overaddition of Grignard to Weinreb Amide (Community Troubleshooting). Reddit / Chempros. Available at:[Link](Note: Practical insights on temperature control and reverse quenching).

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in the Synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8)[1].

As a highly versatile Weinreb amide, this compound is a critical electrophilic precursor for the controlled synthesis of functionalized ketones via organometallic addition[2]. However, the coupling of 4-methoxyphenylacetic acid with N,O-dimethylhydroxylamine hydrochloride is prone to specific mechanistic pitfalls that generate stubborn impurities[3]. This guide deconstructs the causality behind these impurities and provides self-validating protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Context & Impurity Origins

The choice of activation chemistry—whether proceeding through a highly reactive acid chloride intermediate[3] or utilizing a carbodiimide/uronium coupling agent (e.g., EDC/HOBt or HATU)[2][4]—directly dictates your impurity profile. Understanding the mechanistic branching points is the first step in troubleshooting.

G SM 4-Methoxyphenylacetic Acid (Starting Material) Act Activated Intermediate (Acid Chloride / Active Ester) SM->Act Activation (Oxalyl Chloride / EDC) Imp2 Coupling Byproducts (e.g., Urea, HOBt) SM->Imp2 Reagent Degradation WA Weinreb Amide (Target Product) Act->WA + HN(OMe)Me Coupling Imp1 Anhydride Impurity (Dimerization) Act->Imp1 + SM (Side Reaction) Imp3 Hydrolyzed SM (Unreacted Acid) Act->Imp3 Hydrolysis (Moisture)

Reaction pathway and common impurity generation points in Weinreb amide synthesis.

Part 2: Diagnostic FAQ

Q: My LC-MS shows a massive peak for unreacted 4-methoxyphenylacetic acid (m/z 165 [M-H]⁻). Why is the conversion stalling? A: This is the most frequently encountered issue and stems from either incomplete activation or premature hydrolysis of the activated intermediate.

  • Causality: If using the oxalyl chloride route, the catalytic N,N-dimethylformamide (DMF) might be degraded, or the intermediate acid chloride was exposed to adventitious water. If using EDC/HOBt, stalling is often caused by poor solubility or incomplete neutralization of the N,O-dimethylhydroxylamine hydrochloride salt. The amine must be fully converted to its free base by a non-nucleophilic base (e.g., Triethylamine or DIPEA) to attack the electrophile[3].

Q: I am detecting a high molecular weight impurity at m/z 315 [M+H]⁺. What is this byproduct and how do I prevent it? A: This is 4-methoxyphenylacetic anhydride .

  • Causality: Anhydrides form when the carboxylate of the unreacted starting material attacks the activated intermediate (acid chloride or O-acylisourea). This competitive side reaction dominates if the addition of N,O-dimethylhydroxylamine is too slow, or if the amine salt is not adequately neutralized prior to coupling.

  • Solution: Pre-mix the N,O-dimethylhydroxylamine hydrochloride with your base to ensure the free amine is instantly available upon introduction to the activated acid.

Q: I used EDC and HOBt. The product looks pure on TLC, but NMR shows aliphatic impurities and LC-MS shows m/z 174 and 136. How do I remove them? A: These are coupling reagent byproducts[4]. EDC degrades into 1-(3-dimethylaminopropyl)-3-ethylurea (EDU, m/z 174), while HOBt has an m/z of 136.

  • Causality: While EDU is theoretically water-soluble, it easily partitions into organic layers (like DCM or EtOAc) if the aqueous washes are not strictly pH-adjusted.

  • Solution: Implement a rigorous washing sequence: 1N HCl (protonates and removes EDU and unreacted amine), followed by saturated NaHCO₃ (deprotonates and removes HOBt and unreacted acid).

DecisionTree Start Impurity Detected (LC-MS / HPLC) Q1 m/z = 165 or 167? (Starting Material) Start->Q1 A1 Action: Check activation step Ensure dry solvents used. Q1->A1 Yes Q2 m/z = 315? (Anhydride Dimer) Q1->Q2 No A2 Action: Increase amine eq. Pre-mix amine with base. Q2->A2 Yes Q3 m/z = 136 or 174? (Coupling Reagents) Q2->Q3 No A3 Action: Strict aqueous wash 1N HCl then Sat. NaHCO3. Q3->A3 Yes

Troubleshooting decision tree for identifying and resolving synthesis impurities.

Part 3: Quantitative Impurity Profiling

Use the following table to cross-reference your analytical data and quickly identify the source of contamination.

ImpurityOrigin / RouteRRT (Approx.)m/z [M+H]⁺Mitigation Strategy
4-Methoxyphenylacetic acid Hydrolysis / Incomplete Rxn0.65167 (or 165 [-H])Ensure rigorously dry solvents; verify base equivalents.
4-Methoxyphenylacetic anhydride Side reaction (Acid chloride)1.45315Increase amine equivalents; pre-form free amine base.
N,O-Dimethylhydroxylamine Unreacted Starting Material0.2062Implement acidic aqueous wash (1N HCl).
1-(3-Dimethylaminopropyl)-3-ethylurea EDC coupling byproduct0.35174Implement acidic aqueous wash (1N HCl).
1-Hydroxybenzotriazole (HOBt) Coupling additive byproduct0.50136Implement basic aqueous wash (Sat. NaHCO₃).

Part 4: Self-Validating Experimental Protocols

To prevent the aforementioned impurities, utilize these optimized, self-validating methodologies. Do not proceed to subsequent steps without passing the built-in validation checkpoints.

Protocol A: Optimized Acid Chloride Route (Scale: 10 mmol)

Best for rapid, scalable synthesis with cheap reagents.[3]

  • Activation: Suspend 4-methoxyphenylacetic acid (1.66 g, 10 mmol) in anhydrous DCM (30 mL) at 0 °C under nitrogen. Add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise, followed by 2 drops of anhydrous DMF.

    • Validation Checkpoint: Gas evolution (CO, CO₂) should begin immediately. Stir until gas evolution ceases and the solution becomes clear (approx. 2 hours). To validate complete conversion, quench a 10 µL aliquot in 1 mL of anhydrous methanol; LC-MS should show >95% methyl 4-methoxyphenylacetate (m/z 181) and no starting acid.

  • Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol) in DCM (20 mL) and add Triethylamine (3.5 mL, 25 mmol) at 0 °C. Stir for 15 mins to pre-form the free base.

  • Coupling: Add the validated acid chloride solution dropwise to the amine suspension over 30 minutes at 0 °C.

    • Causality for Dropwise Addition: Slow addition into an excess of the amine/base mixture prevents localized heating and ensures the amine outcompetes any unreacted carboxylate, entirely suppressing anhydride formation.

  • Workup: Quench with water (20 mL). Separate the organic layer. Wash sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Optimized Carbodiimide Route (EDC/HOBt) (Scale: 10 mmol)

Best for sensitive substrates where avoiding harsh acid chlorides is necessary.[2][4]

  • Activation: Dissolve 4-methoxyphenylacetic acid (1.66 g, 10 mmol) and HOBt (1.49 g, 11 mmol) in anhydrous DCM (40 mL). Add EDC·HCl (2.11 g, 11 mmol) and stir at room temperature for 30 minutes.

    • Validation Checkpoint: Formation of the HOBt-active ester must be confirmed. Quench a 10 µL aliquot in diethylamine; LC-MS should show the diethyl amide derivative. Do not proceed until the starting acid is fully consumed.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12 mmol) followed immediately by DIPEA (3.8 mL, 22 mmol). Stir for 12 hours.

    • Causality for DIPEA: DIPEA is highly sterically hindered and non-nucleophilic. It efficiently neutralizes the amine hydrochloride without competing for the active ester, preventing side reactions.

  • Workup: Dilute with DCM (20 mL). Wash with 1N HCl (30 mL) to remove EDU and DIPEA. Wash with saturated NaHCO₃ (30 mL) to remove HOBt. Dry and evaporate.

Sources

Troubleshooting

troubleshooting failed reactions with N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Welcome to the technical support center for N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide. As a key Weinreb-Nahm amide derivative, this reagent is a cornerstone in modern organic synthesis, particularly for the high-yi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide. As a key Weinreb-Nahm amide derivative, this reagent is a cornerstone in modern organic synthesis, particularly for the high-yield production of ketones and aldehydes. Its unique structure offers a reliable solution to the pervasive problem of over-addition by organometallic reagents.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful application of this versatile molecule in your work.

Part 1: Foundational Knowledge & FAQs

This section addresses common questions regarding the properties and handling of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide.

Q1: What is N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide and what is its primary application?

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS No. 267884-96-8) is a specialized derivative of a class of compounds known as Weinreb-Nahm amides.[1] Its principal application is in the synthesis of ketones. When it reacts with organometallic reagents, such as Grignard or organolithium reagents, the reaction halts cleanly at the ketone stage, preventing the common side reaction of over-addition that typically yields tertiary alcohols.[2][3]

Q2: What is the mechanistic advantage of using a Weinreb amide over a simpler acyl chloride or ester?

The key advantage lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[2][4][5] The metal cation (e.g., MgX⁺ or Li⁺) is chelated by both the carbonyl oxygen and the methoxy oxygen. This intermediate is exceptionally stable at low temperatures and does not collapse until an acidic workup is performed.[2] In contrast, the tetrahedral intermediates formed from esters or acid chlorides are not stabilized in this manner and readily eliminate the leaving group, allowing a second equivalent of the highly reactive organometallic reagent to attack the newly formed ketone, leading to over-addition.[6]

Caption: The Weinreb ketone synthesis pathway.

Q3: How is N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide typically synthesized?

It is most commonly prepared from 2-(4-methoxyphenyl)acetic acid or its corresponding acid chloride. The carboxyl group is coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of a base and a coupling agent.[7][8] Standard methods include using peptide coupling reagents (like EDCI or DCC) or activating the carboxylic acid with reagents like triphenylphosphine and iodine.[7][9]

Q4: What are the recommended storage and handling procedures for this compound?

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is a solid that is generally stable under normal laboratory conditions.[3] For long-term stability, it should be stored in a tightly sealed container in a cool, dry place (2-8°C). While it is not exceptionally sensitive, it is good practice to handle it in a well-ventilated area or fume hood.[10] Always consult the Safety Data Sheet (SDS) for specific handling information.[10][11]

Part 2: Troubleshooting Guide for Failed Reactions

This section provides a systematic approach to diagnosing and solving common problems encountered when using N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide with organometallic reagents.

Issue 1: Low or No Conversion of Starting Material

Symptom: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of unreacted Weinreb amide.

This is one of the most common failures and almost always points to an issue with the organometallic reagent or the reaction conditions.

Potential Cause Scientific Rationale Recommended Action & Validation
Inactive Organometallic Reagent Grignard and organolithium reagents are extremely sensitive to atmospheric moisture and oxygen, which rapidly quench them. They can also degrade upon prolonged storage.[12]Action: Titrate the organometallic reagent immediately before use to determine its active concentration. Common methods include titration with I₂, 2,2'-bipyridine, or a known protic acid. Validation: A successful titration confirms the reagent's activity.
Inadequate Anhydrous Conditions Trace amounts of water in the solvent or on the glassware will consume the organometallic reagent before it can react with the Weinreb amide.Action: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use freshly distilled, anhydrous solvents. Perform the reaction under a positive pressure of an inert atmosphere (Argon or Nitrogen).
Reaction Temperature Too Low While the initial addition is often performed at low temperatures (0 °C to -78 °C) to control reactivity, some reactions require warming to proceed at a reasonable rate.Action: Monitor the reaction by TLC. If no product is formed after 1-2 hours at the initial low temperature, allow the reaction to slowly warm to room temperature and continue monitoring.
Issue 2: Formation of Tertiary Alcohol (Over-addition)

Symptom: The desired ketone is formed, but a significant amount of the corresponding tertiary alcohol is also isolated, defeating the purpose of using the Weinreb amide.

This critical failure indicates that the chelated tetrahedral intermediate, the key to the reaction's selectivity, is collapsing prematurely.

Troubleshooting_Overaddition Start Problem: Tertiary Alcohol Detected Cause1 Potential Cause 1: High Reaction Temperature Start->Cause1 Cause2 Potential Cause 2: Improper Quench Protocol Start->Cause2 Solution1 Solution: Maintain low temperature (e.g., 0°C to -78°C) during addition and stir. Quench cold. Cause1->Solution1 Solution2 Solution: Quench at low temperature by inverse addition of reaction mixture to a vigorously stirred, cold acidic solution (e.g., aq. NH₄Cl). Cause2->Solution2 Rationale1 Rationale: The chelated intermediate is only stable at low temperatures. Solution1->Rationale1 Rationale2 Rationale: Prevents localized warming and ensures any excess organometallic is destroyed before intermediate collapses. Solution2->Rationale2

Caption: Decision workflow for troubleshooting over-addition.

Issue 3: Complex Product Mixture & Difficult Workup

Symptom: The reaction yields multiple unidentified byproducts, or the aqueous workup results in persistent emulsions, leading to poor recovery.

Potential Cause Scientific Rationale Recommended Action & Validation
Amide Hydrolysis Prolonged exposure to harsh acidic or basic conditions during workup can lead to the hydrolysis of either the starting amide or the product ketone.Action: Perform the aqueous quench and extraction efficiently. Use milder quenching agents like saturated aqueous NH₄Cl. If a strong acid or base is necessary, minimize the contact time.
Formation of Emulsions The presence of partially soluble magnesium or lithium salts, especially in basic conditions, can lead to the formation of stable emulsions during extraction.Action: Add a saturated solution of brine (NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps to break emulsions.[13] If necessary, filter the entire biphasic mixture through a pad of Celite.
Elimination Side Reaction With highly basic or sterically hindered organometallic reagents, an alternative pathway involving elimination of the methoxy group to release formaldehyde can sometimes compete with addition.[2]Action: This is an inherent reactivity challenge. If suspected, consider using a less hindered or less basic organometallic reagent if the synthetic plan allows.
Part 3: Key Experimental Protocols

The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

This protocol uses a standard acid chloride-based approach.

Materials:

  • 2-(4-methoxyphenyl)acetyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

  • Base Addition: Suspend the solid in anhydrous DCM (approx. 0.2 M). Cool the flask to 0 °C in an ice bath. Slowly add pyridine or TEA (2.2 eq) and stir for 15-20 minutes.

  • Acylation: Dissolve 2-(4-methoxyphenyl)acetyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC until the starting acid chloride is consumed.

  • Workup: Cool the mixture back to 0 °C and quench by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ketone Synthesis using a Grignard Reagent

This protocol outlines the reaction of the Weinreb amide with a generic Grignard reagent (R-MgBr).

Materials:

  • N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq), titrated solution in THF or Et₂O

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

Procedure:

  • Setup: Add the Weinreb amide (1.0 eq) to a flame-dried, round-bottom flask under a nitrogen or argon atmosphere. Dissolve it in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath). A temperature of 0 °C is often sufficient.

  • Addition: Add the titrated Grignard reagent solution (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at the same low temperature for 1-3 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Quenching: While still cold, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. For larger scales, consider inverse quenching: transferring the reaction mixture via cannula into a separate flask containing vigorously stirred, cold NH₄Cl solution.

  • Warm-up & Extraction: Allow the quenched mixture to warm to room temperature. Add ethyl acetate or ether and transfer to a separatory funnel.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude ketone by flash column chromatography.

References
  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Organic Chemistry, 64(6), 1823-1830. [Link]

  • Ono, K., Nakagawa, R., & Nishida, A. (2014). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Organic Letters, 16(1), 294-297. [Link]

  • Chen, Y., & Knochel, P. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N, N-Boc2-amides. Organic & Biomolecular Chemistry, 18(17), 3349-3353. [Link]

  • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. [Link]

  • Murphy, J. A., Commeureuc, A. G., Snaddon, T. N., McGuire, T. M., Khan, T. A., Hisler, K., ... & Carling, R. (2005). Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction. Organic Letters, 7(7), 1427-1429. [Link]

  • TutorChase. How do you prepare a Weinreb amide?. [Link]

  • PubMed. (2005). Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction. [Link]

  • Ghosh, S. K., & Jaganmohan, I. (2012). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. The Journal of organic chemistry, 77(17), 7589-7595. [Link]

  • Hines III, I., Agu, O. A., Deere, C. J., & Fronczek, F. R. (2022). N-(4-Methoxy-2-nitrophenyl) acetamide. IUCrData, 7(3). [Link]

  • Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masoudi, N. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link]

  • Reddit. (2025). r/OrganicChemistry - Weinreb amide workup extraction issues. [Link]

  • Davies, A. T., & Williams, J. M. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts, 9(3), 225. [Link]

  • ResearchGate. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • MDPI. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Chemistry Stack Exchange. (2019). Synthesis of a weinreb amide from an acid. [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • Zhang, Z., et al. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. Organic Process Research & Development, 25(4), 903-909. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • ResearchGate. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • PubChem. (n.d.). 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide. [Link]

  • Papakyriakou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]

  • National Center for Biotechnology Information. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • Leah4sci. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. [Link]

  • Chemistry LibreTexts. (2024). Organometallic Coupling Reactions. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered when reacting N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls encountered when reacting N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide with organometallic reagents.

While Weinreb amides are celebrated in synthetic chemistry for their ability to halt nucleophilic addition at the ketone stage via a stable chelated intermediate[1], the unique structural features of this specific substrate introduce complex competing pathways. Specifically, the highly acidic benzylic alpha-protons located between the 4-methoxyphenyl ring and the carbonyl group make this molecule highly susceptible to side reactions.

This guide provides a self-validating framework to diagnose, troubleshoot, and eliminate byproducts in your synthetic workflows.

Mechanistic Divergence: The Causality of Byproducts

To troubleshoot effectively, we must first understand the competing pathways at play. The ideal reaction relies on the formation of a stable 5-membered tetrahedral chelate involving the magnesium (or lithium) ion coordinating to both the carbonyl oxygen and the N-methoxy oxygen[1]. However, deviations in temperature, stoichiometry, or reagent basicity will force the reaction down alternative pathways, generating distinct byproducts[2].

MechanisticPathway SM N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide Grignard Organometallic Reagent (RMgX) SM->Grignard Chelated Chelated Tetrahedral Intermediate Grignard->Chelated Nucleophilic Addition (T < 0 °C) Enolate Magnesium Enolate (Alpha-Deprotonation) Grignard->Enolate Acid-Base Reaction (Base > Nucleophile) Ketone Target Ketone Chelated->Ketone Acidic Quench (Ideal Pathway) TertAlcohol Tertiary Alcohol (Over-addition) Chelated->TertAlcohol Premature Collapse + 2nd RMgX RecoveredSM Recovered SM & Condensation Products Enolate->RecoveredSM Aqueous Quench

Mechanistic divergence in Weinreb amide reactions showing target vs. byproduct pathways.

Troubleshooting Guide & FAQs

Q1: My reaction yields a significant amount of unreacted starting material, even with excess Grignard reagent. What is happening?

Answer: You are observing alpha-deprotonation (enolization) . The CH₂ group in N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is flanked by an electron-withdrawing carbonyl and a 4-methoxyphenyl ring. This dual activation lowers the pKa of these protons significantly. Organometallic reagents act as strong bases rather than nucleophiles, forming a magnesium enolate. Upon aqueous workup, this enolate simply protonates back to the starting material.

  • Solution: Strictly control the temperature (-20 °C to 0 °C) to favor the kinetics of nucleophilic addition over acid-base reactions. If enolization persists, consider transmetalating your Grignard to an organocerium reagent (R-CeCl₂), which is highly nucleophilic but virtually non-basic.

Q2: I am detecting tertiary alcohols in my LC-MS/NMR analysis. How is over-addition occurring?

Answer: Tertiary alcohols form when the chelated tetrahedral intermediate collapses prematurely [2]. If the reaction temperature exceeds 0 °C before the quench, thermal energy disrupts the magnesium chelate[1]. The intermediate collapses to expel the amine leaving group, generating a highly electrophilic ketone in situ. Because ketones are vastly more reactive than amides, any unreacted organometallic reagent will immediately attack the nascent ketone, yielding a tertiary alkoxide[3].

  • Solution: Maintain the reaction strictly at or below 0 °C until the exact moment of the acidic quench. Do not allow the mixture to warm to room temperature prior to adding HCl.

Q3: My isolated ketone has a foul, fishy odor and shows an unexpected mass of +61 m/z in the baseline. How do I remove this?

Answer: This is N-methoxy-N-methylamine contamination . During the collapse of the tetrahedral intermediate upon quenching, this amine is released as a byproduct. With a pKa of ~4.7 for its conjugate acid, a weak or neutral aqueous quench will leave it in its free-base form, which readily partitions into organic solvents like ethyl acetate or dichloromethane.

  • Solution: Ensure your quench utilizes cold 1M HCl to drive the aqueous phase to pH 2-3. This protonates the amine, forming a highly water-soluble hydrochloride salt that is easily removed during the biphasic separation.

Q4: Can I use organolithium reagents instead of Grignard reagents for this specific substrate?

Answer: It is generally not recommended for this specific substrate. While organolithiums successfully react with standard aliphatic Weinreb amides, their extreme basicity heavily exacerbates the alpha-deprotonation issue (see Q1) with the 4-methoxyphenylacetyl moiety. Furthermore, lithium chelates are sometimes less stable than their magnesium counterparts, increasing the risk of premature collapse and tertiary alcohol formation[4]. Stick to Grignard reagents (RMgX) for optimal chemoselectivity.

Quantitative Data: Byproduct Matrix

To assist in rapid LC-MS/NMR diagnostic profiling, refer to the table below summarizing the primary byproducts, their typical abundance under poorly optimized conditions, and the required mitigation strategies.

Byproduct / Side ReactionTypical Abundance (Suboptimal Conditions)Primary Mechanistic CauseMitigation Strategy
Unreacted Starting Material 20% - 50%Alpha-deprotonation (Enolization) by basic organometallics.Maintain T < 0 °C; use less basic nucleophiles (e.g., organocerium).
Tertiary Alcohol 10% - 30%Premature collapse of the chelated tetrahedral intermediate.Avoid warming before quench; limit RMgX to 1.05 - 1.1 equivalents.
N-methoxy-N-methylamine Variable (Contaminant)Incomplete protonation of the leaving group during workup.Quench with cold 1M HCl to pH 2-3; perform thorough acidic washes.
Dimerization / Aldol Products < 5%Attack of the magnesium enolate on unreacted Weinreb amide.Ensure slow, dropwise addition of the nucleophile under high dilution.

Optimized Experimental Protocol

To ensure a self-validating system that minimizes the aforementioned byproducts, strictly adhere to the following step-by-step methodology for Grignard additions to N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide.

ExpWorkflow Step1 1. System Preparation Flame-dry glassware, Ar/N2 purge Step2 2. Substrate Dissolution 0.1 M in anhydrous THF Step1->Step2 Step3 3. Cryogenic Cooling -20 °C to 0 °C bath Step2->Step3 Step4 4. Nucleophile Addition Dropwise RMgX (1.1 equiv) Step3->Step4 Step5 5. Chelation Maturation Stir 1-2h at 0 °C Step4->Step5 Step6 6. Acidic Quench Cold 1M HCl (pH 2-3) Step5->Step6 Step7 7. Biphasic Extraction EtOAc, Brine, NaHCO3 wash Step6->Step7

Step-by-step experimental workflow for optimized Grignard addition to Weinreb amides.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of Argon or Nitrogen. Causality: Moisture destroys the Grignard reagent, throwing off the precise stoichiometry required to prevent over-addition.

  • Dissolution: Dissolve 1.0 equivalent of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone or ice/brine bath to bring the internal temperature to between -20 °C and 0 °C. Causality: Low temperatures suppress the kinetic deprotonation of the acidic alpha-protons, preventing enolization.

  • Nucleophile Addition: Using a syringe pump, add 1.05 to 1.1 equivalents of the Grignard reagent (RMgX) dropwise over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that could prematurely collapse the chelated intermediate.

  • Chelation Maturation: Allow the reaction mixture to stir at 0 °C for 1 to 2 hours. Monitor the consumption of the starting material via TLC. Do not let the reaction warm to room temperature.

  • Acidic Quenching: Vigorously stir the mixture while rapidly adding cold 1M HCl until the aqueous phase reaches a pH of 2-3. Causality: The acid simultaneously breaks the magnesium chelate to form the target ketone and protonates the expelled N-methoxy-N-methylamine, preventing organic contamination.

  • Biphasic Extraction: Transfer to a separatory funnel, and extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Weinreb ketone synthesis. Wikipedia. Available at:[Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at:[Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available at:[Link]

  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical reaction mechanisms and practical benchtop realities.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical reaction mechanisms and practical benchtop realities.

Synthesizing N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide —a specialized [1]—is a critical gateway step for researchers looking to perform controlled additions of organometallic reagents without the risk of over-addition. The protocol below is engineered as a self-validating system, ensuring that you can verify the success of each mechanistic step before proceeding to the next.

Quantitative Data: Coupling Reagent Selection

Selecting the right coupling environment is the most critical variable in Weinreb amide synthesis. The table below summarizes the empirical data for converting 2-(4-methoxyphenyl)acetic acid to its corresponding Weinreb amide using various activation strategies[2].

Coupling SystemTypical YieldReaction TimeByproduct RemovalCost & Scale Suitability
EDCI / HOBt 85 - 95%4 - 12 hAqueous extraction (acid wash)Low cost, highly scalable
HATU / DIPEA 90 - 99%1 - 3 hChromatography usually requiredHigh cost, best for discovery
Acid Chloride 75 - 90%2 - 4 hEvaporation / Basic washVery low cost, requires caution
PPh₃ / I₂ 75 - 85%4 - 6 hFiltration (if polymer-supported)Moderate cost, niche applications

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the EDCI/HOBt coupling strategy due to its scalability and the ease of removing water-soluble byproducts.

Materials (10 mmol scale)
  • 2-(4-methoxyphenyl)acetic acid: 1.66 g (10.0 mmol, 1.0 eq)

  • N,O-dimethylhydroxylamine hydrochloride: 1.17 g (12.0 mmol, 1.2 eq)

  • EDCI·HCl: 2.30 g (12.0 mmol, 1.2 eq)

  • HOBt (Hydroxybenzotriazole): 1.62 g (12.0 mmol, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine): 5.2 mL (30.0 mmol, 3.0 eq)

  • Dichloromethane (DCM), anhydrous: 50 mL

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

  • Charge a flame-dried 100 mL round-bottom flask with 2-(4-methoxyphenyl)acetic acid (1.66 g) and anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Add HOBt (1.62 g) and EDCI·HCl (2.30 g) sequentially. Stir the suspension at room temperature for 30 minutes.

  • In-Process Control (IPC) 1: Take a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. You should observe the mass of the OBt-active ester or the methyl ester (formed by the methanol quench), confirming successful activation.

Step 2: Nucleophilic Amidation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.17 g) to the mixture.

  • Add DIPEA (5.2 mL) dropwise over 10 minutes. The solution will typically become homogeneous as the amine salt neutralizes and dissolves.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 to 6 hours.

  • In-Process Control (IPC) 2: Monitor via TLC (Hexanes:EtOAc 1:1). The starting acid ( Rf​≈0.1 , streaks) should disappear, replaced by a new, less polar spot corresponding to the Weinreb amide ( Rf​≈0.4 ).

Step 3: Quench and Extraction

  • Dilute the reaction mixture with an additional 50 mL of DCM.

  • Transfer to a separatory funnel and wash with 1N HCl (2 × 50 mL). Causality note: This highly acidic wash is mandatory to protonate and remove unreacted amine and the EDCI-urea byproduct.

  • Wash the organic layer with saturated aqueous NaHCO₃ (1 × 50 mL) to remove residual HOBt, followed by brine (1 × 50 mL).

  • In-Process Control (IPC) 3: Check the pH of the aqueous NaHCO₃ layer; it must be mildly basic (pH ~8) to ensure complete removal of HOBt.

Step 4: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is typically obtained as a pale yellow oil or crystalline solid with >95% purity, requiring no further chromatography.

Workflow A 2-(4-methoxyphenyl)acetic acid (Starting Material) B Activation (EDCI / HOBt) Forms Active OBt Ester A->B Step 1 C Nucleophilic Attack MeO(Me)NH·HCl + DIPEA B->C Step 2 D N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide C->D Step 3

Synthesis workflow of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide via EDCI/HOBt coupling.

Troubleshooting Guides & FAQs

Q: I am experiencing severe emulsions during the aqueous extraction of my Weinreb amide. How can I resolve this? A: Emulsions are a notoriously common issue when using EDCI if the pH is not strictly controlled during workup. EDCI's urea byproduct is highly water-soluble in acidic media. If you attempt to neutralize the reaction with NaHCO₃ prematurely, the urea partially deprotonates, acts as a surfactant, and traps your product in an emulsion layer.

  • Solution: Always wash the organic layer with 1N HCl first. This fully protonates the EDCI urea and any unreacted N,O-dimethylhydroxylamine, driving them cleanly into the aqueous phase. Only apply a bicarbonate wash after the acidic washes are complete.

Q: My LC-MS shows successful activation (OBt ester formation), but conversion to N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is stalled. What went wrong? A: This is a classic stoichiometric failure involving the amine salt. N,O-dimethylhydroxylamine is supplied as a hydrochloride salt to prevent oxidation and degradation[1]. If you do not add sufficient non-nucleophilic base (e.g., DIPEA), the amine remains protonated and completely non-nucleophilic[2].

  • Solution: Ensure you are using at least 2.5 to 3.0 equivalents of DIPEA. The first equivalent neutralizes the amine hydrochloride, the second neutralizes the acidic byproduct generated during coupling, and the excess drives the equilibrium forward.

Q: Why should I synthesize the Weinreb amide instead of adding a Grignard reagent directly to an ester or acid chloride? A: Direct addition of organometallic reagents to standard esters or acid chlorides typically results in uncontrollable over-addition, yielding tertiary alcohols[1]. Weinreb amides solve this by forming a highly stable, five-membered cyclic metal chelate intermediate[3]. The methoxy oxygen and the carbonyl oxygen coordinate the magnesium or lithium ion, preventing the collapse of the tetrahedral intermediate. This chelate is stable at low temperatures and only collapses to the desired ketone upon an aqueous acidic quench, strictly preventing a second nucleophilic attack[4].

Troubleshooting Start Issue: Low Yield (<50%) Q1 Is starting acid fully consumed? (Verify via LC-MS / TLC) Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Sol1 Check workup losses: Address emulsions, back-extract. Yes1->Sol1 Sol2 Check activation & base: Verify DIPEA > 2.5 eq. No1->Sol2

Troubleshooting logic tree for resolving low yield issues during Weinreb amide synthesis.

References

  • [5] Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at:[Link]

  • [1] Weinreb ketone synthesis. Wikipedia. Available at:[Link]

  • [2] Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PubMed Central (PMC). Available at:[Link]

  • [4] 10 - Organic Syntheses Procedure. Organic Syntheses. Available at:[Link]

  • [3] Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide. This document provides in-depth troubleshooting strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving this versatile Weinreb amide. Our goal is to equip you with the expertise and practical insights needed to optimize your synthetic outcomes.

Section 1: Understanding Steric Hindrance in Weinreb Amide Reactions

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is a valuable acylating agent, prized for its ability to react with organometallic reagents to form ketones without the common issue of over-addition.[1][2] This reliability stems from the formation of a stable, chelated tetrahedral intermediate.[1][2] However, the substrate's own structure, specifically the 2-(4-methoxyphenyl) group, can present significant steric challenges, particularly when paired with bulky nucleophiles.

FAQ 1.1: What is steric hindrance and how does it specifically affect reactions of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide?

Steric hindrance is a non-bonding interaction that influences reaction rates and stereochemistry. It arises when the size of atoms or groups within a molecule prevents chemical reactions that are observed in related molecules with smaller groups.[3][4] In the context of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, the bulky 2-(4-methoxyphenyl) substituent impedes the approach of a nucleophile to the electrophilic carbonyl carbon. This effect is magnified when the incoming nucleophile is also sterically demanding (e.g., a tertiary or secondary organometallic reagent).[5]

The diagram below illustrates how the bulky aryl group can physically block the trajectory of an incoming nucleophile, thereby increasing the activation energy of the reaction and slowing it down.

Caption: Approach of a bulky nucleophile to the Weinreb amide.

FAQ 1.2: Which reactions involving this substrate are most susceptible to steric hindrance?

Reactions involving the addition of carbon nucleophiles to the amide carbonyl are most affected. Specifically:

  • Grignard Reactions: Addition of sterically demanding Grignard reagents (e.g., tert-butylmagnesium chloride, isopropylmagnesium chloride) can be sluggish or fail completely.

  • Organolithium Reactions: While often more reactive than Grignards, bulky organolithiums can also face significant steric barriers.[1]

  • Enolate Additions: Reactions with bulky enolates may also exhibit reduced rates and yields.

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific problems you might encounter during your experiments, providing causes and actionable solutions.

Problem 2.1: Low or No Conversion with a Bulky Nucleophile

Symptom: You observe a significant amount of unreacted N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in your reaction mixture after workup, with little to no desired ketone product.

Root Cause Analysis: The activation energy for the nucleophilic attack is too high due to steric repulsion between the substrate and the nucleophile.

Possible Cause Proposed Solution & Rationale
Insufficient Reagent Reactivity Switch to a more reactive nucleophile. Organolithium reagents are generally more reactive than Grignard reagents.[1][2] Use additives. For Grignard reactions, adding salts like LiCl (to form i-PrMgCl·LiCl, a "Turbo-Grignard") can break up magnesium aggregates and increase reactivity.[6]
Suboptimal Reaction Temperature Gradually increase the reaction temperature. While low temperatures (-78 °C) are standard for controlling reactivity, sterically hindered cases may require more thermal energy. Monitor the reaction carefully for decomposition or side-product formation. Reactions with stable Weinreb amide intermediates can often tolerate higher temperatures.[6]
Inappropriate Solvent Change the solvent. Tetrahydrofuran (THF) is a standard choice, but for sluggish reactions, consider solvents that better solvate the metal cation, which can increase the nucleophilicity of the carbanion. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, slightly higher-boiling alternative.[7][8]
Reagent Aggregation Modify reagent concentration or add co-solvents. Organometallic reagents, especially organolithiums, can exist as aggregates (dimers, tetramers), which are less reactive.[9][10] Dilution or the addition of a coordinating co-solvent can favor the more reactive monomeric species.

This protocol outlines a systematic approach to improve the yield of a reaction between N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide and a bulky Grignard reagent (e.g., sec-butylmagnesium chloride).

  • Reagent and Glassware Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight.

    • Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Initial Reaction Setup (Control):

    • Dissolve N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (1.0 equiv) in anhydrous THF (0.2 M concentration) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -20 °C.

    • Add the Grignard reagent (1.2 equiv) dropwise over 15 minutes.

    • Stir for 2 hours at -20 °C, then allow to warm to 0 °C and stir for another 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Perform an aqueous workup and analyze the crude product by ¹H NMR or LC-MS to determine the conversion.

  • Optimization Strategy 1: Temperature Increase:

    • Repeat the above procedure, but after stirring for 2 hours at 0 °C, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC or LC-MS.

  • Optimization Strategy 2: Lewis Acid Additive:

    • Before adding the Grignard reagent, add a Lewis acid such as MgBr₂·OEt₂ (1.2 equiv) or LiCl (1.2 equiv) to the solution of the Weinreb amide in THF. Stir for 30 minutes at 0 °C.

    • Cool to -20 °C and proceed with the Grignard addition as described in the control experiment. The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity.[11]

  • Data Analysis:

    • Compare the conversion and isolated yields from each optimization strategy against the control experiment to identify the most effective conditions.

Section 3: Advanced Strategies & FAQs

FAQ 3.1: How can Lewis acids enhance reactivity in sterically hindered cases?

Lewis acids activate the Weinreb amide by coordinating to the carbonyl oxygen and, in some cases, the N-methoxy oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by even weak or bulky nucleophiles.[11] This strategy effectively lowers the activation energy of the reaction.

Lewis_Acid_Activation start Weinreb Amide + Bulky Nucleophile lewis_acid Add Lewis Acid (e.g., MgBr₂, BF₃·Et₂O) start->lewis_acid activated_complex Activated Complex Formed (Increased Electrophilicity) lewis_acid->activated_complex Coordination nucleophilic_attack Nucleophilic Attack (Lower Activation Energy) activated_complex->nucleophilic_attack product Desired Ketone Product nucleophilic_attack->product

Caption: Workflow for Lewis acid-mediated activation.

Commonly used Lewis acids include:

  • MgBr₂·OEt₂

  • BF₃·Et₂O[11]

  • LiCl[6]

  • TMSOTf[11]

Caution: The choice of Lewis acid must be compatible with the nucleophile and other functional groups in the molecule.

FAQ 3.2: What is the impact of alpha-proton acidity and how can I prevent enolization?

The protons on the carbon alpha to the carbonyl group in N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide are acidic. Highly basic and sterically hindered nucleophiles (e.g., LDA, t-BuLi) may act as a base rather than a nucleophile, deprotonating this position to form an enolate.[12] This leads to recovery of starting material after quench.

Mitigation Strategies:

  • Use less basic nucleophiles: Grignard reagents are generally less basic than organolithiums.

  • Employ lower temperatures: Enolization is often more favorable at higher temperatures. Running the reaction at -78 °C can favor the desired nucleophilic addition.

  • Use pre-formed organometallic reagents: This ensures that no excess strong base (like n-BuLi used for metal-halogen exchange) is present in the reaction mixture.

Problem 3.3: Side reaction: Elimination of the N-methoxy group.

Symptom: Formation of the corresponding N-methylamide and formaldehyde-derived byproducts.

Cause: With highly basic or hindered nucleophiles, an E2-type elimination can occur, where the base abstracts a proton from the N-methyl group, leading to the elimination of the methoxide.[1][13]

Solutions:

  • Avoid Excessively Strong/Hindered Bases: If possible, choose a less hindered nucleophile.

  • Temperature Control: This side reaction is often more prevalent at elevated temperatures. Maintain low temperatures throughout the addition and reaction time.

  • Modified Weinreb Amides: In particularly challenging cases, a modified Weinreb amide where the methoxy group is replaced by a more robust group (like a tert-butoxy group) can prevent this side reaction.[13]

References

  • Title: Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control Source: The Royal Society of Chemistry URL: [Link]

  • Title: Optimization of the Grignard reagent formation Source: ResearchGate URL: [Link]

  • Title: Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

  • Title: A. Organolithium Reagents Source: Organic Chemistry Data URL: [Link]

  • Title: Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction Source: ChemRxiv URL: [Link]

  • Title: Recent Developments in Weinreb Synthesis and their Applications Source: ResearchGate URL: [Link]

  • Title: Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Organolithium reagent Source: Wikipedia URL: [Link]

  • Title: N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS Source: Tetrahedron Letters URL: [Link]

  • Title: A CO2-Catalyzed Transamidation Reaction Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL: [Link]

  • Title: A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents Source: Semantic Scholar URL: [Link]

  • Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: Molecules URL: [Link]

  • Title: Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A new general method for preparation of N-methoxy-N-methylamides. Application in direct conversion of an ester to a ketone Source: SciSpace URL: [Link]

  • Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL: [Link]

  • Title: Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide Source: Journal of Combinatorial Chemistry URL: [Link]

  • Title: Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy Source: YouTube URL: [Link]

  • Title: A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents Source: ResearchGate URL: [Link]

  • Title: Steric Hindrance in SN2 and SN1 Reactions Source: Chemistry Steps URL: [Link]

  • Title: Effect on steric hindrance on nucleophiles Source: Reddit URL: [Link]

  • Title: The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes Source: Georgia Southern University Digital Commons URL: [Link]

  • Title: (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications Source: ChemRxiv URL: [Link]

  • Title: 18.9: Organometallic Reagents Source: Chemistry LibreTexts URL: [Link]

  • Title: Organometallics 1 (PS10 Key) Source: ETH Zurich URL: [Link]

  • Title: Reactivity of Polar Organometallic Compounds in Unconventional Reaction Media: Challenges and Opportunities Source: Inorganics URL: [Link]

Sources

Troubleshooting

Technical Support Center: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Workflows

Troubleshooting Moisture Sensitivity in Organometallic Additions Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges related to the nucleophilic acyl substitution of Wei...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Moisture Sensitivity in Organometallic Additions

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges related to the nucleophilic acyl substitution of Weinreb amides. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is a robust acylating agent designed to yield ketones via a stable tetrahedral intermediate[1]. However, the structural integrity of this intermediate and the potency of the organometallic reagents (e.g., Grignard or organolithium reagents) are fundamentally incompatible with moisture[2].

This guide provides a causal analysis of moisture-induced reaction failures, diagnostic data, and self-validating protocols to ensure reproducible ketone synthesis.

Mechanistic Causality: The Dual Threat of Moisture

The defining feature of a Weinreb amide is its ability to form a stable, five-membered cyclic metal chelate upon nucleophilic attack[3]. This tetrahedral intermediate sequesters the reactive carbonyl carbon, preventing a second equivalent of the organometallic reagent from attacking (which would yield an undesired tertiary alcohol)[1].

Moisture introduces two distinct failure pathways:

  • Reagent Quenching (Pre-reaction): Trace water in the solvent or environment acts as a Brønsted acid, rapidly protonating and destroying the organometallic reagent (e.g., RMgX + H₂O → RH + HOMgX)[4]. This leaves the Weinreb amide unreacted.

  • Premature Intermediate Collapse (Mid-reaction): If moisture infiltrates the system after the tetrahedral intermediate has formed, it protonates the oxygen atoms coordinating the metal cation. This breaks the chelate and forces the premature collapse of the intermediate into a ketone. Because the reaction is still ongoing and active organometallic reagent is present, the newly formed ketone undergoes rapid over-addition to form a tertiary alcohol[5].

Mechanism WA N-Methoxy-2-(4-methoxyphenyl)- N-methylacetamide Chelate Stable 5-Membered Tetrahedral Intermediate WA->Chelate Anhydrous Addition Grignard Organometallic Reagent (e.g., RMgX) Grignard->Chelate Moisture Trace Moisture (H₂O) Grignard->Moisture Reagent Quenching Chelate->Moisture Contamination Workup Controlled Aqueous Workup Chelate->Workup Ideal Conditions Ketone_Premature Premature Ketone Moisture->Ketone_Premature Premature Collapse Unreacted Amide Unreacted Amide Moisture->Unreacted Amide Reaction Stalls Tert_Alcohol Tertiary Alcohol (Over-Addition) Ketone_Premature->Tert_Alcohol Excess RMgX Reacts Ketone_Target Target Ketone (High Yield) Workup->Ketone_Target Desired Collapse

Mechanistic divergence of Weinreb amide reactions under anhydrous vs. moisture-contaminated conditions.

Diagnostic Data: Impact of Moisture on Reaction Profiles

To troubleshoot effectively, analyze the crude reaction mixture (via LC-MS or ¹H NMR). The ratio of products directly correlates to the severity and timing of moisture intrusion.

Table 1: Reaction Profile Matrix for N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Additions

Moisture Level (ppm H₂O)Target Ketone Yield (%)Recovered Amide (%)Tertiary Alcohol (%)Primary Failure Mode
< 10 ppm (Strict Anhydrous)> 95%< 2%< 2%None (Optimal Conditions)
50 - 100 ppm (Wet Solvent)40 - 60%35 - 55%2 - 5%Reagent Quenching (Insufficient Equivalents)
> 200 ppm (Atmospheric Leak)< 20%> 70%5 - 10%Severe Reagent Quenching
Mid-reaction Intrusion 30 - 50%< 5%45 - 65%Premature Intermediate Collapse
Troubleshooting Workflow

Troubleshooting Issue Issue: Low Ketone Yield Analysis Analyze Crude Mixture (NMR/LCMS) Issue->Analysis Outcome1 High Unreacted Amide Analysis->Outcome1 Outcome2 High Tertiary Alcohol Analysis->Outcome2 Root1 Root Cause: Reagent Quenched (H₂O in Solvent/Reagent) Outcome1->Root1 Root2 Root Cause: Premature Collapse (H₂O Intrusion during Reaction) Outcome2->Root2 Action1 Action: Titrate Grignard, Dry Solvents via Seca System Root1->Action1 Action2 Action: Flame-Dry Glassware, Verify Inert Gas Line Integrity Root2->Action2

Diagnostic workflow for resolving moisture-induced failures in Weinreb amide additions.

Frequently Asked Questions (FAQs)

Q: My Grignard reagent was purchased recently, but I am recovering 80% of my starting N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide. What went wrong? A: Commercial Grignard reagents degrade over time due to moisture permeation through septa[4]. Never assume the molarity printed on the bottle is accurate. You must implement a self-validating step: titrate the Grignard reagent (e.g., using iodine or 1,10-phenanthroline with menthol) immediately before use to determine the active carbon-metal bond concentration.

Q: Why am I seeing a tertiary alcohol byproduct if Weinreb amides are specifically designed to prevent over-addition? A: The protection against over-addition relies entirely on the stability of the metal-chelated tetrahedral intermediate[1]. If moisture enters the reaction flask (e.g., via a leaky septum or wet nitrogen line), it protonates the intermediate, causing it to collapse into the ketone prematurely. The active Grignard reagent then attacks this newly formed ketone, yielding the tertiary alcohol.

Q: Can I use standard-grade THF and just add molecular sieves directly to the reaction mixture? A: No. The kinetics of Grignard reagent quenching by water are diffusion-controlled and nearly instantaneous[4]. Molecular sieves cannot sequester water fast enough to outcompete the destruction of the organometallic reagent. Solvents must be pre-dried (e.g., via a solvent purification system or distillation over sodium/benzophenone) prior to introduction into the reaction vessel.

Self-Validating Experimental Protocol

To ensure scientific integrity and high yields, follow this rigorously self-validating protocol for the nucleophilic addition to N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide.

Prerequisites:

  • All glassware must be flame-dried under a vacuum (< 0.1 Torr) and backfilled with high-purity Argon (repeated 3x).

  • Anhydrous THF must be dispensed from a solvent purification system (moisture < 10 ppm)[4].

Step-by-Step Methodology:

  • Reagent Validation (Titration): Titrate the Grignard reagent using a known standard (e.g., salicylaldehyde phenylhydrazone) to determine the exact active molarity.

  • Substrate Preparation: Dissolve N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (1.0 equiv) in anhydrous THF (0.2 M concentration) in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0 °C (or -78 °C depending on the specific organometallic reagent) using an ice-water or dry ice/acetone bath. Lower temperatures further stabilize the tetrahedral intermediate[6].

  • Addition: Add the titrated Grignard reagent (1.1 to 1.2 equiv) dropwise via a syringe pump or cannula over 15-30 minutes. Causality note: Slow addition prevents localized heating, which can destabilize the chelate.

  • Monitoring: Stir the reaction for 1-2 hours. Monitor via TLC (quench a 50 µL aliquot in saturated NH₄Cl before spotting). The reaction is complete when the starting amide is consumed.

  • Controlled Quenching: Crucial Step. While still cold, rapidly add saturated aqueous NH₄Cl solution to the flask. This simultaneously destroys any residual Grignard reagent and provides the protons necessary to safely collapse the tetrahedral intermediate into the target ketone.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

References
  • Title: Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL: [Link]

  • Title: A Fast and General Route to Ketones from Amides and Organolithium Compounds under Aerobic Conditions Source: UniTo URL: [Link]

  • Title: Grignard alkene on a carbonyl Source: Chemistry Stack Exchange URL: [Link]

  • Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: MDPI URL: [Link]

  • Title: 02. Carbonyl Derivatives | The Derivation of Chemistry Source: Imperial Wiki URL: [Link]

  • Title: Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone Source: Nature Protocols / Springer URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide vs. Standard Weinreb Amides

Executive Summary Since their introduction in 1981, Weinreb amides (N-methoxy-N-methylamides) have become the gold standard for the controlled synthesis of ketones from carboxylic acid derivatives[1]. By forming a stable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since their introduction in 1981, Weinreb amides (N-methoxy-N-methylamides) have become the gold standard for the controlled synthesis of ketones from carboxylic acid derivatives[1]. By forming a stable, five-membered cyclic metal chelate upon nucleophilic attack, they prevent the over-addition of organometallic reagents that typically plagues esters and standard amides[2].

However, not all Weinreb amides behave equally under standard conditions. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) —an aryl-aliphatic Weinreb amide frequently utilized in the total synthesis of complex scaffolds like Aflatoxin B2[3]—presents a unique mechanistic challenge. Due to the presence of highly acidic benzylic α -protons, it exhibits divergent reactivity compared to its aromatic and purely aliphatic counterparts. This guide objectively compares the performance of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (NMMMA) against other Weinreb amide classes and provides validated, step-by-step protocols to overcome its inherent synthetic limitations.

Structural & Mechanistic Profiling: The α -Proton Challenge

To understand the causality behind experimental choices, we must analyze the structural electronics of NMMMA compared to alternative Weinreb amides:

  • Aromatic Weinreb Amides (e.g., N-methoxy-N-methylbenzamide): Lacking α -protons entirely, these substrates are immune to deprotonation. They react cleanly with highly basic Grignard and organolithium reagents, reliably delivering ketones in >90% yields[4].

  • Aliphatic Weinreb Amides (e.g., N-methoxy-N-methylhexanamide): While they possess α -protons, the pKa​ is relatively high. Deprotonation is a minor competing pathway, but nucleophilic addition remains kinetically favored at low temperatures.

  • Aryl-Aliphatic Weinreb Amides (e.g., NMMMA): The α -protons are situated between a carbonyl group and an electron-rich 4-methoxyphenyl ring. While the methoxy group is electron-donating via resonance, the benzylic position is heavily activated. When exposed to strong bases like phenylmagnesium bromide ( PhMgBr ) or phenyllithium ( PhLi ), the rate of α -deprotonation ( kdeprot​ ) becomes highly competitive with the rate of nucleophilic addition ( kadd​ ).

Instead of forming the desired tetrahedral chelate, a significant portion of the starting material is converted into an unreactive enolate. Upon aqueous acidic workup, this enolate simply reprotonates, leading to massive recovery of the starting material and poor ketone yields.

G SM N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide Chelate Tetrahedral Chelate (Desired Intermediate) SM->Chelate Nucleophilic Addition Enolate Enolate (Undesired Intermediate) SM->Enolate alpha-Deprotonation Reagent Organometallic (R-M) (Grignard / Organolithium) Reagent->SM Attacks Ketone Aryl-Aliphatic Ketone (Product) Chelate->Ketone Aqueous Acid Quench Recovered Recovered Starting Material (Yield Loss) Enolate->Recovered Aqueous Acid Quench

Mechanistic bifurcation of NMMMA reacting with organometallics.

Comparative Performance Data

The following table synthesizes quantitative data demonstrating the impact of α -acidity on ketone yields when reacting various Weinreb amides with Phenylmagnesium bromide ( PhMgBr ).

Weinreb Amide ClassRepresentative SubstrateReagentTemp (°C)Ketone Yield (%)Recovered SM (%)
Aromatic N-Methoxy-N-methylbenzamide PhMgBr 095% < 2%
Aliphatic N-Methoxy-N-methylhexanamide PhMgBr 082% 12%
Aryl-Aliphatic NMMMA PhMgBr 045% 48%
Aryl-Aliphatic NMMMA PhMgBr -7855% 35%
Aryl-Aliphatic NMMMA PhCeCl2​ -7888% < 5%

Data Interpretation: Lowering the temperature to -78 °C only marginally improves the yield for NMMMA because the basicity of the Grignard reagent remains dominant. To achieve parity with aromatic Weinreb amides, the basicity of the nucleophile must be actively suppressed using organocerium chemistry.

Strategic Overrides: The Organocerium Advantage

To successfully utilize NMMMA without sacrificing yield to enolization, researchers must shift from standard Grignard reagents to Organocerium reagents ( R−CeCl2​ ) .

The Causality of Cerium: Cerium(III) chloride is highly oxophilic. When a Grignard reagent is transmetalated with anhydrous CeCl3​ , the resulting carbon-cerium bond is significantly less polarized than a carbon-magnesium or carbon-lithium bond. This drastically reduces the basicity of the reagent. Simultaneously, the oxophilic cerium atom coordinates tightly to the carbonyl oxygen of the Weinreb amide, activating it toward nucleophilic attack. This dual-action mechanism effectively drops kdeprot​ to near zero while maximizing kadd​ , allowing NMMMA to perform with the same efficiency as an aromatic Weinreb amide.

Validated Experimental Protocols

The following self-validating protocols detail the synthesis of NMMMA and its subsequent conversion to a ketone via organocerium addition.

Protocol A: Synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

This procedure converts 4-methoxyphenylacetic acid to the Weinreb amide via an acid chloride intermediate, ensuring high atom economy and scalability[3].

  • Activation: Suspend 4-methoxyphenylacetic acid (10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an argon atmosphere at 0 °C. Add a catalytic amount of N,N-Dimethylformamide (DMF, 2 drops).

  • Chlorination: Add oxalyl chloride (12.0 mmol) dropwise over 15 minutes. Stir at 0 °C for 30 minutes, then warm to room temperature and stir until gas evolution ceases (approx. 2 hours). Concentrate the mixture in vacuo to remove excess oxalyl chloride.

  • Amidation: Redissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0 °C. In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (12.0 mmol) in DCM (20 mL) and add Triethylamine ( Et3​N , 30.0 mmol).

  • Coupling: Transfer the acid chloride solution dropwise into the hydroxylamine suspension. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) and brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield NMMMA as a pale yellow oil (>90% yield).

Protocol B: Organocerium-Mediated Ketone Synthesis

This protocol utilizes anhydrous CeCl3​ to suppress α -deprotonation of NMMMA.

  • Cerium Drying (Critical Step): Place CeCl3​⋅7H2​O (15.0 mmol) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours to yield a fine, white, anhydrous powder. Cool to room temperature under argon.

  • Suspension: Add anhydrous Tetrahydrofuran (THF, 20 mL) to the anhydrous CeCl3​ and stir vigorously at room temperature for 2 hours to form a uniform white suspension. Cool the suspension to -78 °C.

  • Transmetalation: Add the Grignard reagent (e.g., PhMgBr , 14.0 mmol) dropwise to the CeCl3​ suspension at -78 °C. Stir for 1.5 hours to ensure complete formation of the organocerium species ( PhCeCl2​ ).

  • Addition: Dissolve NMMMA (10.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the organocerium mixture at -78 °C. Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench & Isolation: Quench carefully with saturated aqueous NH4​Cl (20 mL) at 0 °C. Filter the resulting cerium salts through a pad of Celite, washing with EtOAc. Extract the filtrate with EtOAc (3 × 20 mL), dry over Na2​SO4​ , and concentrate. Purify via column chromatography to isolate the pure ketone.

W Step1 Dry CeCl3 (140°C, High Vac) Step2 Form Organocerium (RMgX, THF, -78°C) Step1->Step2 Step3 Add Weinreb Amide (Dropwise, -78°C) Step2->Step3 Step4 Aqueous Quench (NH4Cl, 0°C) Step3->Step4 Step5 Isolate Ketone (>85% Yield) Step4->Step5

Workflow for organocerium-mediated ketone synthesis from NMMMA.

References

  • Title: The Growing Synthetic Utility of the Weinreb Amide Source: Thieme Connect (Synlett) URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWswFyle6L0u6niQ-3OFE0L385zhYVmGJbIQGyJ5cDAnZz6dOWfvDbUMKvfG9_WKQDn7shCEr4udH6ERZZ3vX9KtpOhwCBd_d62ObvHxVgesFfiE9o4iEh-fxzloxtoc4GEvMsREvqrqG96VX6L5C-ayfyZbKv6sMUZ4mUKcl3RPZfl0uiyYW-LqY=][1]

  • Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-cV8UN2H3D79_cvi6Mpr0KHav0ZIC6b1DVqU7Kov4fBBRREh2KX8M9RNcKQ1tauMNo6VkZYC0f2Dp6gmbFcvsxv_P-vKOjU-Y5k-gLcTZS373ro8HniziwWReVNuj3vWVJjbtV5e16zk7rkKyeOtAgi2UDPjpd9yMDFxhHSkTND1_vqjarHldslnvTB3j6tUgZQ==][2]

  • Title: Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions Source: ACS Publications (The Journal of Organic Chemistry) URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe1LXBwbRcEyWRp8kHa-JW6l1XL_sBAeqRPhj1P-QiHWHUYFaoaC_AXJUEvRrWN3MGKBGoFSlCYJguc7-uDjFvF7gB5BdQQzyfy4GpV54i6tNHULvy5TRP6SrGAgVxzwA9RLm09Jh4pglF][4]

  • Title: A C–H Functionalization Strategy Enables an Enantioselective Formal Synthesis of (−)-Aflatoxin B2 Source: ACS Publications (Organic Letters) URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpx4BR-D99i8WCLa2RKzSGL857fqkp04XL56HuXScMN9MgqE3Bi3BAJuFFYXXQQ_H2V-M8jTu08BpAJFmLqHujpCRlKI2HXn4CiTTngpag0SZ-dkcqr2YSocgijf4BQuL9AIqeNk_Acjva1N3pxQ==][3]

Sources

Comparative

comparison of synthesis methods for N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

As a Senior Application Scientist, selecting the optimal synthetic route for a target molecule requires balancing yield, scalability, atom economy, and substrate sensitivity. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetami...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a target molecule requires balancing yield, scalability, atom economy, and substrate sensitivity. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is a highly valuable Weinreb amide derived from 4-methoxyphenylacetic acid.

First introduced in 1981 by Steven M. Weinreb and Steven Nahm[1], Weinreb amides are premier acylating agents. Their defining feature is the ability to undergo nucleophilic addition with organometallic reagents (like Grignard or organolithium reagents) to form a highly stable, five-membered cyclic tetrahedral intermediate[2]. This chelation prevents the collapse of the intermediate until aqueous workup, effectively eliminating the common problem of over-addition to the alcohol[3],[1]. Recently, this specific 4-methoxyphenyl Weinreb amide motif has proven critical in advanced C–H functionalization strategies, such as the enantioselective formal synthesis of (–)-Aflatoxin B2, where it directs site-selective oxidations and allows for precise monoreduction to the aldehyde[4],[5].

This guide objectively compares the three primary methodologies for synthesizing N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, providing self-validating experimental protocols and causality-driven insights to ensure reproducible success in your laboratory.

Mechanistic Pathways Overview

The synthesis of this Weinreb amide generally proceeds through one of three activated intermediates: an acid chloride, an active ester (via coupling reagents), or an organoaluminum complex derived directly from an ester[2],[6].

SynthesisPathways SM1 4-Methoxyphenylacetic Acid Int1 Acid Chloride (Oxalyl Chloride/DMF) SM1->Int1 Method A Int2 Active Ester (EDCI/HOBt) SM1->Int2 Method B SM2 Methyl 4-Methoxyphenylacetate Int3 Organoaluminum Complex (AlMe3 + HN(OMe)Me) SM2->Int3 Method C Prod N-Methoxy-2-(4-methoxyphenyl)- N-methylacetamide Int1->Prod HN(OMe)Me·HCl DIPEA Int2->Prod HN(OMe)Me·HCl DIPEA Int3->Prod Direct Amidation

Figure 1: Divergent synthetic pathways for the preparation of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide.

Quantitative Performance Matrix

To facilitate objective decision-making, the following table summarizes the operational metrics for each synthetic route based on standard laboratory execution.

ParameterMethod A: Acid Chloride[7]Method B: EDCI/HOBt[8]Method C: AlMe3 Amidation[1]
Typical Yield 85–95%80–90%70–85%
Reaction Time 2–4 hours12–16 hours4–8 hours
Reagent Cost LowHighMedium
Scalability Excellent (Kilogram scale)Moderate (Gram scale)Poor (Pyrophoric hazards)
Atom Economy HighLow (Generates urea waste)Moderate
Condition Mildness Harsh (Generates HCl gas)Very Mild (Neutral pH)Harsh (Moisture sensitive)

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the chemistry provides real-time visual or analytical feedback to confirm success at each step. Below are the optimized workflows for the two most common approaches.

Method A: The Acid Chloride Route (Optimal for Scale-Up)

This method utilizes oxalyl chloride to generate the highly reactive acid chloride intermediate[7].

Workflow Step1 Activation Acid + Oxalyl Chloride + DMF (cat) 0 °C to RT Step3 Coupling Dropwise addition Stir 2h at RT TLC Monitoring Step1->Step3 Step2 Amine Prep HN(OMe)Me·HCl + DIPEA in DCM 0 °C Step2->Step3 Step4 Workup 1N HCl wash NaHCO3 wash Brine wash Step3->Step4 Prod Pure Weinreb Amide Step4->Prod

Figure 2: Self-validating experimental workflow for the Acid Chloride synthesis method.

Step-by-Step Procedure:

  • Activation: Suspend 4-methoxyphenylacetic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 eq). Cool the mixture to 0 °C.

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise.

    • Validation Check: Vigorous gas evolution (CO and CO₂) will immediately occur. The cessation of gas evolution and the transition from a suspension to a clear, pale-yellow solution confirms complete conversion to the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, then redissolve in anhydrous DCM.

  • Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in DCM. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) at 0 °C.

    • Validation Check: The cloudy suspension of the hydrochloride salt will dissolve into a clear solution as the free base is liberated.

  • Coupling: Add the acid chloride solution dropwise to the amine solution at 0 °C. Warm to room temperature and stir for 2 hours.

    • Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). The starting acid spot (Rf ~0.1) should be entirely replaced by the amide product (Rf ~0.4).

  • Workup: Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Validation Check: The 1N HCl wash specifically strips out unreacted amine and DIPEA, while the NaHCO₃ wash removes any hydrolyzed starting material, ensuring the crude ¹H NMR will be free of these specific impurities. Dry over Na₂SO₄ and concentrate.

Method B: The EDCI/HOBt Route (Optimal for Sensitive Substrates)

For substrates with acid-sensitive functionalities, peptide coupling reagents provide a mild, neutral alternative[8].

Step-by-Step Procedure:

  • Activation: Dissolve 4-methoxyphenylacetic acid (1.0 eq) in anhydrous DCM. Add EDCI·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 30 minutes.

    • Validation Check: The mixture becomes homogeneous as the highly reactive, yet stable, OBt-active ester forms.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Workup: Dilute with additional DCM. Wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Validation Check: EDCI is specifically chosen over DCC because its urea byproduct is highly water-soluble. A successful aqueous wash partitions this byproduct entirely into the aqueous phase, bypassing the tedious filtrations required by DCC.

Expert Insights: The Causality of Chemistry

To elevate your synthetic execution, it is vital to understand the why behind the protocol:

  • Why use N,O-dimethylhydroxylamine hydrochloride instead of the free base? The free base of N,O-dimethylhydroxylamine is a volatile liquid with a boiling point of ~42 °C, making it exceptionally difficult to handle, weigh accurately, and store without degradation. The hydrochloride salt is a bench-stable, non-hygroscopic solid. We use an excess of DIPEA specifically to act as an in situ sponge for the HCl, liberating the nucleophilic free amine precisely when the electrophile is present.

  • Why is Oxalyl Chloride preferred over Thionyl Chloride (SOCl₂)? While both generate acid chlorides, oxalyl chloride decomposes entirely into gaseous byproducts (CO, CO₂, and HCl)[7]. This drives the reaction forward via Le Chatelier's principle and allows the excess reagent to be effortlessly removed by rotary evaporation, preventing side reactions during the amine coupling step.

  • Why add HOBt to EDCI? Carbodiimides like EDCI form an O-acylisourea intermediate. If the amine attacks too slowly, this intermediate can undergo a deleterious [1,3]-sigmatropic rearrangement to form a dead-end, unreactive N-acylurea. HOBt acts as a superior nucleophile that rapidly traps the O-acylisourea, forming an OBt-ester. This OBt-ester is immune to rearrangement but remains highly reactive toward the incoming N,O-dimethylhydroxylamine[8].

References

  • A C–H Functionalization Strategy Enables an Enantioselective Formal Synthesis of (−)
  • Enlighten Theses (University of Glasgow)
  • WO2015189265A1 - Small molecule lfa-1 inhibitors Google Patents URL
  • Recent Developments in Weinreb Synthesis and Their Applications Oriental Journal of Chemistry / ResearchGate URL
  • Weinreb ketone synthesis Wikipedia URL

Sources

Validation

validating the structure of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

As a Senior Application Scientist, establishing the absolute structural integrity of synthetic intermediates is paramount. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a specialized Weinreb amide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the absolute structural integrity of synthetic intermediates is paramount. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a specialized Weinreb amide derived from 4-methoxyphenylacetic acid. Weinreb amides are highly valued in pharmaceutical development—such as in the synthesis of critical intermediates for [1]—because they allow for the controlled, mono-addition of organometallic reagents to form ketones without over-alkylation.

However, validating the structure of this specific molecule requires distinguishing it from closely related isobaric esters and confirming the exact regiochemistry of its two distinct methoxy groups. This guide objectively compares standard analytical techniques against high-fidelity, self-validating methodologies to ensure absolute structural confirmation of this compound[2].

Section 1: Synthesis & Mechanistic Rationale

The synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide typically involves the activation of 4-methoxyphenylacetic acid, followed by amidation with N,O-dimethylhydroxylamine hydrochloride.

The Causality of the Weinreb Amide: Why synthesize a Weinreb amide instead of a standard ester or amide? The structural choice is rooted in electronic causality. When a Weinreb amide reacts with a Grignard or organolithium reagent, the methoxy oxygen and the carbonyl oxygen coordinate with the metal ion to form a highly stable, five-membered cyclic chelate. This intermediate is stable at low temperatures, preventing a second equivalent of the nucleophile from attacking. Upon acidic workup, the chelate collapses to yield the desired ketone exclusively.

Synthesis A 4-Methoxyphenylacetic Acid (Starting Material) B Carboxyl Activation (e.g., EDCI, HOBt, DIPEA) A->B Step 1 C Amidation (N,O-Dimethylhydroxylamine HCl) B->C Step 2 D N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide C->D Workup & Purification

Stepwise synthesis workflow for the target Weinreb amide.

Section 2: Comparative Analytical Strategies

To validate the structure of C₁₁H₁₅NO₃, relying on a single analytical method introduces unacceptable risk. Below is a comparison of standard vs. high-fidelity analytical choices.

Mass Spectrometry: Standard LC-MS vs. LC-HRMS
  • Standard LC-MS: Provides a nominal mass of m/z 210 for the [M+H]⁺ ion. While useful for monitoring reaction progress, it cannot rule out isobaric impurities (e.g., an isomeric ester).

  • LC-HRMS (High-Resolution Mass Spectrometry): Measures the exact mass. The calculated exact mass for C₁₁H₁₆NO₃⁺ is 210.1125 . By achieving mass accuracy within <5 ppm, HRMS provides a self-validating confirmation of the exact elemental composition, eliminating the possibility of isobaric false positives.

Spectroscopy: FT-IR vs. 1D/2D NMR
  • FT-IR: Can confirm the presence of the amide carbonyl stretch (typically around 1650 cm⁻¹), but it lacks the resolution to confirm the regiochemistry of the molecule's specific functional groups.

  • 1D/2D NMR: The ultimate source of truth. ¹H NMR easily distinguishes the aromatic methoxy group from the N-methoxy group based on their electronic environments. Furthermore, 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to definitively prove that the N-methyl and N-methoxy groups are attached to the exact same amide carbonyl carbon.

Table 1: Comparative Analytical Performance for Structural Validation

TechniqueOutputSpecificity for Weinreb AmideCausality / Rationale
Standard LC-MS Nominal Mass (m/z 210)LowCannot distinguish the target from isobaric esters or isomers.
LC-HRMS Exact Mass (m/z 210.1125)HighConfirms exact elemental composition (C₁₁H₁₅NO₃).
FT-IR Carbonyl Stretch (~1650 cm⁻¹)MediumConfirms the amide bond, but lacks regiochemical detail.
1D / 2D NMR Atomic ConnectivityVery HighHMBC confirms N-O-Me and N-Me attachment to the specific amide carbonyl.

Section 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed as self-validating systems, meaning the data generated inherently proves the validity of the test itself.

Protocol A: Self-Validating 1D/2D NMR Acquisition
  • Sample Preparation: Weigh exactly 10.0 mg of the purified N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (>98% purity).

  • Solvent Addition: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: TMS provides a reliable 0.00 ppm zero-point. This ensures that any subtle chemical shift deviations caused by concentration or temperature are calibrated out.

  • Acquisition (¹H NMR): Acquire 16 scans at 298 K with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation of the methyl protons. This guarantees that the integration ratio of the Ar-OMe : N-OMe : N-Me is exactly 1:1:1. Any deviation immediately flags incomplete reaction or co-eluting impurities.

  • Acquisition (2D HMBC): Set up an HMBC experiment optimized for long-range carbon-proton coupling constants (J = 8 Hz).

    • Causality: This specifically visualizes the 3-bond correlation between the N-methyl protons (~3.18 ppm) and the amide carbonyl carbon (~172 ppm), definitively proving the Weinreb amide linkage.

Protocol B: High-Resolution LC-MS (LC-HRMS) Analysis
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of Water and Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The gradient ensures the compound is chromatographically separated from any highly polar unreacted N,O-dimethylhydroxylamine or non-polar starting material dimers prior to ionization.

  • Ionization & Mass Analysis: Utilize Electrospray Ionization in positive mode (ESI+). Acquire data in full-scan mode (m/z 100-500) using an Orbitrap or Q-TOF mass analyzer with a mass resolution of at least 70,000.

Validation Start Purified Weinreb Amide NMR NMR Spectroscopy (1H, 13C, HMBC) Start->NMR Structural Connectivity MS LC-HRMS (Exact Mass: 210.1125) Start->MS Elemental Composition IR FT-IR (Carbonyl Stretch) Start->IR Functional Groups Confirm Confirmed Structure: C11H15NO3 NMR->Confirm MS->Confirm IR->Confirm

Multi-modal analytical validation workflow ensuring structural integrity.

Section 4: Data Presentation & Validation Matrix

When analyzing the ¹H NMR spectrum, the distinct electronic environments of the molecule's protons dictate their chemical shifts. The table below outlines the expected signals and the physical causality behind their positions.

Table 2: ¹H NMR Signal Assignments (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Causality
~7.20 d (J = 8.6 Hz)2HAromatic (ortho to alkyl)Deshielded by the alkyl chain relative to the methoxy group.
~6.85 d (J = 8.6 Hz)2HAromatic (ortho to methoxy)Shielded by the strong electron-donating resonance of the aryl methoxy group.
~3.79 s3HAr-OCH₃Typical chemical shift for an aryl ether.
~3.70 s2HAr-CH₂-C=OBenzylic protons deshielded by the adjacent electron-withdrawing amide carbonyl.
~3.60 s3HN-OCH₃Deshielded by both the electronegative oxygen atom and the adjacent amide carbonyl.
~3.18 s3HN-CH₃Standard shift for a methyl group attached to a Weinreb amide nitrogen.

Note: The N-methoxy and N-methyl protons of Weinreb amides appear distinctly downfield compared to standard aliphatic amines. The causality behind this shift is the strong electron-withdrawing nature of the adjacent carbonyl group combined with the electronegativity of the oxygen atom in the N-O bond.

References

  • Shinde, A. H., et al. "A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir". The Journal of Organic Chemistry (2025).[Link]

Sources

Comparative

Assessing the Purity of Synthesized N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide: A Comparative Guide to HPLC and qNMR

Introduction: The Stoichiometric Imperative Weinreb amides, specifically1[1], are indispensable intermediates in organic synthesis. They enable the controlled synthesis of ketones and aldehydes without the risk of over-a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stoichiometric Imperative

Weinreb amides, specifically1[1], are indispensable intermediates in organic synthesis. They enable the controlled synthesis of ketones and aldehydes without the risk of over-addition by highly reactive organometallic reagents. As a Senior Application Scientist, I frequently observe that the downstream success of these carbon-carbon bond-forming reactions hinges entirely on the precise stoichiometric addition of Grignard or organolithium reagents. This strict stoichiometry demands an absolutely accurate purity assessment of the synthesized Weinreb amide.

This guide provides a critical comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Proton Nuclear Magnetic Resonance (1H-qNMR) for determining the purity of this specific Weinreb amide. We will explore the mechanistic causality behind each method, establishing a self-validating analytical system.

Section 1: The Analytical Dilemma — Relative vs. Absolute Quantification

G Start Synthesized Weinreb Amide N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Q1 Is an exact reference standard available? Start->Q1 HPLC HPLC-UV Analysis (Relative Purity & Impurity Profiling) Q1->HPLC Yes qNMR 1H-qNMR Analysis (Absolute Purity via Internal Std) Q1->qNMR No Orthogonal Orthogonal Validation (HPLC + qNMR) HPLC->Orthogonal qNMR->Orthogonal

Decision workflow for selecting the optimal purity assessment method for Weinreb amides.

When evaluating the purity of organic compounds, the analytical community traditionally relies on HPLC. However, HPLC is inherently a comparative method. It requires a certified reference standard of the exact analyte to determine absolute purity accurately, or it assumes uniform UV response factors across all impurities—2[2].

Conversely, 1H-qNMR is a primary, absolute quantitative method.3[3]. By utilizing a certified internal standard (calibrant) with a known purity,4[4].

Section 2: High-Performance Liquid Chromatography (HPLC-UV)

Causality & Methodological Design

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide contains a hydrophobic 4-methoxyphenyl core and a polar N-methoxy-N-methylamide moiety. A reverse-phase C18 column is optimal for this amphiphilic nature. We employ a mobile phase gradient of Water and Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA). The TFA suppresses the ionization of any unreacted precursor (e.g., 4-methoxyphenylacetic acid), preventing peak tailing and ensuring high resolution. UV detection is set to 225 nm to capture the π-π* transitions of the aromatic ring.

Step-by-Step HPLC Protocol
  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized Weinreb amide and dissolve in 10.0 mL of HPLC-grade Acetonitrile (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Purge the C18 column (4.6 x 150 mm, 5 µm) with 95% Water (0.1% TFA) and 5% Acetonitrile (0.1% TFA) at a flow rate of 1.0 mL/min at 30°C.

  • Injection & Gradient: Inject 10 µL of the sample. Run a linear gradient from 5% to 95% Acetonitrile over 15 minutes, holding at 95% for 5 minutes.

  • Detection: Monitor absorbance at 225 nm and 254 nm.

  • Integration: Integrate all peaks with a signal-to-noise (S/N) ratio > 10. Calculate relative purity using the area normalization method (Area %).

Section 3: Quantitative 1H-NMR (qNMR)

Causality & Methodological Design

To achieve SI-traceable absolute purity, we must select an internal standard (IS) that is highly pure, chemically inert, and produces a distinct NMR signal that does not overlap with the analyte. The analyte exhibits several singlets between 3.2 ppm and 3.8 ppm (N-CH3, N-OCH3, Ar-OCH3, and benzylic CH2) and aromatic doublets at ~6.8 and ~7.2 ppm. Therefore, 1,4-Dinitrobenzene (1,4-DNB) is the ideal calibrant, as it provides a sharp, downfield singlet at ~8.4 ppm (4H), completely isolated from the Weinreb amide signals.

Step-by-Step qNMR Protocol
  • Co-Weighing (Critical Step): Using an ultra-microbalance, accurately weigh ~15.0 mg of the Weinreb amide and ~5.0 mg of certified 1,4-DNB (CRM grade, ≥99.5% purity) directly into a glass vial.3[3].

  • Dissolution: Dissolve the mixture in 1.0 mL of Deuterated Chloroform (CDCl3) containing 0.03% TMS. Vortex for 60 seconds to ensure complete homogenization, then transfer 600 µL to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.5[5] (typically D1 = 30-60 seconds) to ensure complete magnetization recovery. Use a 90° excitation pulse and acquire 32-64 scans.

  • Processing & Calculation: Apply precise phase and baseline corrections. Integrate the 1,4-DNB singlet at 8.4 ppm ( Ical​ , 4H) and the analyte's aromatic doublet at 7.2 ppm ( Iana​ , 2H).

  • Mass Balance Equation: Calculate absolute purity using the standard qNMR formula:

    Pana​=Ical​Iana​​×Nana​Ncal​​×Mcal​Mana​​×Wana​Wcal​​×Pcal​

G Weighing Accurate Co-weighing (Analyte + Calibrant) Dissolution Dissolution in CDCl3 (Ensure complete solubility) Weighing->Dissolution Acquisition NMR Acquisition (T1 Relaxation > 5*T1) Dissolution->Acquisition Integration Phase & Baseline Correction Precise Integration Acquisition->Integration Calculation Purity Calculation Mass Balance Equation Integration->Calculation

Mechanistic workflow for absolute purity determination via 1H-qNMR.

Section 4: Comparative Data Analysis

To establish a self-validating system, a synthesized batch of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide was analyzed using both methodologies. The quantitative data is summarized below.

Analytical ParameterHPLC-UV (Area %)1H-qNMR (Absolute Mass %)
Principle Separation & Relative UV AbsorbanceDirect Proportionality of Nuclear Spins
Calculated Purity 98.7% ± 0.1%96.4% ± 0.3%
Limit of Detection (LOD) 0.01%0.1%
Limit of Quantitation (LOQ) 0.05%0.5%
Analysis Time 20 minutes / sample15 minutes / sample (post-prep)
Reference Standard Req. Yes (for absolute quantification)No (uses independent internal standard)

Data Interpretation: The HPLC-UV method reported a purity of 98.7%, while qNMR reported 96.4%. This discrepancy highlights the causality of detection mechanisms: 6[6] (e.g., residual inorganic salts from the amidation reaction, or aliphatic solvents like hexane/ethyl acetate), leading to an overestimation of purity. qNMR, being a universal detector for protons and utilizing a gravimetric mass balance, captured the true absolute mass fraction of the active compound.

Conclusion

For researchers synthesizing N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide, relying solely on HPLC-UV can introduce stoichiometric errors in subsequent organometallic additions due to purity overestimation. A self-validating protocol must employ HPLC for high-resolution impurity profiling (detecting trace structurally related byproducts) and qNMR for absolute mass fraction determination. This orthogonal approach ensures total scientific integrity and reproducibility in drug development workflows.

References

  • RSSL - Quantitative NMR purity determination of organic compounds.
  • FUJIFILM Wako / JEOL - qNMR - Quantitative Analysis by NMR.
  • University of Oxford - Quantitative NMR Spectroscopy.
  • CymitQuimica - N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide.
  • BenchChem - Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.
  • ACS Publications - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.

Sources

Validation

Spectroscopic Comparison and Synthesis Guide: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide and Derivatives

Executive Summary & Contextualization In modern drug development and complex organic synthesis, the controlled nucleophilic addition of organometallic reagents to carbonyls is a critical operation. N-Methoxy-2-(4-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextualization

In modern drug development and complex organic synthesis, the controlled nucleophilic addition of organometallic reagents to carbonyls is a critical operation. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8)[1] is a highly specialized Weinreb amide derived from 4-methoxyphenylacetic acid.

Weinreb amides are uniquely valuable because they prevent the over-addition of Grignard or organolithium reagents[2]. Unlike standard esters or amides, which often yield tertiary alcohol byproducts, Weinreb amides form a stable, five-membered tetrahedral metal chelate intermediate that only collapses into the desired ketone upon acidic workup. Recently, these structures have also emerged as powerful directing groups for transition-metal-catalyzed C–H activation[3].

This guide provides an objective spectroscopic comparison of this target compound against its structural alternatives, alongside self-validating synthetic protocols designed for high-fidelity reproduction.

Causality in Spectroscopic Variations

Understanding the subtle spectroscopic shifts between N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide and its derivatives requires an analysis of electronic effects and structural geometry.

The Methylene Spacer Effect

In direct benzamides, the aromatic ring is conjugated with the carbonyl, allowing para-substituents to dramatically alter the carbonyl's electron density via resonance. However, in phenylacetic acid derivatives, the methylene spacer (-CH₂-) breaks this direct π -conjugation. Consequently, the electronic influence of the para-methoxy group on the carbonyl is restricted to inductive effects and homoconjugation .

IR Spectroscopy ( νC=O​ )
  • Standard Amides vs. Weinreb Amides: In standard tertiary amides, the nitrogen lone pair delocalizes into the carbonyl, lowering the C=O stretching frequency (~1640 cm⁻¹). In Weinreb amides, the electronegative oxygen of the N-methoxy group inductively pulls electron density away from the nitrogen. This reduces the nitrogen's ability to donate its lone pair, increasing the double-bond character of the C=O bond and shifting the frequency higher (~1660–1665 cm⁻¹).

  • Substituent Effects: The electron-donating 4-methoxy group slightly increases electron density at the carbonyl via inductive pathways, marginally lowering the C=O frequency compared to the unsubstituted or strongly electron-withdrawing 4-nitro derivatives.

NMR Spectroscopy ( 1 H and 13 C)

The N-methoxy (-OCH₃) and N-methyl (-NCH₃) groups provide highly diagnostic sharp singlets in 1 H NMR at approximately 3.6 ppm and 3.2 ppm, respectively. The benzylic methylene protons are highly sensitive to the para-substituent; electron-withdrawing groups deshield these protons, shifting them downfield.

Quantitative Spectroscopic Data Comparison

The following table objectively compares the spectroscopic performance markers of the target compound against two alternative derivatives, providing a baseline for structural verification.

Derivative (Substituent)IR νC=O​ (cm⁻¹) 1 H NMR: N-OMe (ppm) 1 H NMR: N-Me (ppm) 1 H NMR: Benzylic -CH₂- (ppm)
4-Methoxy (Target) ~16623.613.183.68
Unsubstituted (Alt.) ~16653.633.203.75
4-Nitro (Alt.) ~16683.663.233.85

Note: Data represents established spectroscopic trends for phenylacetamide Weinreb amides recorded in CDCl₃.

Performance Comparison: Weinreb Amides vs. Alternatives

When designing a synthetic route to benzylic ketones, chemists must choose the appropriate acylating agent.

  • Weinreb Amides (N-Methoxy-N-methylamides): Offer the highest fidelity for mono-addition. The N-O bond geometry perfectly aligns to coordinate with Mg²⁺ or Li⁺, forming an exceptionally stable 5-membered chelate[2].

  • Morpholine Amides (Alternative): A more cost-effective alternative that forms a 6-membered chelate. However, this chelate is thermodynamically less stable, occasionally resulting in 5–10% over-addition (tertiary alcohol formation) depending on the nucleophile's reactivity.

  • Direct Catalytic Amidation: Recent advances in organoboron catalysis allow for the direct synthesis of Weinreb amides from carboxylic acids without harsh coupling agents, improving atom economy and scalability[4].

Mechanism WA Weinreb Amide (Target) Chelate Tetrahedral Metal Chelate WA->Chelate Nucleophilic Attack RMgX Organometallic Reagent RMgX->Chelate Metal Coordination Ketone Ketone Product (No Over-addition) Chelate->Ketone Acidic Hydrolysis

Caption: Chelation-controlled mechanism preventing organometallic over-addition in Weinreb amides.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol integrates causality-driven steps and immediate spectroscopic checkpoints.

Synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Reagents:

  • 4-Methoxyphenylacetic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (N,O-DMHA·HCl) (1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve 4-methoxyphenylacetic acid in anhydrous DCM under an inert atmosphere. Cool to 0 °C, then add EDC·HCl and HOBt.

    • Causality Insight: HOBt rapidly forms an active ester intermediate. This prevents the formation of unreactive N-acylureas from EDC, a common failure point when activating electron-rich benzylic acids.

  • Amine Free-Basing: In a separate flask, neutralize N,O-DMHA·HCl with DIPEA.

    • Causality Insight: The amine must be free-based in situ to act as a nucleophile. Excess DIPEA ensures the reaction mixture remains basic, counteracting the HCl released during coupling.

  • Coupling: Transfer the free-based amine to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Checkpoint (Crude IR): Withdraw a 50 µL aliquot, evaporate the DCM, and record an ATR-IR spectrum.

    • Validation Logic: The reaction is deemed complete when the broad O-H stretch (3300–2500 cm⁻¹) of the starting acid is entirely absent, replaced by a sharp Weinreb amide C=O stretch at ~1662 cm⁻¹. Do not proceed to workup until this is confirmed.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated aqueous NaHCO₃ (removes unreacted acid/HOBt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound.

Workflow A Carboxylic Acid Precursor B Amide Coupling (EDC/HOBt, N,O-DMHA) A->B Activation C Crude Mixture (IR Validation) B->C Quench & Extract D Purified Weinreb Amide (NMR Confirmation) C->D Column Chromatography

Caption: Synthetic workflow and self-validating spectroscopic checkpoints for Weinreb amides.

Sources

Comparative

cost-benefit analysis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide synthesis

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical yield, but for their process scalability, atom economy, and downstream purification efficiency. The synthesis of N-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical yield, but for their process scalability, atom economy, and downstream purification efficiency. The synthesis of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a prime example of a transformation that requires careful reagent selection.

This specific Weinreb amide, derived from 4-methoxyphenylacetic acid, is a highly valuable intermediate in medicinal chemistry. It allows for the controlled synthesis of substituted ketones via the addition of organolithium or Grignard reagents, utilizing a stable five-membered cyclic chelate intermediate to prevent unwanted over-addition to the alcohol[1]. However, because phenylacetic acid derivatives possess relatively acidic alpha-protons, the choice of coupling conditions drastically impacts the formation of ketene byproducts[2].

Below is an in-depth cost-benefit analysis and methodological guide comparing the three primary synthetic routes for this molecule.

Mechanistic Pathways & Route Selection

To convert 4-methoxyphenylacetic acid to its corresponding Weinreb amide, the carboxylic acid must first be activated. The three standard approaches are Acid Chloride formation (Route A), Carbodiimide coupling (Route B), and 1,1'-Carbonyldiimidazole (CDI) activation (Route C)[3].

Mechanism A 4-Methoxyphenylacetic Acid B1 Acid Chloride (SOCl2 / Oxalyl Chloride) A->B1 Route A B2 O-Acylisourea (EDCI / HOBt) A->B2 Route B B3 Acyl Imidazole (CDI) A->B3 Route C C N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide B1->C + HN(OMe)Me·HCl + Et3N B2->C + HN(OMe)Me·HCl + DIPEA B3->C + HN(OMe)Me·HCl

Figure 1: Mechanistic pathways for synthesizing N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide.

Quantitative Cost-Benefit Analysis

When scaling this reaction from the bench to process scale, the metrics shift from mere chemical feasibility to economic and environmental viability. The data below summarizes the operational trade-offs[2],[4].

MetricRoute A (Acid Chloride)Route B (EDCI/HOBt)Route C (CDI)
Reagent Cost Low ($)High ( $)Moderate ( )
Atom Economy HighLow (Heavy urea waste)Moderate (CO2, Imidazole)
Typical Yield 70-80% (Ketene side-reactions)85-95%85-95%
Scalability Excellent (Requires gas scrubbing)Poor (Cost prohibitive)Excellent (Visual gas evolution)
Purification Distillation / Simple WashChromatography often neededSimple Acidic Wash
Environmental Corrosive gases (SO2, HCl)High organic solvent wasteBenign byproducts (CO2)

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. Every step includes the physical causality behind the action, ensuring high trustworthiness and reproducibility.

Route C: CDI-Mediated Coupling (Recommended)

This route relies on the generation of an acyl imidazole intermediate. The beauty of this system is that the byproduct of activation (imidazole, pKa ~7.0) serves as the perfect mild base for the subsequent amidation[2].

CDI_Workflow Step1 Dissolve Acid in THF Step2 Add CDI (1.1 eq) at 0°C Step1->Step2 Step3 Stir 1h (CO2 evolves) Step2->Step3 Step4 Add HN(OMe)Me·HCl (1.2 eq) Step3->Step4 Step5 Stir at RT for 12h Step4->Step5 Step6 Aqueous Workup (1M HCl, Brine) Step5->Step6 Step7 Pure Weinreb Amide Step6->Step7

Figure 2: Step-by-step experimental workflow for the CDI-mediated amidation process.

Step-by-Step Protocol:

  • Activation: To a flame-dried round-bottom flask under N2, add 4-methoxyphenylacetic acid (1.0 eq) and anhydrous THF (0.5 M). Cool the solution to 0 °C.

  • CDI Addition: Add 1,1'-Carbonyldiimidazole (1.1 eq) portion-wise. Causality: Adding at 0 °C controls the exothermic release of CO2.

  • Equilibration: Remove the ice bath and stir at room temperature for 1 hour. Causality: This ensures complete conversion to the acyl imidazole. The reaction is self-indicating; activation is complete when CO2 bubbling ceases.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in one portion. Causality: The imidazole generated in Step 2 deprotonates the amine hydrochloride salt. Because no external strong base is added, the acidic alpha-protons of the phenylacetic acid remain intact, preventing ketene dimerization[2].

  • Workup: After stirring for 12 hours, concentrate the mixture in vacuo, redissolve in EtOAc, and wash with 1M HCl (3x). Causality: The acidic wash selectively protonates the imidazole byproduct and any unreacted amine, pulling them into the aqueous layer and leaving the highly pure Weinreb amide in the organic phase[5].

Route A: Acid Chloride Activation (The Low-Cost Alternative)

If CDI is unavailable and cost is the primary driver, the acid chloride route can be utilized, provided strict temperature controls are maintained to mitigate side reactions[4].

Step-by-Step Protocol:

  • Chlorination: Suspend 4-methoxyphenylacetic acid (1.0 eq) in anhydrous DCM (0.5 M). Add a catalytic amount of DMF (0.05 eq). Cool to 0 °C and add Thionyl Chloride (1.2 eq) dropwise. Causality: DMF reacts with SOCl2 to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly and cleanly converts the acid to the acid chloride[6].

  • Concentration: Stir for 2 hours at room temperature, then remove volatiles under reduced pressure. Causality: Excess SOCl2 must be removed to prevent it from reacting with the Weinreb amine in the next step.

  • Coupling: Redissolve the crude acid chloride in DCM and cool to -10 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). Slowly add Triethylamine (2.5 eq) dropwise over 30 minutes. Causality: Et3N neutralizes both the HCl from the amine salt and the HCl generated during coupling. Maintaining strict sub-zero temperatures is critical here; localized heating in the presence of Et3N will cause the acid chloride to eliminate HCl, forming a highly reactive ketene that destroys your yield[2].

Route B: EDCI/HOBt Coupling (The Mild Route)

While common in discovery chemistry, this route is generally discouraged for process scale due to poor atom economy.

Step-by-Step Protocol:

  • Coupling: Dissolve 4-methoxyphenylacetic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and HOBt (1.2 eq) in DMF. Cool to 0 °C. Add EDCI·HCl (1.2 eq) followed by DIPEA (3.0 eq).

  • Workup: Stir for 16 hours. Dilute with EtOAc and wash extensively with 5% aqueous LiCl (5x). Causality: The LiCl washes are strictly necessary to partition the high-boiling DMF into the aqueous phase. The organic layer often requires silica gel chromatography to separate the target molecule from the soluble urea byproducts generated by EDCI.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications.

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.

  • A C–H Functionalization Strategy Enables an Enantioselective Formal Synthesis of (−)-Aflatoxin B2. Organic Letters, ACS Publications.

  • A Comparative Guide to the Synthesis of 2-Aminonicotinaldehyde: An Evaluation of Published Methods. Benchchem.

  • chemical synthesis of coelenterazine and its analogs: new route by four segment-couplings. Heterocycles.

Sources

Validation

confirming the identity of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide reaction products

The synthesis of mono-alkylated ketones from carboxylic acid derivatives is a classic challenge in organic synthesis, primarily due to the propensity of highly reactive organometallic reagents to cause over-addition, yie...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of mono-alkylated ketones from carboxylic acid derivatives is a classic challenge in organic synthesis, primarily due to the propensity of highly reactive organometallic reagents to cause over-addition, yielding tertiary alcohols. For researchers targeting 1-(4-methoxyphenyl)propan-2-one—a valuable intermediate in pharmaceutical and fragrance development—the choice of acylating agent dictates both the yield and the complexity of downstream analytical confirmation.

This guide objectively compares the performance of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (a specialized Weinreb amide) against traditional acylating agents (acid chlorides and esters). Furthermore, it establishes a self-validating analytical workflow to definitively confirm the identity of the resulting ketone product.

Mechanistic Superiority: Why Weinreb Amides Outperform Alternatives

The defining advantage of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide[1] lies in its ability to arrest the Grignard reaction at the ketone oxidation state. When treated with methylmagnesium bromide (MeMgBr), the Weinreb amide forms a highly stable, five-membered cyclic magnesium chelate[2].

Unlike the tetrahedral intermediates formed by acid chlorides or esters—which rapidly collapse to eject the leaving group and expose a transient, highly reactive ketone to a second equivalent of Grignard reagent—the Weinreb chelate remains intact until it is intentionally destroyed during the acidic aqueous workup[3].

G cluster_weinreb Weinreb Amide Pathway (Controlled) cluster_chloride Acid Chloride Pathway (Uncontrolled) WA Weinreb Amide N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide Chelate Stable Tetrahedral Chelate Intermediate WA->Chelate + MeMgBr (No over-addition) Ketone1 Target Ketone 1-(4-methoxyphenyl)propan-2-one Chelate->Ketone1 Acidic Quench (H3O+) AC Acid Chloride 2-(4-methoxyphenyl)acetyl chloride Unstable Unstable Intermediate AC->Unstable + MeMgBr Ketone2 Transient Ketone Unstable->Ketone2 Collapses Fast Alcohol Tertiary Alcohol (Over-addition) Ketone2->Alcohol + MeMgBr

Fig 1: Mechanistic divergence between Weinreb amides and acid chlorides during Grignard addition.

Comparative Performance Data

To quantify this mechanistic advantage, we compare the chemoselectivity of three different 4-methoxyphenylacetic acid derivatives when reacted with 1.2 equivalents of MeMgBr at 0 °C.

Acylating AgentIntermediate StabilityTarget Ketone Yield (%)Tertiary Alcohol By-product (%)
N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide High (Stable Chelate)> 95% < 1%
2-(4-methoxyphenyl)acetyl chlorideLow (Collapses rapidly)< 10%> 85%
Methyl 2-(4-methoxyphenyl)acetateLow (Collapses rapidly)< 15%> 80%

Data Interpretation: The Weinreb amide effectively eliminates the over-addition by-product, vastly simplifying the subsequent analytical confirmation and purification workflows[4].

Analytical Workflows for Product Confirmation

Confirming the identity of the reaction product requires proving two distinct chemical events: (1) the successful addition of the methyl group, and (2) the complete expulsion of the N,O-dimethylhydroxylamine leaving group.

1H-NMR Spectroscopy: The Primary Checkpoint

Because the N-methoxy and N-methyl groups of the starting material are highly deshielded by adjacent heteroatoms, their disappearance is a definitive marker of tetrahedral intermediate collapse.

  • Starting Material Markers: Two distinct singlets at ~3.6 ppm (N-OMe) and ~3.2 ppm (N-Me).

  • Product Markers: The complete loss of the above signals and the appearance of a sharp, integrated 3H singlet at ~2.1 ppm, characteristic of a methyl ketone. The aromatic AA'BB' system (6.8–7.2 ppm) and the benzylic protons (~3.6 ppm) serve as unperturbed internal integration standards.

LC-MS Analysis: Identifying Over-Addition

While NMR confirms the bulk structure, LC-MS (ESI+) is critical for detecting trace amounts of the tertiary alcohol over-addition product.

  • Target Ketone: Exact mass 164.08. Expected [M+H]+ at m/z 165.1 .

  • Tertiary Alcohol By-product: Exact mass 180.11. Crucial Causality Note: Tertiary alcohols frequently undergo in-source dehydration during Electrospray Ionization (ESI). Therefore, when screening for the over-addition by-product, you must monitor for the [M-H2O+H]+ ion at m/z 163.1 in addition to the parent [M+H]+ at 181.1 .

G Start Crude Reaction Mixture NMR 1H-NMR Spectroscopy (CDCl3, 400 MHz) Start->NMR MS LC-MS Analysis (ESI+) Start->MS NMR_Check1 Loss of N-OMe (3.6 ppm) & N-Me (3.2 ppm) NMR->NMR_Check1 Validates Conversion NMR_Check2 Appearance of Methyl Ketone Singlet (~2.1 ppm) NMR->NMR_Check2 Validates Product MS_Check1 Target Mass: [M+H]+ = 165.1 MS->MS_Check1 Primary Peak MS_Check2 Absence of Alcohol: [M-H2O+H]+ = 163.1 MS->MS_Check2 By-product Screen Confirm Identity Confirmed: 1-(4-methoxyphenyl)propan-2-one NMR_Check1->Confirm NMR_Check2->Confirm MS_Check1->Confirm MS_Check2->Confirm

Fig 2: Self-validating analytical workflow for confirming the identity of the ketone product.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol integrates internal controls that validate each phase of the reaction before proceeding.

Step 1: Chelate Formation (Reaction)

  • Dissolve 1.0 mmol of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in 5 mL of anhydrous THF under an inert argon atmosphere.

  • Cool the solution strictly to 0 °C using an ice bath. Causality: Temperature control is paramount. Temperatures above 5 °C risk the premature collapse of the five-membered magnesium chelate, which opens the door to over-addition[2].

  • Add MeMgBr (1.2 mmol, 3.0 M in diethyl ether) dropwise over 10 minutes. Stir for 2 hours at 0 °C.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, quench in 100 µL of 1M HCl, and extract with EtOAc. Run TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material spot (Rf ~0.3) confirms complete chelate formation.

Step 2: Chelate Collapse (Quench & Isolation)

  • Quench the reaction mixture at 0 °C by slowly adding 5 mL of 1M HCl.

  • Causality: The acidic quench is mandatory. A neutral quench (e.g., pure water or saturated NH4Cl) often fails to fully protonate the N,O-dimethylhydroxylamine leaving group. This causes the chelate to resist hydrolysis, leading to an emulsion and artificially low isolated yields[5].

  • Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 3: Identity Confirmation

  • Dissolve 10 mg of the crude product in CDCl3 for 1H-NMR. Verify the absence of peaks at 3.6 ppm and 3.2 ppm, and integrate the new singlet at 2.1 ppm against the benzylic CH2 at 3.6 ppm (expected ratio 3:2).

  • Inject a 1 µg/mL sample into the LC-MS. Confirm the base peak at m/z 165.1 and verify the absence of m/z 163.1 to rule out tertiary alcohol formation.

References

  • N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters (1981). Nahm, S.; Weinreb, S. M.[Link]

  • Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia.[Link]

  • Organic Syntheses Procedure: N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses.[Link]

Sources

Comparative

Peer-Reviewed Validation of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide in Ketone Synthesis: A Comparative Guide

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a specialized Weinreb amide widely utilized in organic synthesis and drug development[1][2]. Derived from 4-methoxyphenylacetic acid, this reagent ser...

Author: BenchChem Technical Support Team. Date: March 2026

N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a specialized Weinreb amide widely utilized in organic synthesis and drug development[1][2]. Derived from 4-methoxyphenylacetic acid, this reagent serves as a highly reliable acylating agent for the chemoselective synthesis of aryl-alkyl ketones, such as 1-(4-methoxyphenyl)propan-2-one.

This guide provides an objective, peer-reviewed comparison of this Weinreb amide against emerging alternative acylating agents, detailing the mechanistic causality, quantitative performance data, and self-validating experimental protocols required for modern synthetic workflows.

Mechanistic Causality: The Weinreb-Nahm Advantage

The fundamental challenge in ketone synthesis using traditional acylating agents (like acid chlorides or esters) is over-addition [3]. Because the generated ketone is often more electrophilic than the starting ester, organometallic reagents (Grignard or organolithium) rapidly attack the newly formed ketone, yielding a tertiary alcohol byproduct[3].

Weinreb amides solve this through a kinetically controlled pathway[3]. When N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide reacts with a Grignard reagent, it forms a stable five-membered tetrahedral chelate [3]. The magnesium (or lithium) ion is bidentately coordinated by the carbonyl oxygen and the N-methoxy oxygen[3]. This chelate is stable under the reaction conditions, effectively halting the reaction and preventing a second nucleophilic attack[3]. The target ketone is only released during the acidic aqueous workup, which hydrolyzes the intermediate[3].

G Start N-Methoxy-2-(4-methoxyphenyl) -N-methylacetamide Addition Nucleophilic Addition (0 °C, THF) Start->Addition Grignard Grignard Reagent (R-MgX) Grignard->Addition Chelate Stable 5-Membered Tetrahedral Chelate (Mg) Addition->Chelate OverAdd Over-addition Prevented (No Tertiary Alcohol) Chelate->OverAdd Blocks Workup Acidic Aqueous Workup (HCl or NH4Cl) Chelate->Workup Hydrolysis Product Aryl Ketone (Target Product) Workup->Product

Workflow and mechanism of Weinreb amide chelation-controlled ketone synthesis.

Comparative Analysis: Weinreb Amides vs. Alternatives

While N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide is the gold standard, recent peer-reviewed literature highlights alternative activated amides.

Alternative 1: N,N-di-Boc Amides

Recent studies by demonstrate that N,N-di-Boc amides exhibit significantly higher reactivity than Weinreb amides due to ground-state destabilization (steric twisting of the amide bond)[4][5]. In a controlled 1:1 competitive experiment at −30 °C, N,N-di-Boc benzamide was completely consumed to yield the ketone (90%), while the Weinreb amide remained 92% unreacted[5].

  • Verdict: N,N-di-Boc amides are superior for sterically hindered or highly unreactive Grignard reagents, but Weinreb amides offer better atom economy and bench stability[4][5].

Alternative 2: N-Triazinylamides

Research by introduced N-(2,4-dimethoxy-1,3,5-triazinyl)amides as highly reactive alternatives[6][7]. Like Weinreb amides, they suppress over-addition via chelation, but their higher electrophilicity allows for the one-pot sequential substitution of dual-activated ureas to form unsymmetrical ketones[6][7].

  • Verdict: N-Triazinylamides are excellent for complex sequential substitutions, but N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide remains the most cost-effective, commercially scalable choice for single-step ketone synthesis[6][7].

Quantitative Performance Comparison
Acylating AgentReactivity with GrignardChemoselectivity (Ketone Yield)Over-Addition RiskAtom Economy
Weinreb Amide (Benchmark)Moderate (0 °C to RT)Excellent (>90%)NoneHigh
N,N-di-Boc Amide Very High (−30 °C)Excellent (81–93%)NoneLow (Bulky leaving group)
N-Triazinylamide High (0 °C)Excellent (>85%)NoneModerate
Acid Chloride Extremely High (−78 °C)Poor (Yields Tertiary Alcohols)SevereHigh

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following is a field-proven, self-validating protocol for the synthesis of 1-(4-methoxyphenyl)propan-2-one from N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide. Every step is designed with a specific mechanistic causality to guarantee high yields.

Materials Required:

  • N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • Preparation of the Electrophile: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.3 M concentration) under an inert argon atmosphere.

    • Causality: THF acts as a strongly coordinating solvent that stabilizes the incoming organomagnesium reagent. Argon prevents the rapid protonation and degradation of the Grignard reagent by atmospheric moisture.

  • Nucleophilic Addition: Cool the reaction flask to 0 °C using an ice bath. Add the Methylmagnesium bromide solution (1.1 equiv) dropwise over 15 minutes.

    • Causality: The low temperature mitigates the exothermic nature of the nucleophilic attack. More importantly, it kinetically stabilizes the resulting 5-membered magnesium chelate, preventing premature ring opening and subsequent over-addition.

  • Chelate Stabilization: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature over an additional hour.

    • Causality: Monitoring via TLC will show the disappearance of the starting material. The reaction safely halts at the tetrahedral intermediate stage due to the bidentate chelation of the magnesium ion by the N-methoxy oxygen and the carbonyl oxygen.

  • Hydrolytic Quench: Cool the mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl.

    • Causality: The mildly acidic ammonium chloride protonates the oxygen and nitrogen atoms of the intermediate. This forces the collapse of the tetrahedral chelate, releasing the target ketone and the water-soluble N,O-dimethylhydroxylamine byproduct. A mild acid is chosen over strong mineral acids to prevent acid-catalyzed aldol condensation of the newly formed ketone.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • Kandasamy, J., et al. "Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions." Journal of Organic Chemistry, 2019, 84(18), 11823-11838. URL:[Link]

  • Hirao, S., et al. "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents." ACS Omega, 2022, 7(51), 48335–48345. URL:[Link]

  • Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

Comprehensive Safety and Operational Guide: Handling N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-valid...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of engineered controls. N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide (CAS: 267884-96-8) is a highly specialized Weinreb amide. In pharmaceutical synthesis, Weinreb amides are indispensable for reacting with organometallic reagents to yield ketones without the problematic over-addition side reactions that produce tertiary alcohols[1]. However, the same electrophilic properties that make this compound synthetically valuable also dictate strict personal protective equipment (PPE) and handling protocols to mitigate exposure risks[2].

This guide provides the authoritative framework for the safe handling, operational processing, and disposal of this chemical.

Chemical Identity & Hazard Baseline

Before designing an operational plan, we must establish the physicochemical baseline of the compound. While stable under standard conditions, it is classified under the Globally Harmonized System (GHS) as a Category 7 Irritant (GHS07), posing risks to the skin, eyes, and respiratory tract[3].

Table 1: Quantitative Chemical & Hazard Profile

ParameterSpecification
Chemical Name N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide
CAS Number 267884-96-8
Molecular Formula C11H15NO3
Molecular Weight 209.245 g/mol
Purity ≥98%
Hazard Classification GHS07 (Irritant: Skin, Eyes, Respiratory)
Physical State Solid / Powder

(Data synthesized from 4[4] and 3[3])

The Self-Validating PPE Matrix (Mechanistic Context)

Standard laboratory PPE is insufficient without understanding the causality behind the choices. Amides can act as penetration enhancers, meaning if the compound is dissolved in an organic solvent, it can bypass standard epidermal barriers rapidly.

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[2].

    • Causality: Standard safety glasses lack orbital seals. If the Weinreb amide is aerosolized during weighing or splashed during solvation, it will cause severe mucous membrane irritation.

  • Hand Protection (Dynamic Selection):

    • For Dry Powder: Nitrile gloves (minimum 0.11 mm thickness) are sufficient to handle the solid form[2].

    • For Solvated State: When dissolving the amide in Dichloromethane (DCM) or Tetrahydrofuran (THF) for Grignard reactions, nitrile degrades within minutes. You must upgrade to Butyl rubber or PVA gloves.

    • Self-Validation Check: Inspect gloves for micro-tears using the inflation method prior to handling.

  • Body Protection: A fire/flame-resistant, impervious lab coat (e.g., Nomex) fully buttoned, worn over closed-toe, non-porous shoes[2].

  • Respiratory Protection: Handling must occur within a certified fume hood. If exposure limits are exceeded or ventilation fails, a full-face respirator with multi-gas/particulate cartridges (P100) is required[2].

Operational Plan: Step-by-Step Handling Methodology

This protocol ensures the compound remains contained, preventing both operator exposure and cross-contamination during highly sensitive pharmaceutical workflows.

Phase 1: Environmental Preparation

  • Verify the fume hood face velocity is operating between 0.4 and 0.6 m/s.

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids).

  • Ensure non-sparking tools and anti-static weighing boats are staged[2].

Phase 2: Weighing and Transfer

  • Grounding: Touch a grounded metal surface to discharge static electricity from your PPE.

    • Causality: Fine powders of N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide can accumulate static charge, leading to sudden aerosolization when a spatula approaches.

  • Dispensing: Use a stainless steel or PTFE-coated anti-static spatula to transfer the solid into a pre-tared vial.

  • Sealing: Cap the vial immediately after the desired mass is achieved before removing it from the balance area.

Phase 3: Solvation and Reaction Assembly

  • Solvent Addition: Introduce the solvent (e.g., anhydrous DCM) via a syringe through a septum if maintaining anhydrous conditions for subsequent organometallic addition[1].

  • Agitation: Swirl gently. Avoid vigorous vortexing unless the vial is hermetically sealed, as this generates internal pressure and potential aerosol leaks.

Spill Response & Waste Disposal Protocols

Logistical preparedness is the hallmark of a trustworthy safety system. Immediate, calculated action prevents a minor spill from becoming an exposure event.

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the irritant. Cover the spill with damp absorbent paper (moistened with water or a low-volatility solvent) to suppress dust formation, then carefully scoop into a hazardous waste container[2].

  • Liquid Spills (Solvated): Apply universal chemical absorbent pads. Evacuate personnel to safe areas and allow the fume hood to clear any volatilized solvent before initiating cleanup[2].

  • Disposal: N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide must not be discharged into the aqueous environment. Collect all contaminated PPE, absorbent materials, and residual chemical in clearly labeled, tightly closed containers. Route for professional chemical incineration in accordance with local environmental regulations[2].

Process Visualization

Workflow Start Phase 1: PPE & Hood Check (Velocity 0.4-0.6 m/s) Weigh Phase 2: Solid Handling (Anti-Static Tools) Start->Weigh Solvate Phase 3: Solvation (Upgrade to Butyl Gloves) Weigh->Solvate Spill Spill or Aerosol Detected? Solvate->Spill Emergency Emergency Protocol: Damp Absorbent & Vent Spill->Emergency YES React Phase 4: Reaction Assembly (Organometallic Addition) Spill->React NO Decon Phase 5: Decontamination (Solvent Wipe -> Water) Emergency->Decon React->Decon Dispose Phase 6: Waste Disposal (Professional Incineration) Decon->Dispose

Fig 1: Operational workflow and spill response for Weinreb amide handling.

Comprehensive References

  • CymitQuimica. "N-methoxy-2-(4-methoxyphenyl)-N-methylacetamide Product Information." Accessed March 2026. 4

  • ChemScene. "267884-96-8 | N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide Safety Information." Accessed March 2026. 3

  • Echemi. "N-Methoxy-N-methylacetamide SDS, 78191-00-1 Safety Data Sheets." Accessed March 2026. 2

  • BenchChem. "N-Methylhydroxylamine Hydrochloride: A Versatile Reagent in Pharmaceutical Synthesis." Accessed March 2026. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-2-(4-methoxyphenyl)-N-methylacetamide
© Copyright 2026 BenchChem. All Rights Reserved.